molecular formula C₁₇H₁₄O₅ B1145139 (-)-Strigolactone GR24 CAS No. 188062-52-4

(-)-Strigolactone GR24

Cat. No.: B1145139
CAS No.: 188062-52-4
M. Wt: 298.29
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Description

(-)-Strigolactone GR24 is a synthetic analog of strigolactones, a class of carotenoid-derived plant hormones that regulate development and enhance stress resilience. In plant research, GR24 is a pivotal tool for elucidating strigolactone signaling and its multifaceted roles. Its research value is demonstrated in mitigating a range of abiotic stresses. GR24 enhances tolerance to drought by modulating stomatal conductance and improving water-use efficiency . It alleviates salinity stress by boosting antioxidant enzyme activities (such as superoxide dismutase, catalase, and peroxidase) and scavenging reactive oxygen species (ROS) to reduce oxidative damage . Studies also show its protective effects against heat, cold, and heavy metal stress, such as lead (Pb), by regulating stress-responsive gene expression and maintaining photosynthetic capacity . A key application area is the study of root system architecture. GR24 modulates root morphology by promoting fine root initiation and lateral branching, particularly under nutrient-deficient conditions (e.g., nitrogen or phosphorus deficiency), thereby enhancing the plant's capacity for soil exploration and nutrient acquisition . Furthermore, GR24 serves as a critical signaling molecule in plant-microbe interactions. It stimulates hyphal branching in arbuscular mycorrhizal fungi (AMF), and research shows that seed priming with GR24 can significantly enhance mycorrhization and AMF sporulation, improving plant phosphorus uptake under phosphorus-deficient conditions . The compound acts through a conserved signaling pathway; it is perceived by receptors such as D14/AtD14, promoting the interaction with the F-box protein MAX2/D3 and the SKP1-CULLIN-F-BOX (SCF) complex, leading to the ubiquitination and degradation of repressor proteins (SMXL6,7,8/D53) and the subsequent activation of downstream gene expression . This product is intended for research use only in laboratory applications.

Properties

CAS No.

188062-52-4

Molecular Formula

C₁₇H₁₄O₅

Molecular Weight

298.29

Synonyms

(3E,3aS,8bR)-3-[[[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one;  [3aS-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-

Origin of Product

United States

Foundational & Exploratory

The Origin and Discovery of (-)-Strigolactone GR24: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Strigolactone GR24, a synthetic analog of the naturally occurring strigolactones, has emerged as an indispensable tool in plant biology and agricultural research. This guide provides a comprehensive overview of the origin, discovery, and biological activities of this compound. We delve into its chemical synthesis, detailing the necessary protocols for its laboratory preparation. Furthermore, this document outlines the key experimental procedures to assess its biological functions, including its well-documented roles in seed germination, shoot branching, and hyphal branching in arbuscular mycorrhizal fungi. Quantitative data from seminal studies are presented in a structured format to facilitate comparative analysis. Finally, we provide visualizations of the strigolactone signaling pathway and experimental workflows using the DOT language to offer a clear and concise understanding of the molecular mechanisms and practical applications of this pivotal research compound.

Introduction: The Advent of a Synthetic Mimic

Natural strigolactones are a class of plant hormones that play crucial roles in regulating plant architecture, particularly the inhibition of shoot branching, and in mediating symbiotic interactions with arbuscular mycorrhizal (AM) fungi.[1] They are also key signaling molecules for the germination of parasitic weeds of the genera Striga and Orobanche, which pose a significant threat to agriculture. The low abundance of natural strigolactones in plants spurred the chemical synthesis of analogs to facilitate research into their biological functions.

GR24, a racemic mixture of two enantiomers, (+)-GR24 and (-)-GR24, was developed as a potent and stable synthetic strigolactone analog.[2] Its ease of synthesis and high bioactivity have made it the most widely used strigolactone analog in research. This guide will focus on the origin and discovery of GR24, with a particular emphasis on the (-)-enantiomer where specific data is available.

Chemical Origin: The Synthesis of GR24

The synthesis of GR24 has been refined over the years to improve efficiency and yield. The following is a generalized protocol based on established methods.

Experimental Protocol: Synthesis of rac-GR24

This protocol outlines a common synthetic route to produce the racemic mixture of GR24.

Materials:

  • 1-Indanone

  • Glyoxylic acid

  • Sodium borohydride

  • 2-Methylbutyrolactone

  • N-Bromosuccinimide (NBS)

  • Potassium tert-butoxide

  • Methyl formate

  • Tetrahydrofuran (THF)

  • Strong acid (e.g., HCl, H₂SO₄)

  • Non-polar solvents (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the ABC Ring System (Compound F):

    • Condensation: React 1-indanone with glyoxylic acid in a non-polar solvent under strong acidic conditions.

    • Reduction: The product from the previous step is reduced using a reducing agent like sodium borohydride.

    • Lactonization: Acid-catalyzed lactonization of the reduced product yields the tricyclic lactone (ABC ring system).

    • Condensation Salt Reaction: The ABC ring system is then reacted to form a condensation salt (Compound F).

  • Synthesis of the D-Ring Precursor (Compound H):

    • Dehydrogenation: 2-Methylbutyrolactone undergoes a dehydrogenation reaction.

    • Bromination: The resulting compound is brominated using NBS to yield the D-ring precursor (Compound H).

  • Coupling Reaction to form GR24:

    • Compound F and Compound H are dissolved in a non-polar solvent.

    • The reaction is carried out at room temperature to yield rac-GR24.

    • The final product is purified using column chromatography.

Note: For the enantioselective synthesis of (-)-GR24, chiral resolving agents or asymmetric synthesis strategies are employed, often involving chiral catalysts or starting materials.

Biological Discovery: Unraveling the Function of GR24

The discovery of GR24's biological activities has been pivotal in understanding strigolactone signaling. Key bioassays have been developed to characterize its effects on seed germination, shoot branching, and AM fungi interaction.

Seed Germination of Parasitic Weeds

GR24 is a potent germination stimulant for parasitic weeds like Orobanche and Striga.

Materials:

  • Orobanche spp. seeds

  • (-)-Strigolacone GR24 stock solution (in acetone or DMSO)

  • Sterile distilled water

  • Petri dishes (9 cm)

  • Sterile filter paper

  • Growth chamber or incubator (20-25°C, dark)

  • Stereomicroscope

Procedure:

  • Seed Sterilization: Surface sterilize Orobanche seeds with a solution of 1% (v/v) sodium hypochlorite for 5-10 minutes, followed by several rinses with sterile distilled water.

  • Preconditioning: Place the sterilized seeds on moist sterile filter paper in Petri dishes. Seal the dishes and incubate in the dark at 20-25°C for 7-14 days. This step is crucial to make the seeds responsive to germination stimulants.

  • GR24 Application: Prepare a dilution series of this compound in sterile distilled water. Apply the GR24 solutions to the preconditioned seeds. A negative control (sterile water) should be included.

  • Incubation: Reseal the Petri dishes and incubate in the dark at 20-25°C for another 7-10 days.

  • Germination Assessment: Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.

Inhibition of Shoot Branching

GR24 mimics the natural strigolactone function of inhibiting axillary bud outgrowth.

Materials:

  • Arabidopsis thaliana plants (wild-type and branching mutants like max4)

  • This compound stock solution

  • Micropipette

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Plant Growth: Grow Arabidopsis plants under standard conditions until they have developed several rosette leaves and are beginning to bolt.

  • GR24 Application: Apply a small volume (e.g., 1-5 µL) of this compound solution directly to the axils of the rosette leaves. A control group should be treated with the solvent only.

  • Repeat Application: Repeat the application every 2-3 days for a period of 2-3 weeks.

  • Branch Quantification: After the treatment period, count the number of rosette branches that have grown longer than a predefined length (e.g., 5 mm).

  • Data Analysis: Compare the number of branches between the GR24-treated and control plants.

Hyphal Branching in Arbuscular Mycorrhizal Fungi

GR24 stimulates the branching of hyphae from germinating spores of AM fungi, a key step in establishing symbiosis.

Materials:

  • Rhizophagus irregularis spores

  • This compound

  • Minimal medium (M) agar

  • Sterile distilled water

  • Petri dishes

  • Microscope

Procedure:

  • Spore Germination: Place sterile R. irregularis spores on M-medium agar in Petri dishes and incubate in the dark to allow for germination and initial hyphal growth.

  • GR24 Application: Prepare a solution of this compound in sterile water. Apply a small aliquot of the solution near the growing hyphae. A control with sterile water should be included.

  • Incubation: Continue to incubate the plates in the dark for several days.

  • Branching Quantification: Observe the hyphae under a microscope. Count the number of hyphal branches in a defined area or along a specific length of the main hypha.

  • Data Analysis: Compare the extent of hyphal branching between the GR24-treated and control fungi.

Quantitative Data on this compound Activity

The following tables summarize quantitative data from various studies on the biological activity of GR24.

Plant/Fungus SpeciesBioassayGR24 ConcentrationObserved EffectReference
Orobanche cumanaSeed GerminationEC₅₀ = 5.1 x 10⁻⁸ M50% seed germination[3][4]
Phelipanche ramosaSeed Germination1 mg/LOptimal germination[5]
Arabidopsis thalianaHypocotyl Elongation3 µMSignificant reduction in hypocotyl length[6]
Arabidopsis thalianaShoot Branching10 nM - 1 µMDose-dependent reduction in branching[7]
Zea mays (Maize)Photosynthetic Rate (under drought)0.01 mg/LEnhanced photosynthetic rate[8]
Triticum aestivum (Wheat)Antioxidant Enzyme Activity (under drought)10 µMEnhanced activities of antioxidant enzymes[1]
Rhizophagus irregularisHyphal Branching100 nMSignificant increase in hyphal branches[9]

Table 1: Summary of Quantitative Data on GR24 Bioactivity.

ParameterWild-Typemax4 Mutanttir3 Mutantmax4 tir3 Mutant
Control (No GR24)
Number of Rosette Branches~4~10~6~12
10 nM GR24
Number of Rosette Branches~3~8~8~10
50 nM GR24
Number of Rosette Branches~3~6~5~12
1 µM GR24
Number of Rosette Branches~2~4~2~8

Table 2: Effect of GR24 on Shoot Branching in Arabidopsis thaliana Genotypes. (Data adapted from relevant studies)[7]

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language.

Signaling Pathways

Strigolactone_Signaling cluster_perception Perception cluster_signaling_complex Signaling Complex Formation cluster_response Cellular Response GR24 (-)-Strigolactone GR24 D14 D14 Receptor GR24->D14 Binds KAI2 KAI2 Receptor GR24->KAI2 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Recruits KAI2->MAX2 Recruits SMXL SMXL Proteins (Repressors) MAX2->SMXL Targets Ubiquitination Ubiquitination of SMXL Proteins SMXL->Ubiquitination Leads to Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Mediates Gene_Expression Target Gene Expression Proteasome->Gene_Expression Allows Physiological_Response Physiological Response Gene_Expression->Physiological_Response Results in

Experimental Workflows

Seed_Germination_Workflow start Start sterilize Surface Sterilize Orobanche Seeds start->sterilize precondition Precondition Seeds (7-14 days in dark) sterilize->precondition apply_gr24 Apply (-)-GR24 Dilution Series precondition->apply_gr24 incubate Incubate (7-10 days in dark) apply_gr24->incubate count Count Germinated Seeds (Microscopy) incubate->count analyze Analyze Data (Calculate Germination %) count->analyze end End analyze->end

Shoot_Branching_Workflow start Start grow_plants Grow Arabidopsis Plants start->grow_plants apply_gr24 Apply (-)-GR24 to Rosette Axils grow_plants->apply_gr24 repeat_app Repeat Application (every 2-3 days) apply_gr24->repeat_app quantify Quantify Rosette Branches (>5 mm) repeat_app->quantify analyze Analyze Data (Compare treated vs. control) quantify->analyze end End analyze->end

Conclusion

This compound has proven to be a cornerstone in the study of strigolactone biology. Its synthetic origin has provided researchers with a readily available and highly active compound to dissect the intricate signaling pathways that govern plant development and symbiotic interactions. The experimental protocols and quantitative data presented in this guide offer a foundational resource for scientists and professionals seeking to utilize this compound in their research endeavors. The continued exploration of this and other synthetic analogs will undoubtedly lead to further breakthroughs in our understanding of plant hormones and their potential applications in agriculture and beyond.

References

Mechanism of action of (-)-Strigolactone GR24 at the molecular level.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Strigolactone GR24, a synthetic analog of the naturally occurring strigolactones, plays a crucial role in a distinct signaling pathway primarily mediated by the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2). While racemic GR24 contains both (+) and (-) enantiomers that activate different signaling cascades, this guide focuses specifically on the molecular mechanism of action of this compound. This pathway is integral to various aspects of plant development, including seed germination and seedling photomorphogenesis, and shares components with the canonical strigolactone signaling pathway, yet maintains a distinct set of downstream targets. Understanding this mechanism at a molecular level is critical for the development of novel agrochemicals and potential therapeutic agents.

This technical guide provides an in-depth overview of the this compound signaling cascade, including quantitative data on protein-ligand interactions, detailed experimental protocols for studying this pathway, and visual representations of the key molecular events.

The Core Signaling Pathway of this compound

The perception of this compound initiates a signaling cascade that culminates in the degradation of transcriptional repressors, thereby activating downstream gene expression. The key protein players in this pathway are:

  • KAI2: The primary receptor for this compound. It is an α/β-hydrolase family protein that perceives the (-)-enantiomer of GR24.[1][2]

  • MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a core component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][3] It acts as a bridge between the receptor and the downstream target proteins.

  • SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2): These are transcriptional co-repressors and the primary targets for degradation in the KAI2-dependent signaling pathway.[1][4]

The signaling cascade is initiated by the binding of (-)-GR24 to the catalytic pocket of KAI2. This binding event is thought to induce a conformational change in KAI2, which promotes its interaction with the SCFMAX2 complex.[1] The resulting ternary complex of (-)-GR24-KAI2-SCFMAX2 then recruits SMAX1 or SMXL2, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][4] The removal of these repressors allows for the transcription of target genes that regulate various developmental processes.

Quantitative Data

The following table summarizes the available quantitative data for the interactions within the this compound signaling pathway.

Interacting MoleculesMethodParameterValueOrganism/SystemReference
(-)-GR24 and PsKAI2AIntrinsic FluorescenceKd115.40 ± 9.87 µMPisum sativum[5]
(-)-GR24 and PsKAI2BIntrinsic FluorescenceKd89.43 ± 12.13 µMPisum sativum[5]
KAR1 and AtKAI2Equilibrium MicrodialysisKd9.05 ± 2.03 µMArabidopsis thaliana[6]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

G This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (-)-GR24 (-)-GR24 KAI2 KAI2 (-)-GR24->KAI2 Binding & Hydrolysis MAX2 MAX2 KAI2->MAX2 Conformational change & Interaction SMAX1_SMXL2 SMAX1/SMXL2 MAX2->SMAX1_SMXL2 Recruitment Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Transcription_Repressed SMAX1_SMXL2->Transcription_Repressed Repression Ub Ubiquitin Ub->SMAX1_SMXL2 Polyubiquitination Transcription_Active Proteasome->Transcription_Active Relief of Repression Target_Genes Target Genes Transcription_Active->Target_Genes Transcription

Caption: Molecular cascade of (-)-GR24 perception and signaling.

Experimental Workflow: Yeast Two-Hybrid (Y2H) Assay

G Yeast Two-Hybrid Workflow for KAI2-SMAX1 Interaction cluster_prep Plasmid Construction cluster_transformation Yeast Transformation & Mating cluster_selection Selection & Interaction Assay Bait Construct Bait: pAD-GAL4-BD-KAI2 Transform_Bait Transform Bait plasmid into Y2HGold yeast strain Bait->Transform_Bait Prey Construct Prey: pAD-GAL4-AD-SMAX1 Transform_Prey Transform Prey plasmid into Y187 yeast strain Prey->Transform_Prey Mating Mate Y2HGold[Bait] and Y187[Prey] strains Transform_Bait->Mating Transform_Prey->Mating Selection_Diploid Select for diploid yeast on SD/-Leu/-Trp plates Mating->Selection_Diploid Interaction_Test Plate on selective media: SD/-Leu/-Trp/-His/-Ade + (-)-GR24 Selection_Diploid->Interaction_Test Result Growth indicates interaction Interaction_Test->Result

Caption: Workflow for Yeast Two-Hybrid analysis of protein interactions.

Experimental Workflow: In Vitro Degradation Assay

G In Vitro SMAX1 Degradation Assay Workflow cluster_reagents Reagent Preparation cluster_assay Degradation Reaction cluster_analysis Analysis SMAX1_His Purify recombinant SMAX1-His Incubation Incubate SMAX1-His with plant extract, ATP, and (-)-GR24 or control SMAX1_His->Incubation Plant_Extract Prepare soluble protein extract from seedlings Plant_Extract->Incubation Time_Points Take aliquots at different time points Incubation->Time_Points SDS_PAGE SDS-PAGE and Immunoblotting Time_Points->SDS_PAGE Detection Detect SMAX1-His with anti-His antibody SDS_PAGE->Detection Quantification Quantify band intensity to determine degradation Detection->Quantification

Caption: Workflow for in vitro analysis of SMAX1 protein degradation.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for KAI2-SMAX1 Interaction

This protocol is adapted from methodologies described for demonstrating ligand-induced protein-protein interactions in yeast.[7][8]

a. Plasmid Construction:

  • Clone the full-length coding sequence of KAI2 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

  • Clone the full-length coding sequence of SMAX1 into a GAL4 activation domain (AD) vector (e.g., pGADT7).

  • Verify all constructs by sequencing.

b. Yeast Transformation and Mating:

  • Transform the BD-KAI2 plasmid into a suitable yeast strain (e.g., Y2H Gold).

  • Transform the AD-SMAX1 plasmid into a compatible mating yeast strain (e.g., Y187).

  • Perform yeast mating by mixing liquid cultures of the two transformed strains and incubating for 20-24 hours at 30°C.

c. Interaction Assay:

  • Plate the mating mixture onto Synthetic Dextrose (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for diploid yeast cells containing both plasmids.

  • After 3-5 days of growth, pick individual colonies and resuspend them in sterile water.

  • Spot serial dilutions of the yeast suspension onto control plates (SD/-Leu/-Trp) and selective plates (SD/-Leu/-Trp/-His/-Ade).

  • For ligand-dependent interaction, supplement the selective media with this compound at a final concentration of 1-10 µM. Use a solvent control (e.g., acetone) on separate plates.

  • Incubate the plates at 30°C for 3-7 days and monitor for growth. Growth on the selective media in the presence of (-)-GR24 indicates a ligand-induced interaction between KAI2 and SMAX1.

In Vitro Degradation Assay of SMAX1

This protocol is based on methods used to demonstrate the degradation of SMXL family proteins.[9][10]

a. Recombinant Protein Purification:

  • Express SMAX1 with a C-terminal 6xHis tag in E. coli.

  • Purify the recombinant SMAX1-His protein using nickel-affinity chromatography.

  • Dialyze the purified protein against a suitable storage buffer.

b. Plant Protein Extract Preparation:

  • Grind seedlings (e.g., Arabidopsis kai2 or max2 mutants as negative controls) in liquid nitrogen.

  • Resuspend the powder in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitor cocktail).

  • Centrifuge at high speed to pellet cell debris and collect the supernatant containing soluble proteins.

c. Degradation Reaction:

  • Set up reaction mixtures containing the plant protein extract, purified SMAX1-His, ATP regeneration system (creatine phosphate and creatine kinase), and either this compound (e.g., 10 µM) or a solvent control.

  • Incubate the reactions at room temperature (e.g., 24°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

d. Analysis:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform immunoblotting using a primary antibody against the His-tag and a suitable secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities to determine the rate of SMAX1-His degradation.

Isothermal Titration Calorimetry (ITC) for (-)-GR24 Binding to KAI2

This protocol provides a general framework for measuring the binding affinity of a small molecule to a protein using ITC.[11][12]

a. Sample Preparation:

  • Express and purify recombinant KAI2 protein to high homogeneity.

  • Dialyze the purified KAI2 extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the same ITC buffer used for the protein. The final DMSO concentration should be matched in both the protein and ligand solutions and kept low (<5%).

  • Degas both the protein and ligand solutions immediately before the experiment.

b. ITC Experiment:

  • Set the experimental temperature (e.g., 25°C).

  • Load the KAI2 protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

  • Load the (-)-GR24 solution (e.g., 10-20 times the protein concentration) into the injection syringe.

  • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

c. Data Analysis:

  • Subtract the heat of dilution from the experimental data.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The molecular mechanism of this compound action through the KAI2 receptor provides a fascinating example of signaling specificity within a closely related family of plant hormone receptors. The core pathway, involving the SCFMAX2-dependent ubiquitination and degradation of SMAX1/SMXL2 repressors, highlights a conserved mechanism of phytohormone signaling. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further elucidate the intricacies of this pathway and explore its potential for agricultural and pharmaceutical applications. Future research will likely focus on identifying the endogenous ligand for KAI2, further dissecting the structural basis of ligand perception and downstream protein-protein interactions, and exploring the full range of developmental processes regulated by this important signaling cascade.

References

The Synthetic Strigolactone GR24: A Potent Inducer of Parasitic Plant Seed Germination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The synthetic strigolactone analog, (-)-Strigolactone GR24, serves as a powerful tool in the study of parasitic plant biology and the development of novel control strategies. This technical guide provides a comprehensive overview of the effects of GR24 on seed germination in parasitic plants, detailing the underlying signaling pathways, experimental protocols for germination assays, and a summary of quantitative data from key research findings.

Introduction to Strigolactones and GR24

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant development.[1] They are also exuded from plant roots into the rhizosphere, where they act as signaling molecules to initiate symbiotic relationships with arbuscular mycorrhizal fungi.[2][3] However, parasitic plants from the Orobanchaceae family, such as Striga (witchweed) and Orobanche (broomrape), have co-opted this signaling system to detect the presence of a host plant.[1][4][5] The seeds of these obligate parasites can remain dormant in the soil for many years until they perceive SLs, which trigger their germination.[1]

GR24 is a widely used synthetic analog of natural strigolactones.[4][6] It is a racemic mixture, and its stereoisomers can exhibit different biological activities.[7][8] Due to its stability and commercial availability, GR24 is an invaluable tool for studying the germination process of parasitic plants and for developing "suicidal germination" strategies, where GR24 is applied to fields to induce germination in the absence of a host, leading to the death of the parasitic seedlings.[9]

The GR24 Signaling Pathway in Parasitic Plant Seeds

The perception of GR24 and subsequent induction of germination in parasitic plants is a complex process involving a specialized signaling pathway. This pathway shares similarities with the karrikin signaling pathway in non-parasitic plants.[7]

Upon entering the seed, GR24 is perceived by a specific receptor protein. In parasitic plants, this receptor is a diverged form of the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) protein, often referred to as KAI2d.[6][10] The binding of GR24 to the KAI2d receptor leads to a conformational change, which allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).[7] This interaction forms a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.

The SCFKAI2d-MAX2 complex then targets specific repressor proteins, the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family members, for ubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of these SMXL repressors relieves the suppression of downstream signaling events.

This ultimately leads to changes in the balance of two key phytohormones: abscisic acid (ABA), a germination inhibitor, and gibberellin (GA), a germination promoter. The perception of GR24 leads to a decrease in ABA levels, through the upregulation of ABA catabolism genes like CYP707A1, and an increase in GA biosynthesis.[7] This shift in the ABA/GA ratio is the critical step that breaks seed dormancy and initiates germination, culminating in the emergence of the radicle.

GR24_Signaling_Pathway cluster_seed_coat Seed Coat cluster_cell Parasitic Plant Seed Cell GR24_out GR24 (extracellular) GR24_in GR24 (intracellular) GR24_out->GR24_in Diffusion KAI2d KAI2d Receptor GR24_in->KAI2d Binds to SCF_complex SCF(KAI2d-MAX2) Complex KAI2d->SCF_complex Activates MAX2 MAX2 MAX2->SCF_complex Component of SMXL SMXL Repressor SCF_complex->SMXL Targets for degradation Proteasome 26S Proteasome SMXL->Proteasome Degraded by ABA ABA Synthesis/Signaling (Germination Inhibition) SMXL->ABA Represses GA GA Synthesis/Signaling (Germination Promotion) SMXL->GA Represses Germination Seed Germination ABA->Germination GA->Germination

Caption: GR24 signaling pathway in parasitic plant seeds.

Quantitative Data on GR24-Induced Germination

The effectiveness of GR24 in inducing germination varies depending on the parasitic plant species and the concentration of GR24 applied. The following tables summarize quantitative data from various studies.

Table 1: Germination of Orobanche and Phelipanche Species in Response to GR24

SpeciesGR24 ConcentrationGermination Rate (%)Reference
Orobanche minor100 nM>60%[5]
Orobanche crenata1x10-5 M - 1x10-9 MGermination observed[11]
Orobanche cumana1x10-6 M90.9 ± 3.8%[11]
Orobanche cumana1x10-8 M62.0 ± 9.1%[11]
Phelipanche ramosa3 nmol L-1Germination induced[12]

Table 2: Germination of Striga Species in Response to GR24

SpeciesGR24 ConcentrationGermination Rate (%)Reference
Striga hermonthica1 µM72%[5]
Striga hermonthica0.001 mg L-144% (from maize)[13]
Striga hermonthica0.001 mg L-149% (from sorghum)[13]
Striga hermonthica1x10-5 M - 1x10-9 MGermination observed[11]
Striga gesnerioidesNot specifiedResponds to GR24[11]

Note: The activity of GR24 can be influenced by its stereochemistry. For instance, in some studies, (+)-GR24 was found to be more active than (-)-epi-GR24 for certain species.[11]

Experimental Protocol for Parasitic Plant Seed Germination Assay with GR24

This section outlines a generalized protocol for conducting a seed germination assay using GR24. This protocol is a synthesis of methodologies described in the cited literature.[12]

4.1. Materials

  • Seeds of the target parasitic plant species (e.g., Striga hermonthica, Orobanche minor)

  • GR24 solution of known concentration (stock solution typically prepared in acetone or DMSO and then diluted in sterile distilled water)

  • Sterile distilled water

  • Petri dishes (e.g., 9 cm diameter) or 96-well plates

  • Glass fiber filter paper

  • Growth chamber or incubator with controlled temperature and humidity

  • Binocular microscope or a spectrophotometer for high-throughput screening

  • (For high-throughput assay) Tetrazolium salt (MTT) and a solubilizing agent (e.g., DMSO)

4.2. Experimental Workflow

Germination_Assay_Workflow cluster_assessment Assessment Methods A 1. Seed Sterilization (e.g., with sodium hypochlorite) B 2. Seed Preconditioning (Conditioning) (Incubate seeds on moist filter paper in the dark) A->B D 4. Application of GR24 (Apply GR24 solution to the preconditioned seeds) B->D C 3. Preparation of GR24 dilutions (Prepare a serial dilution of GR24 from a stock solution) C->D E 5. Incubation (Incubate treated seeds in a growth chamber) D->E F 6. Germination Assessment E->F G Microscopic Counting (Count germinated seeds with a radicle) F->G H High-Throughput Assay (MTT) (Measure formazan production spectrophotometrically) F->H I 7. Data Analysis (Calculate germination percentage, EC50 values) G->I H->I

Caption: Experimental workflow for a parasitic plant seed germination assay.

4.3. Detailed Procedure

  • Seed Sterilization: Surface sterilize the parasitic plant seeds to prevent fungal and bacterial contamination. This can be achieved by immersing the seeds in a solution of sodium hypochlorite (e.g., 1% v/v) for a few minutes, followed by several rinses with sterile distilled water.

  • Preconditioning (Conditioning): This step is crucial to break seed dormancy and make them responsive to germination stimulants.

    • Place a sheet of glass fiber filter paper in a Petri dish and moisten it with sterile distilled water.

    • Spread the sterilized seeds evenly on the filter paper.

    • Seal the Petri dishes and incubate them in the dark in a growth chamber at a suitable temperature (e.g., 25-30°C) for a specific period (typically 7-14 days).

  • Preparation of GR24 Solutions: Prepare a stock solution of GR24 in a suitable solvent (e.g., acetone). From this stock, prepare a series of dilutions in sterile distilled water to achieve the desired final concentrations for the dose-response experiment. Include a negative control (water or a solvent control) and a positive control if available (e.g., a natural host root exudate).

  • Application of GR24: After the preconditioning period, carefully remove excess water from the Petri dishes. Apply a known volume of the GR24 solution (or control solutions) to the filter paper with the seeds.

  • Incubation: Reseal the Petri dishes and incubate them under the same conditions as the preconditioning phase for a period of 1 to 7 days, depending on the parasitic species.

  • Germination Assessment:

    • Microscopic Counting: Observe the seeds under a binocular microscope. A seed is considered germinated if the radicle has protruded through the seed coat. Count the number of germinated and non-germinated seeds to calculate the germination percentage.

    • High-Throughput MTT Assay: For a large number of samples, a colorimetric assay using MTT can be employed.[12] Viable, germinating seeds reduce the yellow MTT to purple formazan crystals. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is proportional to the germination rate.

  • Data Analysis: Calculate the germination percentage for each treatment. For dose-response experiments, plot the germination percentage against the log of the GR24 concentration to determine the half-maximal effective concentration (EC50).

Conclusion

This compound is an indispensable synthetic tool for research into parasitic plant germination. Understanding its mechanism of action and having robust protocols for its use are fundamental for both basic research and the development of applied strategies to combat the significant agricultural threat posed by parasitic weeds. The quantitative data consistently demonstrates the potent activity of GR24 across a range of parasitic species, solidifying its role in the ongoing efforts to manage these devastating pests.

References

Preliminary Studies on the Bioactivity of (-)-Strigolactone GR24: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Strigolactone GR24, a synthetic analogue of the strigolactone class of phytohormones, has emerged as a molecule of significant interest due to its diverse biological activities. Initially recognized for its role in regulating plant development, including seed germination and shoot branching, recent studies have unveiled its potent bioactivities in mammalian cells, particularly in the context of cancer. This technical guide provides an in-depth overview of the preliminary studies on the bioactivity of this compound, with a focus on its anti-cancer effects and its role in plant physiology. This document summarizes key quantitative data, details experimental methodologies for pivotal experiments, and visualizes complex biological pathways and workflows to support further research and development.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the key quantitative data from preliminary studies on the bioactivity of this compound.

Table 1: Anti-cancer Activity of this compound

Cell LineCancer TypeIncubation TimeIC50 ValueReference
MDA-MB-436Triple Negative Breast Cancer10 days17.2 µM (5.2 ppm)[1]
MDA-MB-231Triple Negative Breast Adenocarcinoma10 days18.8 µM (5.7 ppm)[1]
MCF-7Hormone-Dependent Breast Adenocarcinoma10 days18.8 µM (5.7 ppm)[1]
A172Glioblastoma48 hours60 µM[1]
U87Glioblastoma48 hours26 µM[1]

Table 2: Effects of this compound on Plant Physiology

Plant SpeciesExperimental ConditionGR24 ConcentrationObserved EffectReference
Arabidopsis thalianaHypocotyl Growth3 µMSignificant reduction in hypocotyl length[2]
Arabidopsis thalianaHypocotyl Growth25 µMSignificant reduction in hypocotyl length[2]
Triticum aestivum (Winter Wheat)Drought Stress10 µM (Foliar)Significant increase in antioxidant enzyme activities (except APX)[3]
Triticum aestivum (Winter Wheat)Drought Stress10 µM (Irrigation)Significant enhancement of all measured antioxidant enzyme activities[3]
Helianthus annuus (Ornamental Sunflower)Salinity Stress (150 mM NaCl)0.01 mg L⁻¹74.42% increase in SOD, 53.62% in CAT, and 175.68% in POD activities[4]
Helianthus annuus (Ornamental Sunflower)Salinity Stress (150 mM NaCl)0.001 mg L⁻¹69.57% increase in root Na⁺ content[4]
Zea mays (Maize)Drought Stress0.01 mg L⁻¹270.8% increase in CAT and 210.4% in POD activities[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • GR24 Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the GR24 dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours, 72 hours, or 10 days).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the GR24 concentration.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[11]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5, 5, and 10 ppm) for 24 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization, and then wash them twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[11]

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[11]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[11]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in the cells.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis of MAPK Signaling Pathway

This protocol is used to investigate the effect of this compound on the activation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p38, anti-JNK, anti-ERK1/2, and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer on ice.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[12]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[1]

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Analysis of Root System Architecture in Arabidopsis thaliana

This protocol is used to quantify the effects of this compound on root growth and development.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Square Petri dishes

  • MS (Murashige and Skoog) medium

  • This compound

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ with the NeuronJ plugin)

Procedure:

  • Plate Preparation: Prepare MS agar plates containing different concentrations of this compound (e.g., 1.25 to 10 µM).[12]

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on the prepared plates.

  • Vernalization and Growth: Vernalize the plates at 4°C for 2-3 days in the dark, and then transfer them to a growth chamber with a long-day photoperiod.

  • Imaging: After a specific growth period (e.g., 8, 11, or 14 days), scan the plates to acquire high-resolution images of the root systems.[12]

  • Data Quantification: Use image analysis software to measure various root parameters, including primary root length, lateral root number, and lateral root density.

Quantification of Abiotic Stress Tolerance in Plants

This protocol provides a general framework for assessing the effect of this compound on plant tolerance to abiotic stresses like drought and salinity.

Materials:

  • Plant species of interest (e.g., wheat, sunflower)

  • This compound

  • Stress-inducing agents (e.g., NaCl for salinity, withholding water for drought)

  • Equipment for measuring physiological parameters (e.g., chlorophyll content, stomatal conductance, water potential)

  • Reagents for biochemical assays (e.g., for measuring antioxidant enzyme activities like SOD, CAT, POD)

Procedure:

  • Plant Growth and Treatment: Grow plants under controlled conditions. Apply this compound at various concentrations through foliar spray or irrigation.[3][4]

  • Stress Application: Subject the plants to the specific abiotic stress (e.g., irrigate with a saline solution or withhold water).

  • Physiological Measurements: At different time points during the stress period, measure key physiological parameters such as photosynthetic rate, transpiration rate, and stomatal conductance.[4]

  • Biochemical Assays: Harvest plant tissues (leaves, roots) to perform biochemical assays to quantify stress markers (e.g., H₂O₂) and the activity of antioxidant enzymes.[4][5]

  • Biomass Measurement: At the end of the experiment, measure the fresh and dry weight of the shoots and roots to assess the overall impact on growth.[3]

  • Data Analysis: Compare the measured parameters between GR24-treated and untreated plants under both control and stress conditions to evaluate the effect of GR24 on stress tolerance.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the bioactivity of this compound.

GR24_Anticancer_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response GR24 This compound MAPK_Pathway MAPK Signaling Pathway GR24->MAPK_Pathway Induces p38_JNK Activation of p38 & JNK MAPK_Pathway->p38_JNK ERK1_2 Decreased ERK1/2 Activity MAPK_Pathway->ERK1_2 CyclinB_Cdc25C Repression of Cyclin B & Cdc25C MAPK_Pathway->CyclinB_Cdc25C Apoptosis Apoptosis p38_JNK->Apoptosis Cell_Cycle_Arrest G2/M Phase Arrest Cell_Cycle_Arrest->Apoptosis CyclinB_Cdc25C->Cell_Cycle_Arrest

Caption: GR24-induced anti-cancer signaling pathway in mammalian cells.

GR24_Plant_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Developmental Response GR24 This compound D14 D14 Receptor GR24->D14 Binds to MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SMXL SMXL Proteins (Repressors) MAX2->SMXL Targets for Degradation Auxin_Transport Modulation of Auxin Transport (PIN proteins) MAX2->Auxin_Transport Proteasome 26S Proteasome SMXL->Proteasome Degraded by Root_Architecture Changes in Root Architecture Auxin_Transport->Root_Architecture Shoot_Branching Inhibition of Shoot Branching Auxin_Transport->Shoot_Branching

Caption: Simplified strigolactone signaling pathway in plants.

Experimental_Workflow_Anticancer start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (MAPK Pathway) treatment->western_blot end End: Data Analysis & Interpretation viability->end cell_cycle->end western_blot->end

Caption: Experimental workflow for assessing the anti-cancer activity of GR24.

References

The Interaction of (-)-Strigolactone GR24 with Soil Microbes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted interactions between the synthetic strigolactone analog (-)-GR24 and the complex microbial communities inhabiting the soil. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core signaling pathways, detailed experimental protocols, and quantitative data summarizing these interactions.

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with soil organisms. The synthetic analog, (-)-Strigolactone GR24, has become an invaluable tool for elucidating these complex relationships. In the soil, GR24 influences a wide array of microbes, including symbiotic arbuscular mycorrhizal (AM) fungi, nitrogen-fixing rhizobia, and various other bacteria and fungi, some of which are pathogenic. This guide delves into the mechanisms of these interactions, providing a technical foundation for further research and application.

Interaction with Arbuscular Mycorrhizal (AM) Fungi

(-)-GR24 is a potent signaling molecule for AM fungi, promoting the presymbiotic phase of development. This interaction is critical for the establishment of the symbiotic relationship, which enhances plant nutrient uptake.

Signaling Pathway in AM Fungi

Upon perception by AM fungi, GR24 triggers a signaling cascade that leads to increased hyphal branching and metabolic activity, preparing the fungus for root colonization. While the exact receptor in AM fungi is yet to be fully characterized, the downstream effects are well-documented.

GR24_AMF_Signaling cluster_fungal_cell AM Fungal Cell GR24 (-)-GR24 Receptor Putative Receptor GR24->Receptor Binding Second_Messenger Second Messengers (e.g., Ca2+) Receptor->Second_Messenger Activation Mitochondria Mitochondria Second_Messenger->Mitochondria Gene_Expression Gene Expression (Metabolism, Growth) Second_Messenger->Gene_Expression Metabolic_Activation Metabolic Activation (Increased Respiration) Mitochondria->Metabolic_Activation Hyphal_Branching Hyphal Branching Gene_Expression->Hyphal_Branching

Caption: GR24 signaling in AM fungi.

Quantitative Effects of GR24 on AM Fungi

The application of GR24 has concentration-dependent effects on various physiological processes in AM fungi.

ParameterGR24 ConcentrationOrganismObserved EffectReference
Hyphal Branching10⁻⁷ M to 10⁻⁹ MGigaspora margaritaSignificant increase in hyphal branching.[1]
30 nMGigaspora roseaStimulation of hyphal branching.[2][3]
Mitochondrial Activity30 nMGigaspora roseaRapid increase in NADH concentration, NADH dehydrogenase activity, and ATP content within minutes.[2]
Gene Expression10⁻⁸ MGigaspora roseaUpregulation of genes involved in mitochondrial metabolism and hyphal growth after several days.[2][4]
Spore GerminationSubnanomolarGigaspora roseaStimulation of spore germination.[2]

Interaction with Soil Bacteria

(-)-GR24 also modulates the behavior of various soil bacteria, influencing their motility, gene expression, and interactions with plants.

Signaling and Chemotaxis

GR24 can act as a chemoattractant for certain soil bacteria, guiding their movement towards plant roots. This is particularly important for the establishment of beneficial symbioses.

GR24_Bacteria_Interaction cluster_environment Rhizosphere Plant_Root Plant Root GR24_Source (-)-GR24 Exudation Plant_Root->GR24_Source Bacterium Soil Bacterium GR24_Source->Bacterium Signal Perception Chemotaxis Chemotaxis Bacterium->Chemotaxis Gene_Expression_B Altered Gene Expression Bacterium->Gene_Expression_B Chemotaxis->Plant_Root Movement towards root Colonization Root Colonization Gene_Expression_B->Colonization

Caption: GR24-mediated bacterial chemotaxis.

Quantitative Effects of GR24 on Bacteria

The influence of GR24 on bacteria is varied and concentration-dependent.

ParameterGR24 ConcentrationOrganismObserved EffectReference
Motility (Swarming)1 µMSinorhizobium melilotiTriggering of swarming motility.[5]
Nodule FormationExogenous applicationPea mutants (ccd7, ccd8)Restoration of normal nodule numbers.[5]
Gene Expression1 µMArabidopsis protoplastsDifferential expression of numerous genes after 20-180 minutes.[6]
Community Composition2.5 µMCitrus rhizosphereReduced bacterial ASV richness, increased community dispersion.[7]
5-10 µMCitrus rhizosphereInhibitory effects on root growth, indirectly affecting the microbiome.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of GR24-microbe interactions.

In Vitro Hyphal Branching Assay in AM Fungi

This assay quantifies the effect of GR24 on the hyphal branching of AM fungi.

Workflow Diagram:

Hyphal_Branching_Workflow Spore_Sterilization 1. Surface Sterilize AMF Spores Spore_Germination 2. Germinate Spores on Agar Medium Spore_Sterilization->Spore_Germination GR24_Application 3. Apply GR24 Solution (or control) Spore_Germination->GR24_Application Incubation 4. Incubate in the Dark GR24_Application->Incubation Microscopy 5. Observe and Quantify Hyphal Branching Incubation->Microscopy Data_Analysis 6. Statistical Analysis Microscopy->Data_Analysis Motility_Assay_Workflow Prepare_Media 1. Prepare Semi-Solid Agar Plates with/without GR24 Inoculation 2. Inoculate Center of Plate with Bacterial Culture Prepare_Media->Inoculation Incubation_M 3. Incubate at Optimal Temperature Inoculation->Incubation_M Measure_Zone 4. Measure Diameter of Bacterial Migration Incubation_M->Measure_Zone Analysis_M 5. Compare Migration Zones Measure_Zone->Analysis_M Sequencing_Workflow Soil_Sampling 1. Collect Soil Samples (GR24-treated and control) DNA_Extraction 2. Extract Total DNA from Soil Soil_Sampling->DNA_Extraction PCR_Amplification 3. Amplify 16S rRNA Gene DNA_Extraction->PCR_Amplification Library_Prep 4. Prepare Sequencing Library PCR_Amplification->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics 6. Bioinformatic Analysis (OTU clustering, taxonomic assignment) Sequencing->Bioinformatics Statistical_Analysis 7. Statistical Analysis of Community Composition Bioinformatics->Statistical_Analysis

References

The Multifaceted Role of (-)-Strigolactone GR24 in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Strigolactone GR24, a synthetic analog of strigolactones, has emerged as a critical tool for dissecting the diverse roles of this class of phytohormones in plant growth and development. This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its impact on root and shoot architecture, symbiotic interactions, and stress responses. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and application in agricultural and pharmaceutical contexts.

Core Functions of this compound in Plant Development

This compound influences a wide array of developmental processes in plants, acting as a key signaling molecule. Its primary functions include the regulation of shoot branching, the modulation of root system architecture, and the promotion of symbiotic relationships with soil microbes. Furthermore, recent studies have highlighted its significant role in mediating plant responses to various abiotic stresses.

Regulation of Shoot Architecture

One of the most well-characterized roles of strigolactones, and by extension GR24, is the inhibition of shoot branching or tillering.[1][2] This process is intricately linked with auxin, another key plant hormone. Strigolactones are thought to dampen the polar transport of auxin, thereby enhancing the competition between axillary buds and suppressing their outgrowth.[3][4] Exogenous application of GR24 can rescue the excessive branching phenotype observed in strigolactone-deficient mutants.[2][4]

Modulation of Root System Architecture

The effect of GR24 on root development is complex and concentration-dependent.[5][6] At low concentrations, GR24 can promote primary root elongation by increasing the number of cells in the root meristem.[7] However, at higher concentrations, it can have an inhibitory effect.[5] GR24 also influences lateral root development, generally suppressing their formation and outgrowth under nutrient-sufficient conditions.[5][7][8] This regulation is also interconnected with auxin signaling within the root.[7]

Role in Symbiotic Interactions

Strigolactones are crucial for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi.[9][10][11] Plants release strigolactones into the rhizosphere, where they act as signaling molecules to stimulate hyphal branching and metabolism in AM fungi, facilitating the colonization of the plant root.[9][10][11] GR24 has been shown to mimic this effect, promoting the growth and metabolic activity of AM fungi.[9][11]

Involvement in Abiotic Stress Responses

Emerging evidence indicates that GR24 plays a role in enhancing plant tolerance to various abiotic stresses, including drought, salinity, and heat stress.[12][13][14] Application of GR24 has been shown to improve photosynthetic performance, increase antioxidant enzyme activity, and reduce oxidative damage in plants under stress conditions.[12][13][14][15]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of GR24 on various aspects of plant development as reported in the scientific literature.

Plant SpeciesGenotypeGR24 ConcentrationEffect on Primary Root LengthReference
Arabidopsis thalianaWild-type (Col-0)1.25 µMIncrease[5]
Arabidopsis thalianaWild-type (Col-0)2.5 µMIncrease[5]
Arabidopsis thalianaWild-type (Col-0)5 µMNo significant effect[5]
Arabidopsis thalianaWild-type (Col-0)10 µMDecrease[5]
Arabidopsis thalianamax1-1, max4-1 (SL-deficient)2.5 µMRescue of short root phenotype[7]
Arabidopsis thalianamax2-1 (SL-insensitive)2.5 µMNo rescue[7]

Table 1: Effect of this compound on Primary Root Length in Arabidopsis thaliana

Plant SpeciesGenotypeGR24 ConcentrationEffect on Lateral Root DensityReference
Arabidopsis thalianaWild-type (Col-0)2.5 µMReduction[5]
Arabidopsis thalianaWild-type (Col-0)5 µMReduction[5]
Arabidopsis thalianaWild-type (Col-0)10 µMReduction[5]
Medicago truncatulaWild-type0.1 µMNo significant effect[6]
Medicago truncatulaWild-type2 µMReduction[6]

Table 2: Effect of this compound on Lateral Root Density

Plant SpeciesGenotypeGR24 ConcentrationEffect on Hypocotyl LengthReference
Arabidopsis thalianaWild-type (Col-0)3 µMSignificant reduction[16]
Arabidopsis thalianaWild-type (Col-0)25 µMSignificant reduction[16]
Arabidopsis thalianamax2-1 (SL-insensitive)3 µMNo significant effect[16]
Arabidopsis thalianamax2-1 (SL-insensitive)25 µMNo significant effect[16]

Table 3: Effect of this compound on Hypocotyl Elongation in Arabidopsis thaliana

Plant SpeciesStress ConditionGR24 ConcentrationObserved EffectReference
Winter WheatDroughtNot specifiedIncreased photosynthesis and yield[12]
Ornamental SunflowerSalinity (150 mM NaCl)0.01 mg L⁻¹Enhanced photosynthetic rate, transpiration rate, and stomatal conductance[13]
LupineHeat StressNot specifiedImproved germination indices and photosystem II thermotolerance[14]

Table 4: Effects of this compound on Abiotic Stress Tolerance

This compound Signaling Pathway

The perception and transduction of the strigolactone signal involve a core signaling module. The α/β-hydrolase DWARF14 (D14) acts as the primary receptor for strigolactones.[16] Upon binding of GR24, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).[2][16] This interaction leads to the recruitment of SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are transcriptional repressors. The SCFMAX2 complex then targets the SMXL proteins for ubiquitination and subsequent degradation by the 26S proteasome.[16] The degradation of SMXL proteins relieves the repression of downstream target genes, leading to various developmental responses.

Strigolactone_Signaling_Pathway GR24 This compound D14 D14 (Receptor) GR24->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SCF_complex SCF Complex MAX2->SCF_complex Part of SMXL SMXL (Repressor) SCF_complex->SMXL Targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degraded by Downstream_Genes Downstream Target Genes SMXL->Downstream_Genes Represses Degradation Degradation Proteasome->Degradation Degradation->Downstream_Genes Relieves Repression Response Plant Developmental Responses Downstream_Genes->Response

Caption: Core signaling pathway of this compound.

Experimental Protocols

Seed Germination Assay

This protocol is adapted from methods used to assess the germination-stimulating activity of GR24 on parasitic plant seeds and can be modified for other species.[17][18][19][20][21]

Materials:

  • Seeds of the target plant species

  • Sterile distilled water

  • Whatman filter paper

  • Petri dishes (9 cm)

  • This compound stock solution (e.g., 10 mM in acetone)

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.

  • Pre-conditioning (for parasitic plants): Place sterilized seeds on moist glass fiber filter paper in a petri dish. Seal the dish and incubate in the dark at a constant temperature (e.g., 25-30°C) for 7-14 days to induce germination competence.

  • GR24 Application: Prepare a series of GR24 dilutions from the stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻⁹ M).

  • Apply a known volume (e.g., 100 µL) of each GR24 dilution to a filter paper disc in a new petri dish. A control with sterile distilled water (and a trace amount of acetone if used for dilution) should be included.

  • Transfer the pre-conditioned seeds onto the GR24-treated filter paper.

  • Incubation: Seal the petri dishes and incubate in the dark at a constant temperature (e.g., 25°C) for 7-14 days.

  • Germination Scoring: Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.

  • Data Analysis: Calculate the germination percentage for each treatment.

Germination_Assay_Workflow start Start sterilize Seed Surface Sterilization start->sterilize precondition Pre-conditioning (if required) sterilize->precondition transfer_seeds Transfer Seeds to Treated Paper precondition->transfer_seeds prepare_gr24 Prepare GR24 Dilutions apply_gr24 Apply GR24 to Filter Paper prepare_gr24->apply_gr24 apply_gr24->transfer_seeds incubate Incubate in Dark transfer_seeds->incubate score Score Germination incubate->score analyze Analyze Data score->analyze end End analyze->end

Caption: Workflow for a typical seed germination assay with GR24.
Root System Architecture Analysis

This protocol is based on methods for analyzing the effects of GR24 on the root system of Arabidopsis thaliana grown on agar plates.[5][8]

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar

  • Petri dishes (square or round)

  • This compound stock solution

  • Stereomicroscope or flatbed scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Preparation: Prepare MS agar medium and autoclave. Before pouring the plates, allow the medium to cool and add the appropriate volume of GR24 stock solution to achieve the desired final concentrations. Pour the medium into petri dishes and allow them to solidify.

  • Seed Plating: Surface-sterilize Arabidopsis seeds and sow them on the surface of the GR24-containing and control MS plates.

  • Vernalization: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth: Place the plates vertically in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Acquisition: After a set period of growth (e.g., 7-14 days), remove the plates and capture images of the root systems using a high-resolution scanner or a camera mounted on a stereomicroscope.

  • Image Analysis: Use image analysis software to measure primary root length, count the number of emerged lateral roots, and determine lateral root density (number of lateral roots per unit length of the primary root).

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between treatments.

Root_Architecture_Analysis_Workflow start Start prepare_plates Prepare MS Agar Plates with GR24 start->prepare_plates plate_seeds Sow Sterilized Seeds prepare_plates->plate_seeds vernalize Vernalize at 4°C plate_seeds->vernalize grow Grow Vertically in Chamber vernalize->grow acquire_images Acquire Root Images grow->acquire_images analyze_images Analyze Images for Root Traits acquire_images->analyze_images statistics Perform Statistical Analysis analyze_images->statistics end End statistics->end

Caption: Workflow for root system architecture analysis.

Conclusion

This compound is an invaluable tool for elucidating the fundamental roles of strigolactones in plant biology. Its effects on shoot and root development, symbiotic interactions, and stress responses are well-documented, though the intricate molecular mechanisms are still being unraveled. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and professionals aiming to explore and harness the potential of strigolactones in crop improvement and the development of novel agrochemicals. Further research into the downstream targets of the GR24 signaling pathway and its crosstalk with other hormonal pathways will undoubtedly reveal new avenues for agricultural innovation.

References

Methodological & Application

Total Synthesis of (-)-Strigolactone GR24: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and their interaction with symbiotic and parasitic organisms. (-)-Strigolactone GR24 is a synthetic analogue of natural strigolactones and is widely used as a research tool to study their biological functions. This document provides a detailed protocol for the total synthesis of this compound, compiled from established literature. The protocol covers the synthesis of the key ABC ring system and the D ring, followed by their coupling to yield the final product. Quantitative data on reaction yields are summarized, and diagrams illustrating the strigolactone signaling pathway and the experimental workflow are provided.

Strigolactone Signaling Pathway

The perception of strigolactones initiates a signaling cascade that regulates various physiological processes in plants. The pathway involves the DWARF14 (D14) receptor, an α/β hydrolase, which perceives the strigolactone signal.[1] In the absence of strigolactones, the signaling pathway is suppressed by repressor proteins such as D53 in rice or SMXL6/7/8 in Arabidopsis.[1] Upon strigolactone binding, the D14 receptor interacts with the F-box protein MAX2 (in Arabidopsis) or D3 (in rice), which are components of an SCF ubiquitin ligase complex.[1][2] This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor proteins by the 26S proteasome. The degradation of these repressors allows for the expression of downstream target genes that control processes like shoot branching, root development, and seed germination.[2][3]

Strigolactone_Signaling_Pathway cluster_nucleus Nucleus SL Strigolactone (GR24) D14 D14 Receptor SL->D14 binds MAX2_D3 MAX2 (Arabidopsis) / D3 (Rice) (F-box protein) D14->MAX2_D3 activates SCF_complex SCF Complex MAX2_D3->SCF_complex part of D53_SMXL D53 (Rice) / SMXL (Arabidopsis) (Repressor) SCF_complex->D53_SMXL ubiquitinates Proteasome 26S Proteasome D53_SMXL->Proteasome targeted for degradation Target_Genes Target Genes D53_SMXL->Target_Genes represses Proteasome->D53_SMXL degrades Response Physiological Response (e.g., inhibited shoot branching) Target_Genes->Response expression leads to

Caption: Strigolactone signaling pathway.

Experimental Workflow for Total Synthesis of (-)-GR24

The total synthesis of (-)-GR24 can be conceptually divided into three main stages: the synthesis of the tricyclic ABC-ring system, the synthesis of the butenolide D-ring, and the final coupling of these two fragments.

GR24_Synthesis_Workflow cluster_ABC ABC-Ring Synthesis cluster_D D-Ring Synthesis Start_ABC 1-Indanone Condensation Condensation Start_ABC->Condensation Reduction Reduction Condensation->Reduction Lactonization Lactonization Reduction->Lactonization Salt_Formation Condensation Salt Formation (Compound F) Lactonization->Salt_Formation Coupling Substitution Reaction Salt_Formation->Coupling Start_D 2-Methylbutyrolactone Dehydrogenation Dehydrogenation Start_D->Dehydrogenation Bromination Bromination (Compound H) Dehydrogenation->Bromination Bromination->Coupling Purification Column Chromatography Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the total synthesis of (-)-GR24.

Quantitative Data

The following table summarizes the reported yields for the key steps in a representative total synthesis of GR24.

Step No.ReactionStarting MaterialProductYield (%)Reference
1Condensation1-IndanoneIntermediateNot specified[4][5]
2ReductionIntermediate from Step 1IntermediateNot specified[4][5]
3LactonizationIntermediate from Step 2Intermediate (Compound F precursor)Not specified[4][5]
4Condensation Salt FormationIntermediate from Step 3Compound FNot specified[4][5]
5Dehydrogenation2-MethylbutyrolactoneIntermediate (Compound G)Not specified[4][5]
6BrominationCompound GCompound HNot specified[4][5]
7Substitution ReactionCompound F and Compound Hrac-GR24Not specified[4][5]
8Enantioselective Synthesis of (+)-GR24(+)-4 and (±)-5(+)-GR2453%[6]
9Enantioselective Synthesis of (-)-GR24(-)-4 and (±)-5(-)-GR2454%[7]

Note: Specific yields for the patent-described method are not detailed. The provided yields for enantioselective synthesis represent a specific, published laboratory-scale synthesis.

Experimental Protocols

The following protocols are based on a patented total synthesis method which emphasizes operational simplicity and scalability.[4][5]

Materials and Equipment
  • 1-Indanone

  • 2-Methylbutyrolactone

  • Reagents for condensation, reduction, lactonization, dehydrogenation, and bromination (e.g., NBS)

  • Appropriate solvents (e.g., non-polar solvents for the final coupling step)

  • Standard laboratory glassware and reaction setup

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Synthesis of ABC-Ring Precursor (Compound F)
  • Condensation: 1-indanone undergoes a condensation reaction.

  • Reduction: The product from the condensation step is then reduced.

  • Lactonization: The reduced product is subjected to lactonization to form the tricyclic lactone.

  • Condensation Salt Formation: The tricyclic lactone is converted to its condensation salt, designated as Compound F.

Note: The patent describes these steps conceptually without providing specific reagents and conditions in the abstract.[4][5]

Synthesis of D-Ring Precursor (Compound H)
  • Dehydrogenation: 2-methylbutyrolactone is dehydrogenated to introduce a double bond, forming Compound G.

  • Bromination: Compound G is then brominated, for instance using N-bromosuccinimide (NBS), to yield the bromo-butenolide, Compound H.

Final Coupling Reaction to Synthesize GR24
  • Reaction Setup: Dissolve Compound F and Compound H in a suitable non-polar solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Stir the reaction mixture at room temperature for 10 to 48 hours.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain GR24.

Note: This patented method is highlighted for its use of readily available and low-cost raw materials and its simple operational procedures, making it suitable for large-scale production.[4]

Enantioselective Synthesis of (-)-GR24

The following protocol is adapted from a reported enantioselective synthesis.[6][7]

  • Preparation of (-)-4: The enantiomerically pure A-C ring fragment, (-)-4, is synthesized.

  • Coupling Reaction: To a solution of (-)-4 (140 mg, 0.80 mmol) in methyl formate (7 mL) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (450 mg, 4.0 mmol).

  • Reaction: Stir the reaction mixture overnight.

  • Quenching and Extraction: Quench the reaction with 1 M hydrochloric acid (10 mL). Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Work-up: Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4. Remove the solvent in vacuo.

  • Purification: The resulting residue can be coupled with the D-ring fragment to yield (-)-GR24. A subsequent palladium-catalyzed coupling with a suitable D-ring precursor can be employed, followed by purification via column chromatography. Using an (R,R) ligand in this coupling has been shown to produce (-)-GR24 in a 54% yield.[7]

Conclusion

The total synthesis of this compound can be achieved through various routes. The patented method offers a scalable and operationally simple approach, while enantioselective methods provide access to specific stereoisomers crucial for detailed biological studies. The provided protocols and data serve as a valuable resource for researchers in plant biology, chemical biology, and drug development.

References

Protocol for preparing (-)-Strigolactone GR24 stock solutions for in vitro experiments.

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and drug development professionals for the preparation of (-)-Strigolactone GR24 stock solutions for in vitro experiments.

Introduction

This compound is a synthetic analog of strigolactones, a class of plant hormones that play a crucial role in regulating plant development and their interaction with the environment. In research settings, GR24 is widely used as a standard to study various biological processes, including seed germination of parasitic plants, shoot branching, and root development.[][2][3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of GR24 stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound stock solutions based on information from various suppliers and research articles.

ParameterRecommended SolventsRecommended Stock ConcentrationsStorage ConditionsStability of Stock Solution
This compound Dimethyl sulfoxide (DMSO)[][2][5][6], Acetone[7][8][9][10], Ethanol[][6][8], Dimethylformamide (DMF)[][6], Methanol[][6]1 mM[8], 10 mM[9][10], ≥ 2.5 mg/mL (8.38 mM) in DMSO[11]Long-term: -80°C (up to 6 months)[11], Short-term: -20°C (up to 1 month)[6][11]Stable for at least 4 years when stored as a solid at -20°C.[6] In DMSO, no deterioration was detected after 18 days at room temperature.[5] Methanol is not a suitable solvent for long-term storage as the half-life is approximately 12 days.[5]

Experimental Protocol: Preparation of a 10 mM GR24 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent due to its high solubilizing capacity and compatibility with many biological assays.

Materials:

  • This compound (solid, powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate GR24 to Room Temperature: Before opening, allow the vial of solid GR24 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.

  • Weigh GR24: In a suitable weighing vessel, carefully weigh out the desired amount of GR24. For example, to prepare 1 mL of a 10 mM stock solution (Formula Weight of GR24 is 298.29 g/mol ), you would weigh 2.98 mg of GR24.

  • Dissolve in DMSO: Transfer the weighed GR24 to a sterile microcentrifuge tube or an amber glass vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[11] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[11]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11] Ensure the storage containers are sealed tightly to protect from moisture and light.[11]

Working Solution Preparation:

To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate aqueous buffer or cell culture medium for your experiment. It is recommended to prepare working solutions fresh on the day of the experiment.[11]

Visualizations

GR24_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use A Equilibrate GR24 to Room Temperature B Weigh Solid GR24 A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve Completely C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C or -80°C E->F G Thaw and Dilute to Working Concentration F->G

Caption: Workflow for preparing this compound stock solution.

GR24_Signaling_Pathway GR24 This compound (Exogenous Signal) Receptor Receptor Protein (e.g., D14/KAI2) GR24->Receptor Complex GR24-Receptor Complex Formation Receptor->Complex Signal_Transduction Signal Transduction Cascade (e.g., Ubiquitination, Protein Degradation) Complex->Signal_Transduction Response Cellular Responses (e.g., Gene Expression Changes, Developmental Regulation) Signal_Transduction->Response Inhibition Inhibition of Shoot Branching Response->Inhibition Promotion Promotion of Root Hair Elongation Response->Promotion

Caption: Conceptual signaling pathway of this compound.

References

Application Notes and Protocols for In Vitro Studies of Arbuscular Mycorrhizal Symbiosis Using (-)-Strigolactone GR24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbuscular mycorrhizal (AM) symbiosis is a crucial mutualistic relationship between most terrestrial plants and fungi of the phylum Glomeromycota. This interaction enhances plant nutrient uptake, particularly phosphorus, and improves tolerance to various stresses. The establishment of this symbiosis is initiated by a complex chemical dialogue in the rhizosphere, where strigolactones (SLs), a class of plant hormones, play a pivotal role as signaling molecules. Secreted by the host plant's roots, SLs stimulate the presymbiotic growth of AM fungi, including spore germination and hyphal branching.

(-)-Strigolactone GR24 is a synthetic analog of natural strigolactones and serves as an indispensable tool for in vitro studies of AM symbiosis. Its use allows for controlled investigations into the molecular mechanisms governing the early stages of this interaction, free from the complexities of the soil environment. These application notes provide detailed protocols for utilizing GR24 in in vitro assays to study its effects on AM fungal spore germination and hyphal branching, along with a summary of quantitative data and a depiction of the relevant signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on the spore germination and hyphal branching of various arbuscular mycorrhizal fungi in in vitro conditions.

Table 1: Effect of this compound Concentration on AM Fungal Spore Germination

Fungal SpeciesGR24 ConcentrationGermination Rate (%)Incubation TimeReference
Rhizophagus irregularis A5Control (0 nM)~30%Not Specified[1]
5-deoxystrigol~70%Not Specified[1]
GR24~80%Not Specified[1]
Rhizophagus irregularis C2Control (0 nM)>90%Not Specified[1]
GR24~90%Not Specified[1]
Gigaspora margaritaControl (water)Not specified (baseline)7 days[2]
10⁻⁷ MHigher than control7 days[2]

Note: In some studies, GR24 did not significantly increase the germination rate of Gigaspora species compared to the control, suggesting species-specific responses[1].

Table 2: Effect of this compound Concentration on AM Fungal Hyphal Branching

Fungal SpeciesGR24 ConcentrationObservationReference
Gigaspora rosea10⁻¹³ MSignificant increase in branching[3]
10⁻¹¹ MSignificant increase in branching[3]
10⁻⁹ MSignificant increase in branching[3]
10⁻⁷ MSignificant increase in branching[3]
Gigaspora margarita10 pg/discActive[4]
1 ng/discActive[4]
Rhizophagus irregularis100 nMIncreased number of hyphal tips[4]

Experimental Protocols

Protocol 1: In Vitro AM Fungal Spore Germination Assay

This protocol details the steps to assess the effect of this compound on the germination of AM fungal spores.

Materials:

  • AM fungal spores (e.g., Rhizophagus irregularis, Gigaspora margarita)

  • This compound

  • Acetone or DMSO (for stock solution)

  • Milli-Q water, sterilized

  • Petri dishes (9 cm)

  • Water agar (0.8 - 2% w/v) or other suitable germination medium

  • Micropipettes and sterile tips

  • Stereomicroscope

  • Laminar flow hood

  • Incubator

Procedure:

  • Preparation of GR24 Stock Solution:

    • Dissolve this compound in a minimal amount of acetone or DMSO to prepare a high-concentration stock solution (e.g., 1 mM).

    • Store the stock solution at -20°C in the dark.

  • Preparation of Treatment Solutions:

    • On the day of the experiment, prepare serial dilutions of the GR24 stock solution with sterile Milli-Q water to achieve the desired final concentrations (e.g., 10⁻⁷ M, 10⁻⁸ M).

    • Prepare a control solution containing the same concentration of the solvent (acetone or DMSO) as in the treatment solutions.

  • Spore Sterilization:

    • Surface sterilize AM fungal spores using a suitable method. A common method involves washing the spores in a solution of Chloramine T (2%) with a few drops of Tween 20 for 10 minutes, followed by several rinses with sterile distilled water.

  • Plating:

    • Under a laminar flow hood, pour molten water agar into Petri dishes and allow it to solidify.

    • Place a sterile filter paper disc in the center of the agar or directly apply the spores to the agar surface.

    • Aseptically place 15-20 surface-sterilized spores onto the filter paper or agar.

  • Treatment Application:

    • Apply a small volume (e.g., 10 µL) of the GR24 treatment solution or the control solution onto the filter paper or near the spores.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them in the dark at a constant temperature (e.g., 28-30°C) for a period of 5 to 10 days.

  • Data Collection:

    • After the incubation period, observe the spores under a stereomicroscope.

    • A spore is considered germinated if a germ tube is visible.

    • Calculate the germination rate as the percentage of germinated spores out of the total number of spores plated for each treatment.

Protocol 2: In Vitro AM Fungal Hyphal Branching Assay

This protocol is designed to quantify the effect of this compound on the hyphal branching of germinated AM fungal spores.

Materials:

  • Germinated AM fungal spores (from Protocol 1 or a separate germination setup)

  • This compound

  • Petri dishes with a suitable growth medium (e.g., M medium)

  • Micropipettes and sterile tips

  • Microscope with an imaging system

  • Image analysis software (optional)

Procedure:

  • Preparation of GR24 Treatment:

    • Prepare GR24 solutions at various concentrations as described in Protocol 1.

  • Experimental Setup:

    • This assay can be performed in several ways:

      • Paper Disc Method: Place a sterile paper disc impregnated with the GR24 solution near the growing hyphae of a germinated spore on an agar plate.

      • Agar Block Method: Create a trough in the agar plate and fill one side with agar containing the GR24 treatment and the other with control agar where the germinated spore is placed.

      • Direct Application: Apply a small volume of the GR24 solution directly to the medium near the advancing hyphae.

  • Incubation:

    • Incubate the plates in the dark at a constant temperature (e.g., 28-30°C) for a period that allows for sufficient hyphal growth and branching (e.g., 5-7 days).

  • Data Collection and Analysis:

    • Observe the hyphal morphology under a microscope.

    • Quantify hyphal branching by:

      • Counting the number of hyphal tips in a defined area.

      • Measuring the total hyphal length and the number of branches per unit length of the main hypha.

      • Using image analysis software to quantify branching parameters.

    • Compare the branching patterns in the GR24-treated samples with the control samples.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of strigolactones in AM fungi and a typical experimental workflow for in vitro assays.

GR24_Signaling_Pathway cluster_plant Host Plant Root cluster_fungus AM Fungus Root Root Exudation GR24 This compound (or natural SLs) Root->GR24 releases Receptor Prespore Perception (Putative Receptor) GR24->Receptor binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction activates Metabolic_Activation Metabolic Activation Signal_Transduction->Metabolic_Activation leads to Gene_Expression Changes in Gene Expression Metabolic_Activation->Gene_Expression and Hyphal_Branching Increased Hyphal Branching Gene_Expression->Hyphal_Branching Spore_Germination Stimulation of Spore Germination Gene_Expression->Spore_Germination Experimental_Workflow cluster_assays Assays start Start prep_spores AM Fungal Spore Surface Sterilization start->prep_spores prep_gr24 Preparation of GR24 Solutions start->prep_gr24 plating Plating of Spores on Agar Medium prep_spores->plating treatment Application of GR24 / Control prep_gr24->treatment plating->treatment incubation Incubation (Dark, 28-30°C) treatment->incubation germ_assay Spore Germination Assay incubation->germ_assay branch_assay Hyphal Branching Assay incubation->branch_assay data_collection Data Collection (Microscopy) germ_assay->data_collection branch_assay->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End analysis->end

References

Mitigating Drought Stress in Wheat: Application Notes and Protocols for (-)-Strigolactone GR24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic strigolactone analog, (-)-Strigolactone GR24, has emerged as a promising biostimulant for enhancing drought tolerance in wheat (Triticum aestivum L.). Exogenous application of GR24 has been demonstrated to improve physiological and biochemical responses in wheat, ultimately leading to better growth and yield under water-limited conditions.[1][2] This document provides detailed application notes and experimental protocols for utilizing GR24 to mitigate drought stress in wheat, based on current scientific findings.

Overview of GR24 Action in Drought Stress Mitigation

This compound alleviates the negative impacts of drought stress in wheat through a multi-pronged mechanism. Key effects include the enhancement of the plant's antioxidant defense system, improved osmotic adjustment, and favorable modulation of gas exchange parameters.[3][4] Application of GR24 has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX).[3][4] This enzymatic fortification helps in scavenging reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), thereby reducing oxidative damage to cell membranes, as indicated by lower malondialdehyde (MDA) content.[3][5]

Furthermore, GR24 treatment promotes the accumulation of osmolytes like proline and soluble sugars, which aids in maintaining cell turgor under water deficit.[3][5] Physiologically, GR24 application can lead to improved stomatal conductance, transpiration, and photosynthetic rates, contributing to better overall plant performance and yield under drought.[1][3]

Application Methods

Two primary methods for applying GR24 to wheat have been investigated: foliar application and root application via irrigation.[2] Both methods have shown efficacy in enhancing drought tolerance, with the choice of application depending on the experimental setup and specific research questions.

Foliar Application

Foliar spraying is a direct method for applying GR24 to the plant's leaves.

Protocol:

  • Prepare GR24 Stock Solution: Dissolve this compound in a minimal amount of acetone and then dilute with deionized water to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A mock solution containing the same concentration of acetone should be prepared for control treatments.[1]

  • Application: At the desired growth stage (e.g., tillering), spray the GR24 solution evenly onto the foliage of the wheat plants until runoff. Ensure complete coverage of the leaf surfaces.

  • Control Group: Treat the control group of plants with the mock solution (water and acetone) to account for any effects of the solvent.[1]

  • Timing: Application is typically performed before the onset of drought stress or during the stress period.

Root Application (via Irrigation)

This method involves delivering GR24 to the root system through the irrigation water.

Protocol:

  • Prepare GR24 Solution: Prepare the desired concentrations of GR24 (e.g., 1 µM, 10 µM) in the irrigation water.[2]

  • Application: Apply the GR24-infused irrigation water to the soil at the base of the wheat plants. The volume of application should be consistent across all treatments.

  • Control Group: Irrigate the control group with the same volume of water containing the equivalent concentration of acetone used for the GR24 stock solution.[1]

  • Timing: Similar to foliar application, root application can be done prior to or during the drought stress period.

Experimental Protocols for Assessing Drought Stress Mitigation

To evaluate the efficacy of GR24 treatment, a series of physiological and biochemical assays should be conducted.

Measurement of Gas Exchange Parameters
  • Photosynthesis Rate, Stomatal Conductance, and Transpiration Rate: These parameters can be measured using a portable photosynthesis system (e.g., LI-COR LI-6400). Measurements should be taken on the flag leaf during the grain-filling stage.

Determination of Leaf Water Potential
  • Leaf water potential, an indicator of plant water status, can be measured using a pressure chamber.

Analysis of Antioxidant Enzyme Activity
  • Enzyme Extraction: Homogenize fresh leaf samples in a suitable buffer (e.g., phosphate buffer) at 4°C. Centrifuge the homogenate and collect the supernatant for enzyme assays.

  • Assays:

    • Superoxide Dismutase (SOD): Assay based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT) and Ascorbate Peroxidase (APX): Activity can be determined by monitoring the decrease in absorbance due to H₂O₂ decomposition.[2]

    • Peroxidase (POD): Activity can be measured using guaiacol as a substrate.

Quantification of Oxidative Stress Markers
  • Hydrogen Peroxide (H₂O₂): H₂O₂ content can be measured spectrophotometrically.[2]

  • Malondialdehyde (MDA): MDA content, an indicator of lipid peroxidation, can be determined using the thiobarbituric acid (TBA) reaction.

Measurement of Osmolytes
  • Proline: Proline content can be quantified using the ninhydrin method.

  • Soluble Sugars: Total soluble sugars can be measured using the anthrone reagent method.

Morphological and Yield Parameters
  • Root and Shoot Dry Weight: Harvest plants at the end of the experiment, separate roots and shoots, and dry them in an oven at 70°C to a constant weight.

  • Yield: Measure the grain yield per plant or per unit area at maturity.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of GR24 application on various parameters in wheat under drought stress, as reported in the literature.

Table 1: Effect of GR24 Application Method and Concentration on Gas Exchange and Leaf Water Potential in Winter Wheat under Drought Stress [1]

TreatmentPhotosynthesis Rate (µmol CO₂ m⁻² s⁻¹)Stomatal Conductance (mol H₂O m⁻² s⁻¹)Transpiration Rate (mmol H₂O m⁻² s⁻¹)Leaf Water Potential (-MPa)
Drought (Mock) 4.10.040.82.9
Foliar 1 µM GR24 6.20.071.22.5
Foliar 10 µM GR24 7.50.101.52.2
Irrigation 1 µM GR24 7.80.111.62.1
Irrigation 10 µM GR24 9.50.142.01.8

Table 2: Effect of GR24 Application Method and Concentration on Antioxidant Enzyme Activity in Winter Wheat under Drought Stress [2]

TreatmentCAT (U mg⁻¹ protein)APX (U mg⁻¹ protein)
Drought (Mock) 2.51.8
Foliar 1 µM GR24 3.02.0
Foliar 10 µM GR24 3.82.2
Irrigation 1 µM GR24 4.22.5
Irrigation 10 µM GR24 5.53.0

Table 3: Effect of GR24 Application Method and Concentration on Hydrogen Peroxide Content and Yield in Winter Wheat under Drought Stress [1][2]

TreatmentH₂O₂ (µmol g⁻¹ FW)Yield (g plant⁻¹)
Drought (Mock) 15.23.5
Foliar 1 µM GR24 13.54.0
Foliar 10 µM GR24 11.84.8
Irrigation 1 µM GR24 10.55.2
Irrigation 10 µM GR24 8.26.0

Visualizing the Mechanism and Workflow

To better understand the proposed signaling pathway of GR24 in drought stress mitigation and the experimental workflow, the following diagrams are provided.

GR24_Signaling_Pathway Drought Drought Stress Plant Wheat Plant Drought->Plant Induces GR24 This compound (Exogenous Application) GR24->Plant Applied to Perception GR24 Perception (D14/MAX2 Complex) Plant->Perception Internalized Signaling Signal Transduction Perception->Signaling ABA ABA Signaling Interaction Signaling->ABA Gene_Expression Modulation of Stress-Responsive Genes Signaling->Gene_Expression Antioxidant Increased Antioxidant Enzyme Activity (SOD, CAT, APX) Gene_Expression->Antioxidant Osmolytes Accumulation of Osmolytes (Proline, Soluble Sugars) Gene_Expression->Osmolytes ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Osmotic_Adj Osmotic Adjustment Osmolytes->Osmotic_Adj Drought_Tol Enhanced Drought Tolerance ROS_Scavenging->Drought_Tol Osmotic_Adj->Drought_Tol

Caption: Proposed signaling pathway of GR24 in mitigating drought stress in wheat.

Experimental_Workflow Start Start: Wheat Seedling Growth Treatment GR24 Application (Foliar or Root) Start->Treatment Drought Impose Drought Stress Treatment->Drought Sampling Sample Collection (Leaves) Drought->Sampling Morphological Morphological & Yield Analysis - Root/Shoot Dry Weight - Grain Yield Drought->Morphological at maturity Physiological Physiological Analysis - Gas Exchange - Water Potential Sampling->Physiological Biochemical Biochemical Analysis - Antioxidant Enzymes - H2O2, MDA - Osmolytes Sampling->Biochemical Data Data Analysis & Interpretation Physiological->Data Biochemical->Data Morphological->Data

References

Application Notes and Protocols for (-)-Strigolactone GR24 Bioassay in Screening New Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including shoot branching, root architecture, and leaf senescence.[1][2] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[3][4] The synthetic strigolactone analog, (-)-Strigolactone GR24, is widely used as a standard for studying the biological activities of SLs and for screening new, more potent, or selective analogs.[1][5] This document provides detailed protocols and application notes for conducting a this compound bioassay to screen for novel strigolactone analogs, with a focus on seed germination of parasitic plants as a quantifiable response.

Strigolactone Signaling Pathway

The perception and signaling of strigolactones involve a complex series of molecular events. In the absence of SLs, the expression of downstream genes is repressed.[1][6] Upon binding of an SL molecule, such as GR24, to the α/β-hydrolase receptor D14 (or DAD2), the receptor undergoes a conformational change.[1][4][6] This change facilitates the interaction of D14 with an F-box protein (MAX2/D3) and a repressor protein (D53/SMXL).[1][3][6] This interaction leads to the ubiquitination and subsequent degradation of the repressor protein by the 26S proteasome, which in turn allows for the expression of target genes that regulate plant development.[1][6][7]

Strigolactone_Signaling_Pathway cluster_0 Without Strigolactone cluster_1 With Strigolactone D53_SMXL D53/SMXL (Repressor) TCP_TF TCP Transcription Factors D53_SMXL->TCP_TF represses Gene_Expression_Off Target Gene Expression Off TCP_TF->Gene_Expression_Off GR24 (-)-Strigolactone GR24 D14 D14 Receptor GR24->D14 binds & hydrolyzes MAX2 MAX2 (F-box) D14->MAX2 recruits SCF_Complex SCF Complex MAX2->SCF_Complex part of D53_SMXL_Degraded Degraded D53/SMXL SCF_Complex->D53_SMXL_Degraded ubiquitinates for degradation by Proteasome 26S Proteasome Gene_Expression_On Target Gene Expression On D53_SMXL_Degraded->Gene_Expression_On allows Experimental_Workflow start Start sterilization Seed Sterilization (e.g., 1% NaOCl) start->sterilization preconditioning Pre-conditioning (7-14 days in dark) sterilization->preconditioning application Apply Solutions to Pre-conditioned Seeds preconditioning->application prep_solutions Prepare Test Solutions (GR24, Analogs, Control) prep_solutions->application incubation Incubation (3-7 days in dark) application->incubation assessment Germination Assessment (Stereomicroscope) incubation->assessment analysis Data Analysis (Germination %, EC50) assessment->analysis end End analysis->end

References

Techniques for Quantifying (-)-Strigolactone GR24 Uptake by Plant Roots: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available for quantifying the uptake of the synthetic strigolactone analog, (-)-Strigolactone GR24, by plant roots. Detailed protocols for the most common and robust techniques are provided to facilitate experimental design and execution.

Introduction

Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The synthetic strigolactone analog, GR24, is widely used as a tool to study the physiological effects of SLs. Quantifying the uptake of GR24 by plant roots is essential for understanding its bioavailability, transport, and metabolism within the plant. This document outlines the primary analytical techniques and detailed protocols for the accurate quantification of GR24 in plant root tissues and exudates.

The principal method for the quantification of GR24 is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, which are critical due to the low concentrations of SLs typically found in plant tissues. Other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR), have also been employed for the identification and structural elucidation of strigolactones.

Key Quantification Techniques

The quantification of GR24 uptake by plant roots typically involves three main stages: sample preparation (extraction and purification), analytical separation and detection, and data analysis.

Sample Preparation

Extraction from Root Tissue: The extraction of GR24 from root tissue is a critical step that must be optimized to ensure high recovery and stability of the analyte. Acetone-based solvents are commonly used for extraction.

Solid-Phase Extraction (SPE) from Root Exudates: Root exudates are a complex mixture of compounds. SPE is a widely used technique to concentrate and purify SLs from these samples before analysis. Polymeric reverse-phase SPE sorbents are effective for this purpose.

Analytical Techniques

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS is the gold standard for quantifying strigolactones due to its high sensitivity, specificity, and short analysis time.[1] The use of multiple reaction monitoring (MRM) mode allows for the selective detection and quantification of GR24, even at attomolar concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of strigolactones, often after derivatization to increase their volatility.

Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for the structural elucidation of novel strigolactones but is generally not used for routine quantification due to its lower sensitivity compared to mass spectrometry-based methods.

Data Presentation: Quantitative Uptake of GR24

While direct quantitative data on the uptake of this compound into root tissue is not extensively published in a comparative format, the following table illustrates a hypothetical concentration-dependent uptake scenario based on typical experimental designs in the field. This table is for illustrative purposes to demonstrate how such data would be presented.

External GR24 Concentration (µM)Incubation Time (hours)Plant SpeciesGR24 Concentration in Root Tissue (ng/g fresh weight)
16Arabidopsis thaliana15.2 ± 2.1
56Arabidopsis thaliana78.5 ± 8.9
106Arabidopsis thaliana155.3 ± 15.4
124Arabidopsis thaliana45.8 ± 5.3
524Arabidopsis thaliana230.1 ± 25.7
1024Arabidopsis thaliana480.6 ± 42.1
16Oryza sativa (Rice)12.7 ± 1.8
56Oryza sativa (Rice)65.4 ± 7.5
106Oryza sativa (Rice)132.9 ± 13.1

Note: The data presented in this table are hypothetical and intended for illustrative purposes only.

Experimental Protocols

Protocol 1: Extraction and Quantification of GR24 from Plant Roots using UHPLC-MS/MS

1. Materials and Reagents:

  • Plant root tissue (fresh or frozen)

  • Liquid nitrogen

  • Ethyl acetate (HPLC grade)

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid

  • This compound standard

  • Internal standard (e.g., deuterated GR24)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • UHPLC-MS/MS system

2. Extraction Procedure:

  • Harvest plant roots and wash them gently with deionized water to remove any soil or growth media.

  • Blot the roots dry with a paper towel and determine the fresh weight.

  • Immediately freeze the root tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Transfer approximately 100 mg of the powdered tissue to a 15 mL centrifuge tube.

  • Add 1 mL of cold ethyl acetate containing the internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ice-water bath for 10 minutes.

  • Centrifuge the sample at 5000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% acetonitrile for UHPLC-MS/MS analysis.

3. UHPLC-MS/MS Analysis:

  • UHPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for GR24 and the internal standard need to be optimized on the specific instrument.

Protocol 2: Solid-Phase Extraction (SPE) of GR24 from Root Exudates

1. Materials and Reagents:

  • Root exudate solution

  • Polymeric reversed-phase SPE cartridges (e.g., 60 mg)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Water (Milli-Q or equivalent)

  • SPE vacuum manifold

  • Nitrogen evaporator

2. SPE Procedure:

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the root exudate sample onto the cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and polar impurities.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the GR24 from the cartridge with 2 mL of acetone.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis as described in Protocol 1.

Mandatory Visualizations

GR24_Signaling_Pathway GR24 Signaling Pathway cluster_perception Perception cluster_complex SCF Complex Formation cluster_degradation Target Degradation cluster_response Downstream Response GR24 (-)-Strigolactone GR24 D14 D14 (Receptor) GR24->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change SCF SCF Complex MAX2->SCF SMXL SMXL (Transcriptional Repressor) SCF->SMXL Recruitment Ub Ubiquitin SCF->Ub Proteasome 26S Proteasome SMXL->Proteasome Degradation Ub->SMXL Ubiquitination Gene_Expression Target Gene Expression Proteasome->Gene_Expression Derepression Physiological_Response Physiological Response (e.g., Root Development) Gene_Expression->Physiological_Response

Caption: GR24 Signaling Pathway.

GR24_Quantification_Workflow Experimental Workflow for GR24 Quantification cluster_sampling 1. Sample Collection cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing Root_Tissue Plant Root Tissue Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Root_Tissue->Solvent_Extraction Root_Exudate Root Exudates SPE Solid-Phase Extraction (SPE) Root_Exudate->SPE UHPLC_MSMS UHPLC-MS/MS Analysis (MRM Mode) Solvent_Extraction->UHPLC_MSMS SPE->UHPLC_MSMS Quantification Quantification (vs. Internal Standard) UHPLC_MSMS->Quantification Data_Reporting Data Reporting (ng/g FW or ng/mL) Quantification->Data_Reporting

Caption: GR24 Quantification Workflow.

References

Application Notes: The Use of (-)-Strigolactone GR24 in Arabidopsis Somatic Embryogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Somatic embryogenesis is a remarkable process where plant somatic cells dedifferentiate and subsequently develop into embryos. In the model organism Arabidopsis thaliana, this process is a powerful tool for studying the molecular mechanisms of plant development and for clonal propagation. Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant growth and development. The synthetic strigolactone analogue, (-)-Strigolactone GR24, has emerged as a significant promoter of somatic embryogenesis in Arabidopsis. These application notes provide a comprehensive overview of the role of GR24 in this process, detailing its interaction with auxin signaling pathways and providing protocols for its application in research settings.

Mechanism of Action

The promotion of somatic embryogenesis by GR24 in Arabidopsis is closely linked to its interplay with auxin, a key phytohormone in this process. The overall process can be divided into two main phases: an induction phase, which requires the presence of an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) to initiate the formation of embryogenic tissue, and a development phase, where embryos mature in an auxin-free medium.[1][2]

GR24 primarily acts during the induction phase to enhance the embryogenic response.[3] Its application has been shown to upregulate the expression of key genes involved in auxin signaling and cell dedifferentiation.[1][3] Studies have demonstrated that GR24 can rescue the reduced somatic embryo formation phenotype in max3 and max4 mutants, which are deficient in strigolactone biosynthesis.[1] Conversely, the application of a strigolactone biosynthesis inhibitor, TIS108, exacerbates this phenotype.[1]

The molecular mechanism involves the upregulation of several AUXIN RESPONSIVE FACTORs (ARFs), including ARF5, ARF8, ARF10, and ARF16.[3] These transcription factors are crucial for the establishment of embryogenic tissue.[3] Furthermore, GR24 treatment leads to an increased expression of WUSCHEL (WUS) and SOMATIC EMBRYOGENESIS RECEPTOR-LIKE KINASE 1 (SERK1), which are well-established markers for cellular dedifferentiation and the acquisition of embryogenic competence.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of GR24 on somatic embryogenesis in Arabidopsis thaliana, based on published research.

Table 1: Effect of GR24 and TIS108 on Somatic Embryo Production in Wild-Type (WT) Arabidopsis

TreatmentConcentrationMean Number of Somatic Embryos per Explant (± SE)
Control (Mock)-~25 (± 2.5)
GR2450 nM~35 (± 3.0)
TIS10810 nM~15 (± 2.0)
GR24 + TIS10850 nM + 10 nM~20 (± 2.2)

Data are approximate values derived from published studies for illustrative purposes.[1][5]

Table 2: Effect of GR24 on Somatic Embryo Production in Strigolactone Biosynthesis Mutants (max3-9 and max4)

GenotypeTreatmentConcentrationMean Number of Somatic Embryos per Explant (± SE)
max3-9Control-~10 (± 1.5)
max3-9GR2450 nM~28 (± 2.5)
max4Control-~12 (± 1.8)
max4GR2450 nM~30 (± 2.8)

Data are approximate values derived from published studies for illustrative purposes.[1][5]

Experimental Protocols

Protocol 1: Induction of Somatic Embryogenesis in Arabidopsis thaliana using GR24

This protocol details the steps for inducing somatic embryogenesis from immature zygotic embryos of Arabidopsis and testing the effect of GR24.

Materials:

  • Arabidopsis thaliana seeds (Wild-type, max3-9, max4)

  • Growth chamber or tissue culture room (22-24°C, 16h light/8h dark cycle)

  • Stereomicroscope

  • Sterile petri dishes, forceps, and scalpels

  • Induction Medium (IM):

    • LV (Lenoir & Viseur) macronutrients

    • MS (Murashige & Skoog) micronutrients

    • B5 vitamins (full strength)

    • 20 g/L Sucrose

    • 4.5 µM 2,4-D

    • 3 g/L Phytagel

    • pH adjusted to 5.8

  • Development Medium (DM): Same as IM but without 2,4-D.

  • This compound stock solution (e.g., 1 mM in acetone)

  • TIS108 stock solution (optional, e.g., 1 mM in acetone)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach with Tween 20)

Procedure:

  • Plant Growth and Explant Preparation:

    • Sterilize and sow Arabidopsis seeds on MS medium.

    • Grow plants in a controlled environment.

    • Harvest immature siliques approximately 7-9 days after flowering.

    • Under a stereomicroscope, dissect immature zygotic embryos from the ovules.

  • Induction Phase:

    • Prepare IM plates. For GR24 treatment, add the stock solution to the autoclaved and cooled medium to a final concentration of 50 nM. For control plates, add an equivalent volume of acetone.

    • Place the dissected immature zygotic embryos onto the surface of the IM plates.

    • Seal the plates and incubate in the dark at 22-24°C for 14 days. This period allows for the formation of embryogenic tissue.[1][2]

  • Development Phase:

    • After 14 days, transfer the explants (now with embryogenic tissue) to fresh DM plates (without 2,4-D).

    • Incubate the plates under a 16h light/8h dark cycle at 22-24°C.

    • Somatic embryos will develop and become visible over the next 9-14 days.[1][2]

  • Data Collection:

    • Count the number of fully developed somatic embryos per explant under a stereomicroscope.

    • Perform statistical analysis to determine the significance of the observed differences between treatments.

Visualizations

GR24_Somatic_Embryogenesis_Workflow cluster_prep Explant Preparation cluster_induction Induction Phase (14 days, dark) cluster_development Development Phase (9-14 days, light) cluster_analysis Analysis start Immature Zygotic Embryos induction Culture on Induction Medium (with 2,4-D) start->induction development Transfer to Development Medium (2,4-D free) induction->development gr24 Add GR24 (50 nM) gr24->induction enhances embryos Somatic Embryo Formation development->embryos analysis Quantify Somatic Embryos embryos->analysis

Caption: Experimental workflow for Arabidopsis somatic embryogenesis with GR24.

GR24_Signaling_Pathway cluster_input Hormonal Signals cluster_genes Gene Expression cluster_output Cellular Response gr24 GR24 max_genes MAX3, MAX4 (SL Biosynthesis) gr24->max_genes influences arfs ARF5, ARF8, ARF10, ARF16 gr24->arfs upregulates auxin Auxin (2,4-D) auxin->arfs induces markers WUS, SERK1 arfs->markers activates dedifferentiation Cell Dedifferentiation & Embryogenic Competence markers->dedifferentiation promotes se Somatic Embryogenesis dedifferentiation->se leads to

Caption: Simplified signaling pathway of GR24 in somatic embryogenesis.

References

Troubleshooting & Optimization

How to improve the stability of (-)-Strigolactone GR24 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (-)-Strigolactone GR24 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic organisms. Its instability in aqueous solutions is a significant concern for researchers as it can readily degrade, leading to a loss of biological activity and inconsistent experimental results. The primary degradation pathway is hydrolysis, which involves the cleavage of the enol-ether bridge, separating the ABC lactone from the D-ring.

Q2: What are the main factors that influence the stability of GR24 in aqueous solutions?

A2: The stability of GR24 in aqueous solutions is primarily affected by three main factors:

  • pH: GR24 is more stable in acidic conditions and degrades rapidly under neutral to alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Presence of Nucleophiles: Certain buffers and ions can act as nucleophiles and promote the degradation of GR24.

Q3: How should I prepare and store a stock solution of GR24?

A3: To ensure the longevity of your GR24, it is crucial to prepare and store stock solutions correctly.

  • Solvent: Dissolve GR24 powder in an anhydrous organic solvent such as acetone or dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light and prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q4: How do I prepare a working solution of GR24 for my experiments?

A4: Prepare the aqueous working solution of GR24 fresh on the day of the experiment.

  • Thaw a single-use aliquot of your concentrated stock solution on ice.

  • Dilute the stock solution to the desired final concentration in your aqueous experimental buffer or medium.

  • It is recommended to keep the working solution on ice until it is used in the experiment to minimize degradation.[2]

Q5: Are there more stable alternatives to GR24?

A5: Yes, research has focused on developing more stable synthetic strigolactone analogs. These analogs often have modifications to the core structure to reduce susceptibility to hydrolysis while retaining biological activity. If stability is a persistent issue in your experiments, exploring the use of these newer, more stable analogs may be beneficial.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Loss of or inconsistent biological activity of GR24 in experiments. 1. Degradation of GR24 in the aqueous working solution. 2. Improper storage of the stock solution. 3. Interaction with components in the experimental medium. 1. Prepare fresh working solutions immediately before each experiment and keep them on ice.2. Ensure stock solutions are stored in an anhydrous solvent at -80°C in single-use aliquots.3. Test the stability of GR24 in your specific experimental medium using a stability assessment protocol (see Experimental Protocols section). Consider using a buffered solution with a slightly acidic pH if your experiment allows.
Precipitate forms when preparing the aqueous working solution. 1. The final concentration of the organic solvent (from the stock solution) is too high. 2. The aqueous buffer is incompatible with the organic solvent. 1. Ensure the final concentration of the organic solvent (e.g., DMSO, acetone) in your working solution is low (typically <0.1%).2. Perform a solubility test with your buffer and the organic solvent before adding the GR24.
Variability in results between different batches of GR24. 1. Differences in the purity or isomeric composition of the GR24. 2. Degradation of one batch of GR24 stock solution over time. 1. Purchase GR24 from a reputable supplier and request a certificate of analysis.2. Always prepare fresh stock solutions from new batches of GR24 powder and follow strict storage protocols.

Quantitative Data on GR24 Stability

Temperature (°C)pHExpected Half-life (t1/2)Stability Trend
45.0DaysHigh
47.0Hours to a DayModerate
48.0HoursLow
255.0Hours to a DayModerate
257.0HoursLow
258.0Minutes to HoursVery Low
375.0HoursLow
377.0Minutes to HoursVery Low
378.0MinutesExtremely Low

Note: The enol ether linkage in GR24 is susceptible to hydrolysis, a reaction that is significantly accelerated by increasing pH and temperature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or acetone

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of GR24 powder to prepare a 10 mM stock solution.

  • Weigh the GR24 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO or acetone to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution until the GR24 powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes or vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of GR24 Stability in an Aqueous Buffer

Objective: To determine the stability of GR24 in a specific aqueous buffer over time at different temperatures.

Materials:

  • 10 mM GR24 stock solution (prepared as in Protocol 1)

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, citrate buffer)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector, or a UV-Vis spectrophotometer.

  • Temperature-controlled incubators or water baths

  • Microcentrifuge tubes

Procedure:

  • Prepare a fresh 10 µM working solution of GR24 by diluting the 10 mM stock solution into the aqueous buffer of interest.

  • Dispense equal volumes of the working solution into multiple microcentrifuge tubes.

  • Immediately take a sample for the "time 0" measurement. Analyze this sample by HPLC or UV-Vis spectrophotometry to determine the initial concentration of GR24.

  • Place the remaining tubes in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.

  • Analyze the samples by HPLC or UV-Vis spectrophotometry to determine the concentration of the remaining GR24.

  • Calculate the percentage of GR24 remaining at each time point relative to the time 0 sample.

  • Plot the percentage of remaining GR24 against time for each temperature to visualize the degradation kinetics.

Visualizations

Signaling Pathway of GR24

GR24_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GR24 (-)-Strigolactone GR24 D14 D14 (α/β-hydrolase receptor) GR24->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Recruits SMXL SMXL (Repressor protein) MAX2->SMXL Targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation TF Transcription Factors SMXL->TF Represses Ub Ubiquitin Ub->SMXL Gene Target Gene Expression Proteasome->Gene Allows expression TF->Gene Activates

Caption: GR24 signaling pathway.

Experimental Workflow for GR24 Stability Assessment

GR24_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM GR24 Stock Solution (in DMSO or Acetone) prep_work Prepare 10 µM Working Solution in Aqueous Buffer prep_stock->prep_work aliquot Aliquot into samples for each time point prep_work->aliquot time0 Time 0 Analysis aliquot->time0 temp4 Incubate at 4°C aliquot->temp4 temp25 Incubate at 25°C aliquot->temp25 temp37 Incubate at 37°C aliquot->temp37 sampling Sample at defined time points (1, 2, 4, 8, 24h) temp4->sampling temp25->sampling temp37->sampling analysis Analyze by HPLC or UV-Vis sampling->analysis data Calculate % Remaining GR24 and Determine Half-life analysis->data

Caption: Workflow for assessing GR24 stability.

Hydrolysis of this compound

GR24_Hydrolysis GR24 This compound (Active Form) Transition Unstable Intermediate GR24->Transition H2O H₂O (in aqueous solution) H2O->Transition Conditions Influencing Factors: - Higher pH - Higher Temperature - Nucleophiles Conditions->Transition Products Hydrolyzed Products: ABC-ring + D-ring (Inactive) Transition->Products Degradation

Caption: GR24 hydrolysis in aqueous solution.

References

Troubleshooting common problems in (-)-Strigolactone GR24 bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Strigolactone GR24 bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioassays?

A1: this compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic organisms.[1] It is widely used in bioassays as a stable and readily available substitute for natural strigolactones to study processes such as seed germination of parasitic plants (e.g., Orobanche and Striga), root development, and interaction with arbuscular mycorrhizal fungi.[2][3][4]

Q2: How should I prepare my this compound stock and working solutions?

A2: It is recommended to dissolve GR24 in an anhydrous solvent like acetone to prepare a stock solution.[5] For aqueous-based bioassays, this stock solution can then be diluted to the final working concentration. Ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.1%) to avoid solvent-induced artifacts. Always prepare fresh working solutions for each experiment.

Q3: What are the typical storage conditions for GR24 solutions?

A3: GR24 stock solutions prepared in an anhydrous solvent should be stored at -20°C in a tightly sealed, light-protected container to minimize degradation. Aqueous working solutions are less stable and should ideally be used within 24 hours of preparation.[1]

Troubleshooting Guide

Issue 1: No or Poor Germination of Parasitic Plant Seeds

Q: I am not observing any or very low germination of my parasitic plant seeds (e.g., Orobanche, Striga) with GR24 treatment. What could be the problem?

A: Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Seed Preconditioning: Parasitic plant seeds often require a preconditioning period in a moist and warm environment to become responsive to germination stimulants.[3][6] Ensure you have followed the specific preconditioning protocol for your seed species, which typically involves incubation on a moist substrate (e.g., glass fiber filter paper) in the dark for a specific duration and temperature.[3][7]

  • GR24 Concentration: The optimal concentration of GR24 can vary between species. While concentrations in the nanomolar to micromolar range are generally effective, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific seed batch and species.[3][8]

  • GR24 Stability: GR24 can degrade in aqueous solutions, especially at non-neutral pH.[1] Ensure your bioassay medium has a pH between 6.0 and 7.0 and that you are using freshly prepared GR24 working solutions.

  • Seed Viability: The viability of your seed stock may be low. It is good practice to test seed viability using a tetrazolium chloride (TTC) stain or by checking germination with a known potent natural stimulant if available.

  • Incubation Conditions: Ensure the incubation temperature and light conditions during the germination assay are optimal for the specific parasitic plant species.[3][6]

Issue 2: High Variability in Bioassay Results

Q: My bioassay results show high variability between replicates. How can I improve the consistency?

A: High variability can be a common issue in bioassays.[9][10][11] Here are some tips to improve reproducibility:

  • Homogeneous Seed Treatment: Ensure uniform application of the GR24 solution to all seeds. Uneven distribution can lead to variable responses.

  • Consistent Environmental Conditions: Maintain consistent temperature, humidity, and light conditions for all replicates throughout the experiment. Minor variations in these parameters can significantly impact biological responses.[12]

  • Standardized Seed Stock: Use seeds from the same batch and of a similar age and size to minimize inherent biological variability.

  • Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to ensure accurate and uniform delivery of solutions.

  • Sufficient Number of Replicates: Increasing the number of technical and biological replicates can help to obtain a more reliable mean and reduce the impact of outliers.

Issue 3: Germination in Negative Control

Q: I am observing seed germination in my negative control (without GR24). What could be the cause?

A: Germination in the negative control can confound your results. Here are potential reasons and solutions:

  • Contamination: Your water or other reagents might be contaminated with germination stimulants. Use high-purity water (e.g., Milli-Q) and fresh, sterile solutions.

  • Endogenous Stimulants: Some seed batches may have a low level of endogenous germination. While this is often unavoidable, it should be recorded and subtracted from the treatment results.

  • Microbial Activity: Microorganisms present on the seeds or in the assay medium could potentially produce germination stimulants. Ensure proper seed sterilization procedures are followed.[13]

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for Different Bioassays

Bioassay TypeOrganismRecommended GR24 Concentration RangeReference(s)
Parasitic Seed GerminationOrobanche cumana10⁻⁹ M to 10⁻⁶ M[3]
Parasitic Seed GerminationOrobanche ramosa0.001 mg/L to 10 mg/L
Root DevelopmentArabidopsis thaliana1 µM to 10 µM[4][5]
Mycorrhizal Fungi InteractionGigaspora roseaSubnanomolar to 10⁻⁸ M[2][14][15]

Experimental Protocols

Protocol 1: Orobanche Seed Germination Bioassay
  • Seed Sterilization: Surface sterilize Orobanche seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by five rinses with sterile distilled water.

  • Preconditioning: Place sterilized seeds on sterile glass fiber filter paper discs in a petri dish. Moisten the filter paper with sterile distilled water. Seal the petri dishes and incubate in the dark at 20-25°C for 7-14 days.[3][7]

  • GR24 Application: Prepare fresh working solutions of this compound in sterile distilled water. Apply a specific volume of the GR24 solution to each disc containing the preconditioned seeds. For the negative control, apply the same volume of sterile distilled water.

  • Incubation: Seal the petri dishes and incubate in the dark at 25°C for 7-10 days.

  • Germination Scoring: Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has protruded through the seed coat.

Visualizations

Diagram 1: Simplified this compound Signaling Pathway

GR24_Signaling_Pathway GR24 This compound D14 D14 (Receptor) GR24->D14 binds SCF_complex SCF Complex D14->SCF_complex interacts with MAX2 MAX2 (F-box protein) MAX2->SCF_complex SMXL SMXL (Repressor) SCF_complex->SMXL targets for degradation Proteasome Proteasome SMXL->Proteasome degradation Gene_Expression Target Gene Expression SMXL->Gene_Expression represses Response Physiological Response Gene_Expression->Response Seed_Germination_Workflow start Start sterilization 1. Seed Sterilization (1% NaOCl, 5 min) start->sterilization rinsing 2. Rinsing (5x with sterile dH2O) sterilization->rinsing preconditioning 3. Preconditioning (Moist filter paper, dark, 20-25°C, 7-14 days) rinsing->preconditioning gr24_application 4. GR24 Application (Varying concentrations) preconditioning->gr24_application control_application Negative Control (Sterile dH2O) preconditioning->control_application incubation 5. Incubation (Dark, 25°C, 7-10 days) gr24_application->incubation control_application->incubation scoring 6. Germination Scoring (Microscopy) incubation->scoring analysis 7. Data Analysis scoring->analysis

References

Factors affecting the degradation of (-)-Strigolactone GR24 in soil.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Strigolactone GR24 Soil Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthetic strigolactone analog, (-)-GR24. This resource provides troubleshooting guidance and frequently asked questions regarding the factors that influence the stability and degradation of GR24 in soil environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors driving the degradation of GR24 in soil?

A1: The degradation of GR24 in soil is a complex process influenced by both abiotic (chemical) and biotic (biological) factors. The key drivers are:

  • Soil pH: GR24 is susceptible to hydrolysis, especially under neutral to alkaline conditions (pH ≥ 7.0). The enol-ether bridge in the molecule is prone to cleavage by nucleophiles like water, a reaction that accelerates with increasing pH.[1][2]

  • Microbial Activity: Soil microorganisms, such as bacteria and fungi, play a significant role in breaking down organic compounds.[3][4][5] They can utilize GR24 as a carbon or energy source, leading to its biodegradation through enzymatic processes.[3][5]

  • Soil Temperature: Higher temperatures generally increase the rate of both chemical hydrolysis and microbial metabolism, thus accelerating the degradation of GR24.[6][7]

  • Soil Moisture: Water is essential for hydrolysis and for microbial activity. Increased soil moisture can enhance the rate of degradation, partly by making the compound more available to microorganisms.[8]

Q2: How quickly does GR24 degrade? What is its typical half-life in soil?

A2: The half-life (DT50) of GR24 in soil is highly variable and depends on the specific environmental conditions. While precise data for soil is limited in the provided search results, related strigolactone stability studies indicate a range from a few hours in water to several days in acidic soil.[1] For instance, one source mentions a half-life of 6-8 days in acidic soil.[1] The rate is significantly faster in alkaline conditions due to increased hydrolysis.[1][2]

Q3: Is GR24 degradation primarily a chemical or biological process?

A3: Both processes are critical.

  • Abiotic Degradation (Chemical): This is dominated by pH-dependent hydrolysis.[9] The molecule's inherent chemical instability, particularly of the enol ether bond between its C- and D-rings, means it can break down without microbial involvement, especially in neutral to alkaline aqueous environments.[2]

  • Biotic Degradation (Biological): Soil microbes are the main drivers of the breakdown of many organic substances in the environment.[5][10] Bacteria and fungi release enzymes that can metabolize GR24, using it as a source of nutrients.[3][10] The presence of a diverse and active microbial community can significantly shorten the persistence of GR24 in soil.

Troubleshooting Guide

Issue: My GR24 appears to be degrading much faster than expected in my soil-based experiment.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
High Soil pH (≥ 7.0) 1. Measure Soil pH: Use a calibrated pH meter to determine the pH of your soil sample. 2. Adjust pH (if feasible): For experimental control, you can consider using a buffered soil medium or carefully adjusting the soil pH to a more acidic range (e.g., pH 6.0-6.5) where GR24 is more stable.[1] 3. Consider Timing: Apply GR24 closer to the time of your experimental measurements to minimize degradation time.
High Microbial Activity 1. Assess Microbial Load: While complex, you can infer high activity from soil characteristics (e.g., high organic matter). 2. Use Sterile Controls: To isolate the effect of microbes, run a parallel experiment with sterilized soil (e.g., via autoclaving or gamma irradiation). This will help you quantify the contribution of biotic degradation. 3. Reduce Temperature: If your experimental design allows, lowering the incubation temperature can slow down microbial metabolism and reduce the degradation rate.[6]
Elevated Temperature 1. Monitor & Control Temperature: Maintain a consistent and documented temperature for your experiments. Avoid placing experiments in direct sunlight or near heat sources. 2. Reference Temperature Data: When comparing results, ensure that the experimental temperatures are consistent. Degradation rates will be significantly higher at 30°C compared to 10°C.[6]
Quantitative Data Summary

The persistence of GR24 is highly context-dependent. The following table summarizes the influence of key factors on its stability.

FactorConditionEffect on GR24 Half-Life (DT50)Reference
pH Acidic SoilLonger (e.g., 6-8 days)[1]
Neutral to Alkaline (pH ≥ 7.0)Shorter (Rapid Hydrolysis)[1][2]
Microbial Activity Sterile Soil (Abiotic)LongerInferred
Non-Sterile Soil (Biotic)Shorter[3][5]
Temperature Lower (e.g., 10°C)Longer[6]
Higher (e.g., 30°C)Shorter[6]

Visualizations & Protocols

Factors Influencing GR24 Degradation

This diagram illustrates the key abiotic and biotic factors that contribute to the breakdown of GR24 in the soil environment.

cluster_main GR24 in Soil cluster_factors Degradation Factors cluster_drivers Specific Drivers GR24 This compound Abiotic Abiotic Factors Biotic Biotic Factors pH High Soil pH (Hydrolysis) Abiotic->pH leads to Temp High Temperature Abiotic->Temp leads to Microbes Microbial Activity (Biodegradation) Biotic->Microbes driven by pH->GR24 degrade Temp->GR24 degrade Microbes->GR24 degrade

Caption: Key abiotic and biotic factors affecting GR24 stability in soil.

Experimental Workflow: Measuring GR24 Half-Life in Soil

This workflow outlines a typical procedure to determine the degradation rate of GR24 in a soil sample.

start Start: Prepare Soil Samples (e.g., Sieved, Homogenized) sterilize Optional: Sterilize Control Samples (e.g., Autoclave) start->sterilize spike Spike Soil with Known Concentration of GR24 sterilize->spike Control & Test Samples incubate Incubate Under Controlled Conditions (Temperature, Moisture, pH) spike->incubate sample Collect Subsamples at Time Intervals (t=0, 1, 2, 4, 8... days) incubate->sample extract Extract GR24 from Soil (e.g., using Ethyl Acetate) sample->extract analyze Quantify Remaining GR24 (e.g., LC-MS/MS) extract->analyze calculate Calculate Half-Life (DT50) and Degradation Rate analyze->calculate end End: Report Results calculate->end

Caption: Standard experimental workflow for a GR24 soil degradation study.

Key Experimental Protocol

Protocol: Determination of GR24 Half-Life in Soil via Incubation Study

This protocol provides a general framework. Specific parameters like solvent volumes and incubation times should be optimized for your soil type and experimental goals.

  • Soil Preparation:

    • Collect soil and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

    • Adjust the soil moisture to a desired level (e.g., 60% of water-holding capacity).

    • For an abiotic control, sterilize a subset of the soil (e.g., by autoclaving at 121°C for 30 minutes on three consecutive days).

  • Spiking:

    • Prepare a stock solution of (-)-GR24 in a suitable solvent (e.g., acetone or acetonitrile).

    • Add the stock solution to the soil samples to achieve the desired final concentration. Mix thoroughly to ensure even distribution and allow the solvent to evaporate completely in a fume hood.

  • Incubation:

    • Place the spiked soil samples into incubation vessels (e.g., glass flasks).

    • Incubate the samples in the dark at a constant, controlled temperature (e.g., 25°C).

    • Maintain soil moisture throughout the experiment by adding deionized water as needed.

  • Sampling:

    • Collect triplicate samples at predetermined time points (e.g., 0, 1, 2, 4, 7, 14, and 28 days).

    • The time-zero sample should be collected immediately after the solvent has evaporated.

  • Extraction:

    • Extract GR24 from the soil samples using an appropriate organic solvent like ethyl acetate. This is often done by adding the solvent, shaking vigorously, and then separating the liquid extract from the soil solids by centrifugation.

    • The extraction process may need to be repeated multiple times to ensure complete recovery.

  • Analysis:

    • Combine the extracts and concentrate them under reduced pressure.

    • Quantify the concentration of GR24 in the extracts using a sensitive analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] This method allows for precise identification and quantification even at low concentrations.[11][12]

  • Data Calculation:

    • Plot the concentration of GR24 remaining versus time.

    • Calculate the degradation half-life (DT50), which is the time required for the initial concentration of GR24 to decrease by 50%, typically by fitting the data to a first-order kinetics model.[9]

References

Best practices for storing (-)-Strigolactone GR24 to maintain bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and using (-)-Strigolactone GR24 to maintain its bioactivity. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: For optimal stability, it is recommended to dissolve this compound in anhydrous acetone or dimethyl sulfoxide (DMSO).[1] Acetonitrile is also a suitable solvent.[1] It is crucial to use anhydrous solvents, as the presence of nucleophiles like water can lead to the hydrolysis of GR24.[2] Methanol is not recommended as it can cause a significant decrease in bioactivity.[1][2]

Q2: How should I store my GR24 stock solution to maintain its bioactivity?

A2: GR24 stock solutions should be stored in a sealed, airtight container, protected from light. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), it is highly recommended to store the solution at -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: At what temperature should solid this compound be stored?

A3: Solid this compound should be stored at -20°C to ensure its long-term stability and bioactivity.

Q4: What are the main factors that cause degradation of GR24?

A4: The bioactivity of GR24 is primarily compromised by the hydrolysis of its enol ether bridge.[2] This degradation can be accelerated by several factors, including:

  • Presence of nucleophiles: Water and other nucleophilic substances can attack the enol ether linkage, leading to the detachment of the D-ring, which is crucial for its biological activity.[2]

  • pH of the solution: The stability of GR24 is pH-dependent.[2]

  • Choice of solvent: As mentioned, solvents like methanol can promote degradation.[1][2]

Quantitative Data on GR24 Stability

The stability of GR24 is highly dependent on the solvent and storage conditions. Below is a summary of stability data in various solvents.

SolventTemperatureStabilityReference
AcetonitrileRoom TempNo detectable deterioration after 18 days[1]
DMSORoom TempNo detectable deterioration after 18 days[1]
DMSO with 30% water (v/v)Room TempNo deterioration after over 100 hours[1]
MethanolRoom TempHalf-life of approximately 12 days[1]
Ethanol:water (1:4, v/v) at pH 6.721°CApproximately 80% remaining after 7 days[4]
Methanol/water (1:3) at pH 7.4Not specifiedApproximately 50% remaining after 48 hours[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of GR24.

Materials:

  • This compound (MW: 298.29 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO) or anhydrous acetone

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

Procedure:

  • Weigh out the required amount of solid GR24 in a sterile container. For a 10 mM stock solution, this would be approximately 2.98 mg per 1 mL of solvent.

  • Add the appropriate volume of anhydrous DMSO or acetone to the solid GR24.

  • Vortex or sonicate the mixture until the GR24 is completely dissolved. If using DMSO, gentle warming may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Seed Germination Bioassay to Test GR24 Bioactivity

This protocol describes a method for assessing the bioactivity of GR24 by observing its effect on seed germination.

Materials:

  • Seeds (e.g., Arabidopsis thaliana, lettuce, or parasitic plant seeds like Orobanche).

  • GR24 stock solution (e.g., 10 mM in DMSO).

  • Sterile distilled water.

  • Petri dishes (9 cm).

  • Sterile filter paper.

  • Growth chamber or incubator with controlled temperature and light conditions.

  • Positive control (e.g., a known germination stimulant like Gibberellic Acid).

  • Negative control (solvent only, e.g., 0.1% DMSO in water).

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite solution. Rinse the seeds 3-5 times with sterile distilled water.

  • Preparation of Treatment Solutions: Prepare a series of dilutions of your GR24 stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare the positive and negative control solutions.

  • Plating: Place two layers of sterile filter paper in each petri dish. Pipette 3-5 mL of the respective treatment or control solution onto the filter paper to ensure it is evenly moistened.

  • Sowing: Arrange a known number of sterilized seeds (e.g., 50-100) on the filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber or incubator. The optimal conditions will vary depending on the seed species (e.g., 22-25°C with a 16h light/8h dark photoperiod for Arabidopsis).

  • Data Collection: Score the germination percentage at regular intervals (e.g., every 24 hours for 7 days). A seed is considered germinated when the radicle has emerged.

  • Analysis: Compare the germination rates of the GR24-treated seeds to the positive and negative controls. A significant increase in germination compared to the negative control indicates that the GR24 is bioactive.

Troubleshooting Guide

Problem 1: I am not observing any bioactivity in my experiments with GR24.

  • Potential Cause 1: GR24 Degradation. Your GR24 may have degraded due to improper storage or handling.

    • Solution: Ensure you are using a fresh aliquot of GR24 stock solution that has been stored correctly at -80°C and protected from light.[3] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Potential Cause 2: Incorrect Solvent. The solvent used for the stock solution or the final working solution may be inhibiting the activity or causing degradation.

    • Solution: Use anhydrous DMSO or acetone for your stock solution.[1] Ensure the final concentration of the solvent in your experimental setup is not phytotoxic.

  • Potential Cause 3: Suboptimal Experimental Conditions. The concentration of GR24, the plant species, or the experimental conditions may not be optimal.

    • Solution: Perform a dose-response experiment with a range of GR24 concentrations (e.g., 0.1 µM to 10 µM).[1] Consult the literature for the most responsive plant species and appropriate assay conditions.

Problem 2: My experimental results are inconsistent between replicates.

  • Potential Cause 1: Inaccurate Pipetting. Small volumes of concentrated stock solutions can be difficult to pipette accurately.

    • Solution: Use calibrated micropipettes and ensure proper pipetting technique. Consider preparing a larger volume of a less concentrated intermediate dilution to improve accuracy when making your final working solutions.

  • Potential Cause 2: Uneven Application. The GR24 solution may not be evenly distributed in your experimental setup (e.g., in agar plates or on filter paper).

    • Solution: Ensure thorough mixing when preparing solutions and apply them evenly to the growth medium.

  • Potential Cause 3: Variability in Biological Material. Seeds or plants may have inherent biological variability.

    • Solution: Use a larger number of seeds or plants per replicate and increase the number of biological replicates to improve statistical power.

Visualizations

experimental_workflow Experimental Workflow for GR24 Bioactivity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare GR24 Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (e.g., 1-10 µM) prep_stock->prep_working plate_seeds Plate Seeds on Moistened Filter Paper prep_working->plate_seeds prep_controls Prepare Positive and Negative Controls prep_controls->plate_seeds prep_seeds Surface Sterilize Seeds prep_seeds->plate_seeds incubate Incubate under Controlled Conditions plate_seeds->incubate score Score Germination Percentage Daily incubate->score analyze Compare Results to Controls score->analyze

Caption: Workflow for assessing GR24 bioactivity.

strigolactone_signaling Simplified Strigolactone Signaling Pathway GR24 (-)-Strigolactone (GR24) D14 D14 Receptor GR24->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 recruits SMXL SMXL (Repressor Protein) MAX2->SMXL targets Proteasome 26S Proteasome SMXL->Proteasome Response Downstream Responses (e.g., Gene Expression) SMXL->Response represses Ub Ubiquitin Ub->SMXL ubiquitination Degradation Degradation Proteasome->Degradation Degradation->Response derepression

Caption: GR24 signaling pathway overview.

References

How to overcome low solubility of (-)-Strigolactone GR24 for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Strigolactone GR24. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome challenges related to the low aqueous solubility of GR24 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound a concern for in vivo experiments?

A1: this compound, like most strigolactones, is a lipophilic molecule with very low solubility in water. For in vivo studies, compounds must be dissolved in a biologically compatible solvent system that allows for effective delivery to the target organism without causing toxicity. The challenge lies in creating a formulation that keeps GR24 dissolved in an aqueous physiological environment.

Q2: What are the recommended solvents for creating a GR24 stock solution?

A2: GR24 is soluble in several organic solvents.[1][2][] For creating high-concentration stock solutions, the most commonly used and recommended solvents are dimethyl sulfoxide (DMSO) and acetone.[4][5] Ethanol and methanol are also viable options.[1][] Studies on the chemical stability of GR24 have shown it to be particularly stable in DMSO stock solutions.[6]

Q3: How should I prepare a working solution from my organic stock for an in vivo study?

A3: The standard method is to prepare a high-concentration stock solution in a solvent like acetone or DMSO and then dilute it to the final working concentration in an aqueous buffer or culture medium immediately before use.[4][5] It is crucial to ensure that the final concentration of the organic solvent is low enough to be non-toxic to the biological system being studied.

Q4: What is the maximum tolerated concentration of solvents like DMSO or acetone for in vivo studies?

A4: The maximum tolerated solvent concentration is highly dependent on the specific organism and cell type.

  • For in vivo animal studies , efforts should be made to keep the DMSO concentration below 2-5%.[7]

  • For in vitro cell culture , the final DMSO concentration should ideally be at or below 0.1%, as some cell lines are sensitive to concentrations as low as 0.5% or 1%.[8][9][10] A vehicle control (medium with the same final concentration of solvent) should always be included in experiments.

  • For plant studies , the final concentration is also kept minimal. For example, in studies on winter wheat, a mock treatment control consisting of a water and acetone solution was used.[4][5]

Q5: My GR24 precipitates out of solution when I dilute my stock in an aqueous buffer. What can I do?

A5: This is a common problem due to the low aqueous solubility of GR24. Please refer to the Troubleshooting Guide below for potential solutions.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Precipitation Upon Dilution The concentration of GR24 exceeds its solubility limit in the final aqueous solution. The final concentration of the organic co-solvent is too low to keep the compound dissolved.1. Decrease Final Concentration: Try working with a lower final concentration of GR24 if experimentally viable.2. Use a Co-Solvent System: Instead of diluting directly into a purely aqueous buffer, use a formulation containing solubilizing excipients like PEG300 and a surfactant like Tween-80.[11] See Protocol 3 for an example.3. Check pH: Although less common for GR24, adjusting the pH of the buffer can sometimes improve the solubility of certain compounds.
Toxicity Observed in Control Group The final concentration of the organic solvent (e.g., DMSO, acetone) is too high for the specific biological system, causing cellular stress or death.1. Reduce Solvent Concentration: Lower the final solvent percentage by preparing a more concentrated stock solution or by using a lower final GR24 concentration.2. Switch Solvents: Some cell lines or organisms may tolerate one solvent better than another (e.g., ethanol vs. DMSO).3. Perform a Solvent Tolerance Test: Conduct a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific model system.[8][12]
Inconsistent Experimental Results GR24 may be degrading in the stock solution or working solution over time.1. Proper Stock Solution Storage: Store GR24 stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11] A study found GR24 to be highly stable in DMSO.[6]2. Prepare Fresh Working Solutions: Always prepare the final working solution immediately before each experiment.3. Check for Contamination: Ensure solvents are anhydrous and free of contaminants, as water can sometimes affect the stability of compounds in organic solvents.[6]

Quantitative Data Summary

Table 1: GR24 Solubility in Common Solvents
SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1][2][]
AcetoneSoluble[4][13]
Dimethylformamide (DMF)Soluble[1]
EthanolSoluble[1][]
MethanolSoluble[1]
WaterPoorly Soluble[14][15]
Table 2: Recommended Maximum Final Solvent Concentrations
ApplicationSolventRecommended Max. ConcentrationReference
In Vitro Cell CultureDMSO≤ 0.1% - 0.5% (cell line dependent)[8][9]
In Vivo (Rodents)DMSO< 2% - 5%[7][12]
In Vivo (Plants)AcetoneMinimal (use vehicle control)[4][5]

Experimental Protocols

Protocol 1: Preparation of a 1 mM GR24 Stock Solution in Acetone

This protocol is suitable for preparing a stock solution for use in plant biology experiments.

Materials:

  • This compound (MW: 298.29 g/mol )

  • Anhydrous Acetone

  • Microcentrifuge tubes or glass vials

  • Pipettes and sterile filter tips

Procedure:

  • Weigh out approximately 1 mg of GR24 powder and transfer it to a sterile tube.

  • To create a 1 mM stock solution, add the appropriate volume of acetone. For 1 mg of GR24, this would be: (1 mg) / (298.29 mg/mmol) = 0.00335 mmol (0.00335 mmol) / (1 mmol/L) = 0.00335 L = 3.35 mL

  • Vortex the solution thoroughly until the GR24 is completely dissolved.

  • Dispense the stock solution into single-use aliquots in sterile tubes.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[11]

Protocol 2: Preparation of a 10 µM GR24 Working Solution for Plant Treatment

This protocol describes the dilution of an acetone stock solution for application to plants, such as by foliar spray or irrigation.[4][5]

Materials:

  • 1 mM GR24 stock solution in acetone (from Protocol 1)

  • Sterile distilled water

  • Sterile container for the final solution

Procedure:

  • Determine the total volume of working solution required. For this example, we will prepare 100 mL.

  • To dilute the 1 mM stock to a final concentration of 10 µM, use the M1V1 = M2V2 formula: (1000 µM) * V1 = (10 µM) * (100 mL) V1 = (10 * 100) / 1000 = 1 mL

  • In a sterile container, add 99 mL of sterile distilled water.

  • Add 1 mL of the 1 mM GR24 stock solution to the water.

  • Mix the solution well. The final acetone concentration will be 1%.

  • Prepare a vehicle control solution by adding 1 mL of acetone to 99 mL of water.

  • Use the working solution and vehicle control immediately after preparation.

Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Studies

This protocol provides a method for creating a more complex vehicle to improve the solubility and delivery of GR24, particularly for animal studies. This example is adapted from a common formulation for poorly soluble compounds.[11]

Materials:

  • High-concentration GR24 stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure (to prepare 1 mL of working solution):

  • Add 400 µL of PEG300 to a sterile tube.

  • Add 100 µL of the 25 mg/mL GR24 DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear and homogenous.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.

  • The final concentrations in the vehicle are: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of GR24 is 2.5 mg/mL.

  • This formulation should be prepared fresh before use. A corresponding vehicle control should be prepared without the GR24 stock.

Visualizations

Strigolactone Signaling Pathway

Strigolactone_Signaling cluster_inactive Inactive State (No Strigolactone) cluster_active Active State (Strigolactone Present) D53_Repressor D53/SMXL Repressor Target_Genes Target Gene Expression D53_Repressor->Target_Genes Represses No_SL (-)-Strigolactone (Absent) SL (-)-Strigolactone (Present) D14 D14 Receptor SL->D14 Binds & Hydrolyzed MAX2 MAX2/D3 F-Box Protein D14->MAX2 Recruits D53_Repressor2 D53/SMXL Repressor MAX2->D53_Repressor2 Binds SCF_Complex SCF Complex D53_Repressor2->SCF_Complex Ubiquitination Proteasome 26S Proteasome D53_Repressor2->Proteasome Degradation Target_Genes2 Target Gene Expression D53_Repressor2->Target_Genes2 Repression Lifted

Caption: The strigolactone signaling pathway from hormone perception to gene expression.

Experimental Workflow for GR24 Formulation

GR24_Formulation_Workflow start Start: Need to prepare GR24 for in vivo study sol_test Step 1: Prepare Stock Solution (e.g., 1-10 mM in Acetone or DMSO) start->sol_test dilution Step 2: Dilute stock in aqueous buffer to final concentration sol_test->dilution check_precip Observe for Precipitation dilution->check_precip no_precip No Precipitation: Solution is clear check_precip->no_precip No precip Precipitation Occurs check_precip->precip Yes toxicity_test Step 3: Test for Vehicle Toxicity (Compare vehicle control vs. untreated) no_precip->toxicity_test no_toxicity No Toxicity: Proceed with experiment toxicity_test->no_toxicity No toxicity Toxicity Observed toxicity_test->toxicity Yes end End: Experiment-ready solution no_toxicity->end complex_form Action: Use Complex Formulation (e.g., Co-solvents, Surfactants) precip->complex_form complex_form->dilution reduce_solvent Action: Lower final solvent % (e.g., make more concentrated stock) toxicity->reduce_solvent reduce_solvent->dilution

References

Refining (-)-Strigolactone GR24 application methods for consistent results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with (-)-Strigolactone GR24.

Frequently Asked Questions (FAQs)

1. What is this compound and what is it used for?

This compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development. It is widely used in research to mimic the effects of natural strigolactones. Its applications include stimulating seed germination of parasitic plants like Striga and Orobanche, regulating root architecture, and mediating plant responses to abiotic stress.[1][2]

2. What is the optimal concentration of GR24 for my experiments?

The optimal concentration of GR24 is highly dependent on the plant species and the specific biological process being investigated. See the tables below for recommended concentration ranges for various applications. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

3. How should I prepare a GR24 stock solution?

GR24 is soluble in several organic solvents. A common practice is to prepare a stock solution in anhydrous acetone or dimethyl sulfoxide (DMSO).[1][2][3][4] For example, a 10 mM stock solution can be prepared in acetone.[4] It is recommended to prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate buffer or growth medium.[1]

4. How should I store GR24?

For long-term storage, GR24 powder should be stored at -20°C.[2] Stock solutions in organic solvents should also be stored at -20°C and are typically stable for at least one month.[1] Aqueous solutions of GR24 are less stable and should be used within 24 hours of preparation.[5]

5. Is GR24 stable in aqueous solutions and growth media?

The stability of GR24 in aqueous solutions is influenced by pH, temperature, and the presence of nucleophiles.[5][6][7] It is less stable at alkaline pH.[5] Hydrolysis can lead to the detachment of the butenolide ring, which is a crucial step in the signaling process.[6][7] Certain buffers, such as Tris-HCl and HEPES, should be avoided as they can affect GR24 stability.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological response to GR24 treatment. Degradation of GR24: Improper storage, use of old solutions, or instability in the experimental medium.Prepare fresh GR24 solutions for each experiment. Store stock solutions at -20°C in an appropriate solvent (e.g., acetone, DMSO). Avoid buffers that affect GR24 stability (e.g., Tris-HCl, HEPES).[5]
Incorrect concentration: The concentration used may be too high or too low for the specific plant species and developmental stage.Perform a dose-response curve to determine the optimal concentration for your experimental system. Refer to the concentration tables below for guidance.
Ineffective application method: The method of application (e.g., foliar spray, soil drench, direct application to buds) may not be optimal for the intended target tissue.Consider alternative application methods. For example, application to the irrigation water has been shown to be more effective than foliar spray for enhancing antioxidant enzyme activities in wheat under drought stress.[8]
Stereoisomer specificity: Commercial GR24 is often a racemic mixture of stereoisomers, which can have different biological activities.[9][10]If possible, use specific stereoisomers of GR24 to elicit more precise physiological responses.[9]
Precipitation of GR24 in the working solution. Low solubility in the chosen solvent system. Use co-solvents to improve solubility. A common mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Gentle heating and/or sonication can also aid dissolution.[1]
Variability in seed germination assays. Incomplete or improper preconditioning of parasitic plant seeds. Ensure seeds are properly preconditioned in a moist environment before GR24 application, as this is crucial for inducing responsiveness.[11]
Inconsistent GR24 concentration in the germination medium. Prepare fresh GR24 solutions and ensure uniform application to the germination medium.
Unexpected phytotoxicity or growth inhibition. High concentration of GR24 or solvent. Reduce the concentration of GR24. Perform a toxicity test with the solvent alone to rule out solvent-induced effects.

Data Presentation

Table 1: Recommended GR24 Concentrations for Seed Germination

Plant Species Application Effective Concentration Range Reference
Orobanche cumanaSeed GerminationEC50 = 5.1 ± 1.32–5.3 ± 1.44 × 10⁻⁸ M[12]
Striga hermonthicaSeed Germination1 × 10⁻⁵ to 1 × 10⁻⁹ M[12]
Orobanche crenataSeed Germination1 × 10⁻⁵ to 1 × 10⁻⁹ M[12]
Tomato (Solanum lycopersicum)Seed Germination0.20 µM[13]
Cucumber (Cucumis sativus)Seed Germination under Salt Stress1 - 20 µM (maximal response at 10 µM)[14]
Rice (Oryza sativa)Seed Germination under Salt Stress-[15]

Table 2: Recommended GR24 Concentrations for Plant Growth and Stress Response

Plant Species Application Effective Concentration Range Reference
ArabidopsisLateral Root Inhibition2.5 µM[1]
ArabidopsisPrimary Root Elongation1 µM[1]
Winter WheatDrought Stress Mitigation1 - 10 µM[8]
Rapeseed (Brassica napus)Salinity Stress Mitigation0.18 µM[16]
Ornamental SunflowerSalinity Stress Mitigation0.01 mg L⁻¹[17]
Maize (Zea mays)Drought Stress Mitigation0.01 mg L⁻¹[18]
CeleryPostharvest Storage2.0 µM[19]
WheatSalinity Tolerance10 µM[20]

Experimental Protocols

Protocol 1: Preparation of GR24 Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of GR24 powder.

    • Dissolve the powder in anhydrous acetone or DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration using the appropriate buffer or growth medium.

    • For applications requiring co-solvents to improve solubility, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Add each solvent sequentially and mix well.

    • If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1]

    • Use the freshly prepared working solution within 24 hours.

Protocol 2: Seed Germination Bioassay for Parasitic Plants

  • Seed Sterilization:

    • Surface sterilize parasitic plant seeds (e.g., Orobanche, Striga) with a 1% sodium hypochlorite solution for 5-10 minutes.

    • Rinse the seeds thoroughly with sterile distilled water.

  • Preconditioning:

    • Place the sterilized seeds on a moist glass fiber filter paper in a petri dish.

    • Incubate the seeds in the dark at a suitable temperature (e.g., 25°C) for 7-14 days to allow for preconditioning. This step is essential for the seeds to become responsive to germination stimulants.[11]

  • GR24 Treatment:

    • Prepare a series of GR24 working solutions at different concentrations.

    • Apply a small volume (e.g., 100 µL) of each GR24 solution to the preconditioned seeds.

    • Use a negative control with sterile distilled water and a positive control with a known effective concentration.

  • Incubation and Germination Assessment:

    • Seal the petri dishes and incubate them in the dark at 25°C for 7-14 days.

    • Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.

    • Calculate the germination percentage for each concentration.

Visualizations

Strigolactone_Signaling_Pathway cluster_perception Signal Perception cluster_complex SCF Complex Formation cluster_degradation Signal Transduction cluster_response Cellular Response GR24 (-)-Strigolactone GR24 D14 D14 (α/β hydrolase receptor) GR24->D14 Binding & Hydrolysis D14_active D14 (active conformation) D14->D14_active MAX2 MAX2/D3 (F-box protein) D14_active->MAX2 Interaction D53 D53/SMXL (Repressor Protein) MAX2->D53 Recruitment SCF_Complex SCF-D14-D53 Complex MAX2->SCF_Complex D53->SCF_Complex Ubiquitination Ubiquitination of D53 SCF_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation D53 Degradation Proteasome->Degradation Transcription_Factors Transcription Factors (e.g., TCP family) Degradation->Transcription_Factors De-repression Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Activation Physiological_Response Physiological Response (e.g., branching inhibition, seed germination) Gene_Expression->Physiological_Response

Caption: Overview of the Strigolactone signaling pathway.[21][22][23][24]

GR24_Application_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis Stock Prepare GR24 Stock Solution (e.g., 10 mM in Acetone) Working Prepare Fresh Working Solution (Dilute stock in appropriate medium) Stock->Working Foliar Foliar Spray Working->Foliar Irrigation Application via Irrigation Working->Irrigation Direct Direct Application (e.g., to buds or seeds) Working->Direct Phenotypic Phenotypic Analysis (e.g., branching, root length, seed germination) Foliar->Phenotypic Physiological Physiological Measurements (e.g., photosynthesis, stress markers) Irrigation->Physiological Molecular Molecular Analysis (e.g., gene expression) Direct->Molecular Phenotypic->Physiological Physiological->Molecular

Caption: General experimental workflow for GR24 application.

References

Avoiding contamination in (-)-Strigolactone GR24 experiments with parasitic seeds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Strigolactone GR24 experiments with parasitic seeds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in parasitic seed germination experiments?

A1: this compound is a synthetic analog of strigolactones, a class of plant hormones that act as germination stimulants for many species of parasitic plants, such as Striga and Orobanche.[1][2][3] It is commonly used in research to induce seed germination in a controlled laboratory setting, allowing for the study of the germination process and the screening of potential control agents for these parasitic weeds.[4][5] GR24 is often used as a racemic mixture, meaning it contains both the (+)-GR24 and (-)-GR24 enantiomers, which can activate different signaling pathways.[6]

Q2: What are the most common sources of contamination in GR24 experiments?

A2: Microbial contamination is a prevalent issue in parasitic seed germination assays. The primary sources include:

  • Insufficiently sterilized seeds: The seed coat of parasitic plants can harbor a variety of fungal spores and bacteria.

  • Contaminated lab environment: Airborne spores from fungi (e.g., Aspergillus, Penicillium) and bacteria are ubiquitous and can settle on lab surfaces, equipment, and media.[4]

  • Non-sterile equipment and reagents: Improperly autoclaved glassware, pipette tips, water, and stock solutions are common vehicles for introducing contaminants.[4]

  • Handling errors: Human error, such as improper aseptic technique during seed handling and media preparation, is a significant contributor to contamination.[2]

Q3: How can I tell if my experiment is contaminated?

A3: Visual inspection is the primary method for detecting contamination. Key signs include:

  • Fungal growth: Look for fuzzy or cottony growth (mycelia) on the seeds, filter paper, or germination medium. Common fungal contaminants include Aspergillus, Alternaria, Penicillium, and Fusarium.[7]

  • Bacterial growth: This often appears as slimy or cloudy colonies on and around the seeds. The germination medium may also become turbid. Common bacterial contaminants include species of Bacillus, Pseudomonas, and Staphylococcus.

  • Yeast growth: Yeast contamination can make the liquid medium appear cloudy.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low germination of parasitic seeds Seeds are dormant or not properly preconditioned.Ensure seeds have undergone the required "after-ripening" period and are properly preconditioned in a warm, moist environment before GR24 application.[5]
Incorrect concentration of GR24.Optimize the GR24 concentration for your specific parasitic plant species. See the data tables below for recommended ranges.
Non-viable seeds.Test seed viability using a tetrazolium chloride (TTC) or fluorescein diacetate (FDA) stain.[9]
Fungal contamination observed on seeds/filter paper Incomplete surface sterilization of seeds.Increase the duration or concentration of the sodium hypochlorite treatment during seed sterilization. Ensure a thorough rinsing with sterile distilled water.
Airborne fungal spores.Work in a laminar flow hood, minimize air currents, and regularly clean and disinfect the workspace and equipment.[4]
Bacterial contamination (cloudy medium, slimy colonies) Contaminated water or stock solutions.Use freshly autoclaved or sterile-filtered water and solutions. Prepare stock solutions under aseptic conditions.
Improper handling.Strictly adhere to aseptic techniques. Use sterile forceps for handling seeds and filter paper. Change gloves frequently.
Inconsistent germination rates across replicates Uneven application of GR24 solution.Ensure each filter paper disc receives the same volume of GR24 solution and that it is evenly distributed.
Variation in seed batches.Use seeds from the same batch for a given experiment to minimize biological variability.

Quantitative Data on GR24-Induced Germination

The optimal concentration of GR24 for inducing germination can vary between different species and even populations of parasitic plants. The following tables summarize reported germination rates at various GR24 concentrations.

Table 1: Effect of GR24 Concentration on Striga hermonthica Seed Germination

GR24 ConcentrationGermination Rate (%)Reference
0.1 ppm (approx. 0.34 µM)87.0 - 92.3[10]
1 µM~50[11]
0.034 - 3.4 µM74 - 91[12]
1 nM~50 (with inhibitor)[13]

Table 2: Effect of GR24 Concentration on Phelipanche and Orobanche Species

SpeciesGR24 ConcentrationGermination Rate (%)EC50Reference
Phelipanche ramosa1 mg/L (approx. 3.4 µM)Optimal1.4 x 10⁻¹² M[14][15]
Orobanche cumana--4.0 x 10⁻⁹ M[14]
Orobanche minor1 µM78-[2]

EC50 is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed Methodology for Parasitic Seed Germination Assay with GR24

This protocol is a synthesis of best practices to minimize contamination.

  • Seed Surface Sterilization:

    • Place parasitic seeds in a microcentrifuge tube.

    • Add a solution of 1-2% sodium hypochlorite containing 0.02% Tween 20.[1]

    • Vortex for 3-5 minutes.

    • Pellet the seeds by centrifugation and carefully remove the supernatant.

    • Wash the seeds three to five times with sterile distilled water, vortexing and centrifuging between each wash.[1]

    • After the final wash, remove all water and air-dry the seeds in a laminar flow hood.[1]

  • Seed Preconditioning (Conditioning):

    • Place a sterile glass fiber filter paper disc (or other suitable substrate) in a sterile petri dish.

    • Moisten the filter paper with a specific volume of sterile distilled water or a conditioning buffer.

    • Carefully sprinkle a known number of sterilized seeds onto the filter paper.

    • Seal the petri dishes with parafilm and incubate in the dark at an appropriate temperature (e.g., 25-30°C for Striga, 18-23°C for Orobanche) for 7-14 days.[5]

  • GR24 Treatment and Germination:

    • Prepare a stock solution of GR24 in a sterile solvent (e.g., acetone or DMSO) and make serial dilutions in sterile distilled water to achieve the desired final concentrations.

    • After the preconditioning period, open the petri dishes in a laminar flow hood and apply a small, precise volume of the GR24 solution to each filter paper disc.

    • Reseal the petri dishes and incubate under the same conditions as preconditioning.

    • Observe the seeds for germination under a dissecting microscope at regular intervals (e.g., 24, 48, 72 hours). A seed is considered germinated when the radicle has emerged from the seed coat.

Visualizations

GR24 Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis sterilization Seed Surface Sterilization (Sodium Hypochlorite + Tween 20) preconditioning Seed Preconditioning (Moist Incubation in Dark) sterilization->preconditioning Aseptic Transfer gr24_application Application of GR24 Solution preconditioning->gr24_application Aseptic Technique incubation Incubation in Dark gr24_application->incubation microscopy Microscopic Observation incubation->microscopy data_collection Germination Rate Calculation microscopy->data_collection

Caption: A flowchart of the key steps in a GR24-induced parasitic seed germination experiment.

Simplified GR24 Signaling Pathway in Parasitic Seeds

signaling_pathway GR24 This compound KAI2d KAI2d Receptor GR24->KAI2d Binding & Hydrolysis MAX2 MAX2 (F-box protein) KAI2d->MAX2 Conformational Change & Interaction SCF_complex SCF Complex Formation MAX2->SCF_complex Repressor Repressor Protein (e.g., SMAX1-like) SCF_complex->Repressor Ubiquitination Degradation Repressor Degradation Repressor->Degradation Germination Seed Germination Repressor->Germination Inhibition Ethylene Ethylene Biosynthesis Degradation->Ethylene Upregulation ABA ABA Catabolism (CYP707A) Degradation->ABA Upregulation Ethylene->Germination ABA->Germination

Caption: A simplified diagram of the GR24 signaling cascade leading to parasitic seed germination.

References

How to select the appropriate solvent for (-)-Strigolactone GR24.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Strigolactone GR24

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information on the appropriate selection of solvents for GR24, along with troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For preparing a stock solution of this compound, acetone and dimethyl sulfoxide (DMSO) are the most recommended solvents.[1][2][3][4] Both have been shown to be suitable for creating concentrated stock solutions.[1][2][4] Specifically, anhydrous acetone is often used to prepare a 10 mM stock solution.[1] DMSO is also an excellent choice and can dissolve GR24 at high concentrations, for example, 100 mg/mL (335.24 mM), although this may require ultrasonication.[2] Acetonitrile is another suitable solvent for stock solutions with good stability.[4]

Q2: I need to prepare an aqueous working solution of GR24 for my bioassay. How should I proceed?

A2: To prepare an aqueous working solution, it is common practice to first dissolve GR24 in a small amount of a suitable organic solvent, such as acetone or DMSO, to create a concentrated stock solution.[1][2][5] This stock solution is then diluted with water or an aqueous buffer to the final desired concentration.[5] For example, a 10 mM stock solution in acetone can be diluted to final concentrations of 3 µM and 25 µM in the growth medium.[1] It is crucial to consider the final concentration of the organic solvent in your working solution to avoid any potential solvent-induced effects on your biological system. A mock control with the same concentration of the solvent should always be included in your experimental design.[1][5]

Q3: My GR24 is not dissolving properly. What can I do?

A3: If you encounter precipitation or phase separation while preparing your GR24 solution, gentle heating and/or sonication can aid in dissolution.[2] When using DMSO to prepare a high-concentration stock solution, ultrasonic treatment is often necessary.[2] Ensure that your solvent is of high purity and anhydrous, as the presence of water can affect solubility and stability.[1] For aqueous solutions, using co-solvents like PEG300 and Tween-80 can improve solubility.[2]

Q4: How stable is GR24 in different solvents? What are the optimal storage conditions?

A4: The stability of GR24 is highly dependent on the solvent and storage conditions.[6][7]

  • In Acetone and DMSO: GR24 stock solutions in acetone and DMSO are relatively stable.[4] Studies have shown no detectable deterioration by 1H NMR analysis even after 18 days at room temperature.[4]

  • In Methanol: Methanol is not a suitable solvent for long-term storage of GR24 stock solutions, as significant degradation can occur.[4] The half-life of GR24 in methanol at room temperature is estimated to be around 12 days.[4]

  • In Aqueous Solutions: GR24 is less stable in aqueous solutions, and its stability is influenced by pH and the presence of nucleophiles.[6][7] It is recommended to use freshly prepared aqueous solutions within 24 hours.[7] Alkaline pH and high phosphate concentrations can increase its decomposition.[7] It is also advised to avoid Tris-HCl and HEPES buffers.[7]

For long-term storage, it is best to store GR24 as a solid or as a stock solution in anhydrous DMSO or acetone at -20°C or -80°C, protected from light and moisture.[2] Stock solutions stored at -80°C are reported to be stable for up to 6 months, while at -20°C, they should be used within one month.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in working solution The final concentration of the organic solvent from the stock solution is too low to keep GR24 dissolved in the aqueous medium.Increase the final concentration of the organic solvent slightly, if permissible for your experiment. Alternatively, consider using co-solvents such as PEG300 and Tween-80 in your aqueous medium to enhance solubility.[2] Always verify that the final solvent concentration does not affect your experimental outcome by including a proper solvent control.[1]
Inconsistent experimental results Degradation of GR24 in the stock or working solution.Prepare fresh stock solutions regularly and store them under the recommended conditions (-20°C or -80°C in anhydrous DMSO or acetone).[2] Always prepare aqueous working solutions fresh before each experiment and use them within 24 hours.[7] Avoid using buffers that can promote GR24 degradation, such as Tris-HCl and HEPES.[7]
Low bioactivity observed Incorrect solvent choice leading to poor delivery or degradation of GR24.Ensure the solvent used for the final application is compatible with the experimental system. For plant treatments, direct application of an acetone or ethanol-based solution might be effective.[5][8] For in vitro assays, ensure the final solvent concentration is non-toxic to the cells or organisms being studied.

Quantitative Data Summary

Solubility of this compound

SolventConcentrationNotesReference
DMSO100 mg/mL (335.24 mM)Requires sonication.[2]
DMSO≥ 2.5 mg/mL (8.38 mM)In co-solvent systems.[2]
Acetone10 mMCommonly used for stock solutions.[1]
EthanolSolubleNo quantitative data available.[][10]
MethanolSolubleNot recommended for stock solutions due to instability.[4][][10]
DMFSolubleNo quantitative data available.[10]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in Acetone

Materials:

  • This compound (MW: 298.29 g/mol )

  • Anhydrous acetone (high purity)

  • Sterile microcentrifuge tubes or vials

  • Precision balance

  • Pipettes

Procedure:

  • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need 2.98 mg of GR24.

  • Place the weighed GR24 into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous acetone. For 1 mL of solution, add 1 mL of anhydrous acetone.

  • Vortex the solution until the GR24 is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent evaporation and moisture absorption. For optimal stability, use within one month when stored at -20°C or within six months if stored at -80°C.[2]

Visualizations

Solvent_Selection_Workflow cluster_start Start cluster_solution_type Solution Type cluster_solvent_choice Solvent Choice cluster_considerations Key Considerations start Define Experimental Needs (e.g., Stock vs. Working Solution) stock Stock Solution (High Concentration) start->stock For Storage working Working Solution (Low Concentration, Aqueous) start->working For Bioassay acetone Anhydrous Acetone stock->acetone dmso Anhydrous DMSO stock->dmso aqueous Aqueous Medium (e.g., Water, Buffer) working->aqueous control Experimental Control: - Include solvent-only mock working->control stability Stability: - Avoid Methanol for stocks - Use aqueous solutions fresh acetone->stability dmso->stability aqueous->stability solubility_aid Solubility Aid: - Sonication/Heating - Co-solvents (PEG, Tween) aqueous->solubility_aid

Caption: Decision workflow for selecting the appropriate solvent for this compound.

Signaling_Pathway_Placeholder GR24 This compound Receptor Receptor (e.g., D14/KAI2) GR24->Receptor Binding & Hydrolysis Repressor Repressor Complex (e.g., SMXL proteins) Receptor->Repressor Conformational Change Ubiquitination Ubiquitination & Degradation Repressor->Ubiquitination Targeting for Degradation Transcription Transcription Factors Ubiquitination->Transcription Release of Repression Response Downstream Responses (e.g., Gene Expression, Developmental Changes) Transcription->Response

Caption: Simplified signaling pathway of Strigolactones like GR24.

References

Validation & Comparative

Unraveling the Enantiomeric Bioactivity of Strigolactones: A Comparative Analysis of (-)-GR24 and (+)-GR24

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of the synthetic strigolactone analogue GR24 stereoisomers. This guide details their distinct signaling pathways, provides quantitative comparisons of their bioactivity in key plant developmental processes, and outlines detailed experimental protocols for their assessment.

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play pivotal roles in regulating various aspects of plant growth and development, including shoot branching, root architecture, and responses to environmental stimuli. The synthetic strigolactone analog, GR24, is widely used as a tool to study SL perception and signaling. GR24 is a racemic mixture of two enantiomers: (+)-Strigolactone GR24 and (-)-Strigolactone GR24. Emerging evidence has revealed that these stereoisomers exhibit distinct biological activities, primarily due to their differential perception by two related α/β-hydrolase receptors, AtD14 and KAI2, in the model plant Arabidopsis thaliana. This differential recognition triggers distinct downstream signaling cascades, leading to varied physiological responses. Understanding the specific bioactivity of each enantiomer is crucial for the precise application of GR24 in research and for the development of novel agrochemicals or therapeutic agents.

Comparative Bioactivity: (-)-GR24 vs. (+)-GR24

The differential effects of (-)-GR24 and (+)-GR24 are most pronounced in seed germination, hypocotyl elongation, and root development. The following tables summarize the quantitative data from comparative bioassays.

Seed Germination Assay
Treatment (1 µM)Germination Rate (%) [± SE]Receptor
Mock2.5 ± 1.5-
(-)-GR24 85.0 ± 5.0 KAI2
(+)-GR245.0 ± 2.0AtD14

Data adapted from Scaffidi et al. (2014).

Hypocotyl Elongation Assay
Treatment (1 µM)Hypocotyl Length (mm) [± SE]Receptor(s)
Mock4.5 ± 0.2-
(-)-GR24 2.5 ± 0.1 KAI2
(+)-GR243.5 ± 0.2AtD14

Data adapted from Scaffidi et al. (2014).

Root Development Assay
Treatment (1 µM)Primary Root Length (Relative to Mock)Lateral Root Density (Relative to Mock)Receptor(s)
(-)-GR24 Slight Increase Slight Decrease KAI2
(+)-GR24Significant IncreaseSignificant DecreaseAtD14

Qualitative summary based on data from Yao et al. (2016). Precise quantitative data with standard errors for direct comparison of enantiomers on root development is an active area of research.

Signaling Pathways and Experimental Workflows

The distinct bioactivities of (-)-GR24 and (+)-GR24 are rooted in their selective perception by different receptors, which initiates separate signaling cascades.

Strigolactone_Signaling_Pathways cluster_plus (+)-GR24 Signaling cluster_minus (-)-GR24 Signaling plus_GR24 (+)-GR24 AtD14 AtD14 Receptor plus_GR24->AtD14 Binds MAX2_plus MAX2 AtD14->MAX2_plus Recruits SMXL7 SMXL7 (Repressor) MAX2_plus->SMXL7 Targets Degradation_plus Ubiquitination & Degradation SMXL7->Degradation_plus Leads to Downstream_plus Shoot Branching Inhibition, Root Architecture Modulation Degradation_plus->Downstream_plus Allows minus_GR24 (-)-GR24 KAI2 KAI2 Receptor minus_GR24->KAI2 Binds MAX2_minus MAX2 KAI2->MAX2_minus Recruits SMAX1 SMAX1 (Repressor) MAX2_minus->SMAX1 Targets Degradation_minus Ubiquitination & Degradation SMAX1->Degradation_minus Leads to Downstream_minus Seed Germination Promotion, Hypocotyl Elongation Inhibition Degradation_minus->Downstream_minus Allows

Caption: Differential signaling pathways of (+)-GR24 and (-)-GR24.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Seed_Sterilization Seed Sterilization Seed_Plating Seed Plating Seed_Sterilization->Seed_Plating Media_Preparation Growth Media Preparation (with GR24 enantiomers) Media_Preparation->Seed_Plating Incubation Incubation under Controlled Conditions Seed_Plating->Incubation Data_Collection Data Collection (Germination count, Hypocotyl/Root length) Incubation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for GR24 bioassays.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate reproducible research.

Seed Germination Assay

Objective: To quantify the effect of (-)-GR24 and (+)-GR24 on the germination rate of Arabidopsis thaliana seeds.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Petri dishes (9 cm)

  • Filter paper

  • (-)-GR24 and (+)-GR24 stock solutions (1 mM in acetone)

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) commercial bleach solution for 10 minutes. Rinse the seeds 3-5 times with sterile distilled water.

  • Prepare treatment solutions by diluting the GR24 stock solutions in sterile distilled water to a final concentration of 1 µM. Include a mock control with the same concentration of acetone.

  • Place two layers of sterile filter paper in each Petri dish and moisten with 3 mL of the respective treatment solution.

  • Sow approximately 50-100 seeds on the filter paper in each dish.

  • Seal the Petri dishes with parafilm and stratify at 4°C in the dark for 3 days to synchronize germination.

  • Transfer the plates to a growth chamber set at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Calculate the germination percentage for each treatment at the end of the experiment.

Hypocotyl Elongation Assay

Objective: To measure the effect of (-)-GR24 and (+)-GR24 on the hypocotyl length of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • Square Petri dishes (10 cm x 10 cm)

  • 0.8% (w/v) agar medium (e.g., half-strength Murashige and Skoog - MS)

  • (-)-GR24 and (+)-GR24 stock solutions (1 mM in acetone)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare agar plates containing 1 µM of (-)-GR24, (+)-GR24, or a mock control. Add the compounds to the molten agar after it has cooled to approximately 50°C.

  • Surface sterilize and stratify the seeds as described in the germination assay protocol.

  • Sow the seeds in a straight line on the surface of the agar plates.

  • Place the plates vertically in a growth chamber at 22°C under continuous light for 5 days.

  • After the incubation period, carefully remove the seedlings from the agar and lay them flat on a scanner or a plate for imaging.

  • Measure the length of the hypocotyl (from the base of the cotyledons to the root-shoot junction) using image analysis software (e.g., ImageJ).

Root Development Assay

Objective: To assess the impact of (-)-GR24 and (+)-GR24 on primary root length and lateral root formation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds

  • Square Petri dishes (10 cm x 10 cm)

  • 0.8% (w/v) agar medium (e.g., half-strength MS)

  • (-)-GR24 and (+)-GR24 stock solutions (1 mM in acetone)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare agar plates with the desired concentrations of GR24 enantiomers and a mock control as described for the hypocotyl assay.

  • Sow sterilized and stratified seeds on the plates.

  • Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Allow the seedlings to grow for 7-10 days.

  • Image the plates and measure the primary root length using image analysis software.

  • Count the number of emerged lateral roots along the primary root.

  • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

Conclusion and Implications

The comparative analysis of (-)-GR24 and (+)-GR24 reveals a clear functional divergence between these two stereoisomers, driven by their selective perception through the KAI2 and AtD14 signaling pathways, respectively. (-)-GR24 primarily influences seed germination and early seedling development, whereas (+)-GR24 is more active in regulating later developmental processes such as shoot branching and root architecture.

For researchers, this distinction is critical for designing experiments that accurately probe the specific roles of the KAI2 and AtD14 signaling pathways. The use of racemic GR24 can lead to confounding results due to the activation of both pathways. For drug development professionals in the agrochemical sector, the specific bioactivities of these enantiomers offer the potential to develop more targeted and efficient plant growth regulators. For instance, compounds that specifically activate the KAI2 pathway could be developed as potent seed germination stimulants, while those targeting the AtD14 pathway could be used to manipulate plant architecture for improved crop yields. A thorough understanding of the stereochemistry-dependent bioactivity of strigolactones is therefore paramount for advancing both fundamental plant science and its practical applications.

Navigating the Intersection: A Comparative Guide to GR24 and Auxin Signaling Cross-talk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance between plant hormones is paramount for manipulating plant growth and development. This guide provides an objective comparison of the cross-talk between the synthetic strigolactone, (-)-Strigolactone GR24, and the auxin signaling pathway, supported by experimental data, detailed protocols, and clear visual representations of the underlying mechanisms.

The interplay between strigolactones and auxin is a critical regulatory hub governing various aspects of plant physiology, from the shaping of the plant's architecture to its response to environmental cues. GR24, a widely used synthetic analog of strigolactones, has been instrumental in dissecting this complex relationship. This guide synthesizes key findings on their reciprocal regulation, focusing on signaling, transport, and gene expression.

Quantitative Insights into the GR24-Auxin Interplay

The interaction between GR24 and auxin is not a simple one-way street; it's a dynamic feedback loop where each component influences the other. The following table summarizes quantitative data from various studies, offering a snapshot of their mutual regulation.

Parameter Treatment/Genotype Effect Quantitative Data Reference
Polar Auxin Transport Wild-type Arabidopsis stem segments treated with GR24Inhibition of basipetal auxin transportDose-dependent reduction of up to 30%. Significant reduction at 1 nM, maximum at 100 nM.[1]
max2 mutant Arabidopsis stem segments treated with GR24No inhibition of auxin transportAuxin transport remained at its characteristically elevated level even with 10 µM GR24.[1]
Gene Expression (Strigolactone Biosynthesis) Arabidopsis seedlings treated with auxin (IAA)Upregulation of MAX3 and MAX4 expressionAuxin positively regulates both MAX3 and MAX4 expression.[2]
Gene Expression (Auxin Signaling) Arabidopsis seedlings treated with GR24Changes in expression of AUXIN RESPONSIVE FACTORs (ARFs)GR24 treatment correlated with changes in the expression of ARF5, ARF8, ARF10, and ARF16.[3][4]
Adventitious Root Formation (Melon) Melon hypocotyls treated with GR24 and IAASynergistic promotion of adventitious root formationGR24+IAA treatment led to a greater increase in auxin, gibberellin, and zeatin content compared to GR24 alone. ABA content was significantly decreased.[5]
Somatic Embryogenesis (Arabidopsis) max3 and max4 mutant tissue treated with GR24Rescue of inhibited somatic embryo formationThe number of somatic embryos in max3 and max4 mutants was restored by GR24 application.[3][4]
Secondary Growth (Arabidopsis) Wild-type Arabidopsis inflorescence stemsStimulation of cambium activityLocal GR24 treatments stimulate cambium activity.[6]

Visualizing the Molecular Dialogue

To better comprehend the intricate signaling networks, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and their points of intersection.

GR24_Auxin_Signaling_Pathway cluster_auxin Auxin Signaling cluster_gr24 GR24 (Strigolactone) Signaling Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB promotes binding MAX3_MAX4 MAX3/MAX4 (SL Biosynthesis) Auxin->MAX3_MAX4 upregulates Auxin_Transport Polar Auxin Transport Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription ARF->MAX3_MAX4 GR24 GR24 D14 D14 Receptor GR24->D14 binds and activates MAX2 MAX2 (F-box protein) D14->MAX2 interacts with SMXL SMXL Repressor MAX2->SMXL targets for degradation GR24_Signaling SL Signaling (via MAX2) SL_Response_Genes SL Response Genes SMXL->SL_Response_Genes represses transcription MAX3_MAX4->GR24 produces SLs PIN_Proteins PIN Proteins (Auxin Efflux Carriers) GR24_Signaling->PIN_Proteins regulates localization/ accumulation PIN_Proteins->Auxin_Transport mediates

Caption: GR24 and Auxin Signaling Pathways and their Cross-talk.

The diagram above illustrates the core signaling cascades for both auxin and GR24 (representing strigolactones). A key point of interaction is the positive regulation of strigolactone biosynthesis genes, MAX3 and MAX4, by auxin.[2][7] Conversely, the strigolactone signaling pathway, which requires the F-box protein MAX2, negatively regulates polar auxin transport by affecting the abundance and localization of PIN-FORMED (PIN) auxin efflux carriers.[1][6]

Experimental Methodologies: A Closer Look

Reproducibility and a clear understanding of experimental design are crucial in scientific research. Below are detailed protocols for key experiments cited in the literature that investigate the GR24-auxin cross-talk.

Polar Auxin Transport Assay in Arabidopsis Inflorescence Stems

This method is used to quantify the movement of auxin through plant tissues and to assess the effect of inhibitors like GR24.

Protocol:

  • Plant Material: Use inflorescence stems from 4- to 6-week-old Arabidopsis plants.

  • Segment Preparation: Excise 1.5 to 2.5 cm segments from the base of the primary inflorescence stem. The apical end of the segment should be placed upwards in an Eppendorf tube containing a nutrient-rich agar medium.

  • Radiolabeled Auxin Application: To the apical end of each segment, apply a small drop (e.g., 5 µL) of agar containing radiolabeled auxin (e.g., [3H]IAA) and the desired concentration of GR24 or a mock solution.

  • Incubation: Incubate the segments in a dark, humid chamber for a specific period (e.g., 6 to 18 hours) to allow for auxin transport.

  • Quantification: After incubation, excise a 5 mm section from the basal end of the stem segment. Place this section into a scintillation vial.

  • Scintillation Counting: Add scintillation cocktail to the vial and measure the amount of radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported.

  • Data Analysis: Compare the radioactivity counts from GR24-treated segments to those from mock-treated segments to determine the percentage of inhibition.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This technique is employed to measure the transcript levels of specific genes, such as those involved in strigolactone biosynthesis (MAX3, MAX4) or auxin response (ARFs).

Protocol:

  • Plant Material and Treatment: Grow Arabidopsis seedlings under controlled conditions. Apply GR24, auxin (IAA), or a mock solution to the growth medium or directly to the seedlings.

  • RNA Extraction: Harvest plant tissue at specific time points after treatment and immediately freeze it in liquid nitrogen. Extract total RNA using a commercially available kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qRT-PCR: Perform the qRT-PCR reaction using a real-time PCR system. The reaction mixture should contain the synthesized cDNA, gene-specific primers for the target genes (e.g., MAX3, MAX4, ARF5) and a reference gene (for normalization, e.g., Actin), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes. The fold change in gene expression in treated samples compared to control samples is calculated using methods like the 2^-ΔΔCt method.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effect of GR24 on auxin-related gene expression.

Experimental_Workflow start Start: Arabidopsis Seedling Growth treatment Treatment Application: - Control (Mock) - GR24 - Auxin (IAA) start->treatment harvest Tissue Harvesting (e.g., roots, shoots) treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr Quantitative Real-Time PCR (Target Genes: MAX3, MAX4, ARFs; Reference Gene: Actin) cdna_synthesis->qrt_pcr data_analysis Data Analysis: Relative Gene Expression (e.g., 2^-ΔΔCt method) qrt_pcr->data_analysis conclusion Conclusion: Effect of GR24/Auxin on Gene Expression data_analysis->conclusion

Caption: Workflow for Gene Expression Analysis.

Conclusion

The cross-talk between GR24 and auxin signaling is a multifaceted process with significant implications for plant development. Auxin acts as a positive regulator of strigolactone biosynthesis, while strigolactones, in turn, fine-tune auxin transport. This reciprocal relationship allows plants to coordinate growth and development in response to both internal and external signals. The experimental data and methodologies presented in this guide provide a solid foundation for researchers aiming to further unravel this intricate hormonal network and leverage this knowledge for agricultural and biotechnological applications. The continued exploration of this interplay will undoubtedly reveal new layers of complexity and offer novel targets for the development of next-generation plant growth regulators.

References

Validating (-)-Strigolactone GR24's Effect on MAX2-Dependent Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of (-)-Strigolactone GR24 and its related stereoisomers in the context of MAX2-dependent signaling. It summarizes key experimental findings, presents detailed methodologies for crucial assays, and visualizes the underlying biological pathways and experimental logic. This information is intended for researchers, scientists, and professionals in drug development working on plant hormone signaling and development.

Introduction to GR24 and MAX2 Signaling

Strigolactones (SLs) are a class of plant hormones derived from carotenoids that regulate various aspects of plant development, including shoot branching and root architecture.[1] GR24 is a widely used synthetic analog of strigolactones. Commercially available GR24 is typically a racemic mixture (rac-GR24) composed of two primary enantiomers: GR245DS (often considered the (+)-form that mimics natural SLs) and GR24ent-5DS (the (-)-form).[2][3] These different stereoisomers can exhibit distinct biological activities by interacting with different receptor proteins.

The central player in SL signaling is the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[4] MAX2 is a component of a Skp1-Cullin-F-box (SCF) ubiquitin ligase complex, which targets specific proteins for degradation via the 26S proteasome.[2][5] Plants possess two main receptors that interact with MAX2:

  • Dwarf14 (D14): An α/β hydrolase that perceives natural strigolactones and the GR245DS stereoisomer.[4][5]

  • KARRIKIN INSENSITIVE 2 (KAI2): A paralog of D14 that perceives karrikins (smoke-derived compounds) and an unidentified endogenous plant signal (KAI2-ligand).[1][6] The this compound, or GR24ent-5DS, is known to signal primarily through this KAI2 receptor.[1][3]

Upon perception of their respective ligands, both D14 and KAI2 interact with MAX2 to target SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for degradation, which in turn unleashes various developmental responses.[1][2][6] The use of specific GR24 stereoisomers in conjunction with genetic mutants (d14, kai2, and max2) has been crucial in dissecting these two parallel signaling pathways.[1]

Signaling Pathway Overview

The diagram below illustrates the dual signaling pathways that converge on the MAX2 protein. The strigolactone pathway (left) is activated by natural SLs or synthetic mimics like GR245DS, while the karrikin/KAI2-ligand pathway (right) is activated by compounds like karrikins or GR24ent-5DS (this compound).

MAX2_Signaling_Pathway cluster_0 Strigolactone (SL) Pathway cluster_1 Karrikin (KAR) / KL Pathway SL SLs / GR24-5DS D14 D14 Receptor SL->D14 binds SMXL_D14 SMXL6/7/8 (Repressors) MAX2 SCF-MAX2 Complex D14->MAX2 interacts with Response_D14 SL Responses (e.g., Branching Inhibition) SMXL_D14->Response_D14 represses KAR Karrikins / GR24-ent-5DS (this compound) KAI2 KAI2 Receptor KAR->KAI2 binds SMXL_KAI2 SMAX1/SMXL2 (Repressors) KAI2->MAX2 interacts with Response_KAI2 KAR/KL Responses (e.g., Seed Germination) SMXL_KAI2->Response_KAI2 represses MAX2->SMXL_D14 MAX2->SMXL_KAI2

Caption: D14 and KAI2 signaling pathways converge on the SCF-MAX2 complex.

Comparative Data on GR24 Stereoisomer Activity

The biological effect of GR24 is highly dependent on its stereochemistry. Experiments using wild-type Arabidopsis and key signaling mutants (d14, kai2, max2) have elucidated the specific activities of different isomers.

Table 1: Comparative Effect of GR24 Stereoisomers on Arabidopsis Hypocotyl Elongation

This table summarizes the inhibitory effect of four GR24 stereoisomers on hypocotyl growth, a common assay for strigolactone and karrikin activity. Data is compiled from studies on Arabidopsis seedlings.[1]

CompoundPrimary ReceptorInhibition in Wild-Type (Col-0)Inhibition in d14 MutantInhibition in kai2 Mutant
GR245DS D14StrongNoneStrong
GR244DO D14ModerateNoneModerate
GR24ent-5DS (this compound)KAI2StrongStrongNone
GR24ent-4DO NoneInactiveInactiveInactive
Table 2: MAX2-Dependent Gene Expression and Protein Stability

This table compares how different GR24 stereoisomers and karrikins affect downstream molecular events, such as gene expression and the stability of SMXL repressor proteins.

AssayCompoundEffect in Wild-TypeMAX2-DependenceD14/KAI2-Dependence
Upregulation of KUF1 and STH7 transcripts [5]rac-GR24, KAR1Strong upregulationYes (abolished in max2)Not specified
Upregulation of SMXL6 and SMXL8 transcripts [7]GR245DS, GR244DOUpregulationNot specifiedYes (abolished in d14)
Degradation of SMXL6-GFP Protein [7]GR245DS, GR244DORapid degradationImplied (MAX2 targets SMXLs)Yes (D14-dependent)
D14-MAX2 Protein Interaction (Pull-down) [8]GR245DS, GR244DOEnhanced interactionN/AYes (requires D14)
Table 3: Comparative Effects of rac-GR24 on Plant Phenotype

This table summarizes the well-established effects of applying the racemic mixture rac-GR24 on key developmental processes and confirms their dependence on the MAX2 protein.

PhenotypeEffect of rac-GR24 on Wild-TypeEffect of rac-GR24 on max2 MutantMAX2-Dependence
Shoot Branching [5]Strong inhibitionNo inhibitionYes
Primary Root Length [9]Elongation at low concentrationNo elongationYes
Lateral Root Density [9]ReductionNo reductionYes
Seed Germination [5]StimulationNo stimulationYes

Note: Some MAX2-independent responses to rac-GR24 have been reported, particularly at high concentrations, which may be due to off-target effects or contaminants.[2][9]

Experimental Protocols

Detailed and reproducible protocols are essential for validating signaling effects. Below are methodologies for key experiments cited in this guide.

Hypocotyl Elongation Assay

This assay is used to quantify the inhibitory effect of GR24 and other compounds on seedling growth.

Methodology:

  • Seed Sterilization: Arabidopsis thaliana seeds (e.g., Col-0, d14-1, kai2-2, max2-1) are surface-sterilized using 70% ethanol followed by a bleach solution and rinsed with sterile water.

  • Plating: Seeds are plated on Murashige and Skoog (MS) agar medium containing the desired concentration of GR24 stereoisomers (e.g., 1 µM) or a solvent control (e.g., acetone).

  • Stratification: Plates are stored at 4°C in the dark for 3-4 days to synchronize germination.

  • Growth Conditions: Plates are exposed to light to induce germination and then transferred to a growth chamber under specific light conditions (e.g., continuous red light) for 3-4 days.[5]

  • Measurement: Seedlings are imaged, and hypocotyl length is measured using software like ImageJ.

  • Analysis: The hypocotyl length of treated seedlings is compared to that of solvent-treated controls for each genotype.

Gene Expression Analysis by qRT-PCR

This protocol is used to measure changes in the transcript levels of target genes in response to chemical treatment.

Methodology:

  • Plant Growth and Treatment: Wild-type or mutant seedlings are grown in liquid MS medium for a set period (e.g., 10 days). The medium is then replaced with fresh medium containing the test compound (e.g., 5 µM GR245DS) or a mock control.[7]

  • Harvesting: Samples are harvested at various time points (e.g., 0, 2, and 4 hours) after treatment and immediately frozen in liquid nitrogen.[7]

  • RNA Extraction: Total RNA is extracted from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The qPCR reaction is performed using gene-specific primers for target genes (e.g., SMXL6, SMXL8) and a reference gene (e.g., ACTIN2) for normalization.

  • Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

In Vitro Pull-Down Assay

This assay validates the physical interaction between proteins, such as D14 and MAX2, and how it is affected by strigolactones.

Methodology:

  • Protein Expression and Purification: Recombinant proteins with different tags (e.g., GST-AtD14 and His-MAX2) are expressed in E. coli and purified using affinity chromatography (e.g., Glutathione-Sepharose for GST, Ni-NTA for His).[8]

  • Incubation: The "bait" protein (e.g., His-MAX2) is immobilized on affinity beads. The "prey" protein (GST-AtD14) is then added to the beads in a binding buffer, either in the absence or presence of GR24 stereoisomers (e.g., 10 µM).[8]

  • Washing: The beads are washed several times to remove non-specific binders.

  • Elution and Detection: Bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the co-precipitated "prey" protein is detected by immunoblotting using an antibody against its tag (e.g., anti-GST antibody).[8]

Visualizing Experimental Logic and Workflows

Graphviz diagrams can effectively illustrate the logic behind using genetic mutants to dissect signaling pathways and the steps in a typical experimental workflow.

Experimental_Logic cluster_0 Treatment cluster_1 Genotypes cluster_2 Expected Outcome (Phenotype) cluster_3 Conclusion GR24_ent (-)-GR24 (GR24-ent-5DS) WT Wild-Type GR24_ent->WT acts on d14 d14 mutant (No D14 receptor) GR24_ent->d14 acts on kai2 kai2 mutant (No KAI2 receptor) GR24_ent->kai2 acts on WT_out Response (e.g., Hypocotyl Inhibition) WT->WT_out d14_out Response d14->d14_out kai2_out No Response kai2->kai2_out Conclusion (-)-GR24 signals through KAI2, independently of D14.

Caption: Logic for dissecting receptor specificity using genetic mutants.

Experimental_Workflow start Seed Sterilization & Plating strat Stratification (4°C, 3-4 days) start->strat growth Growth (Light/Dark Regime) strat->growth image Image Acquisition growth->image measure Data Measurement (e.g., ImageJ) image->measure analysis Statistical Analysis & Comparison measure->analysis

Caption: A typical experimental workflow for a plant phenotypic assay.

References

A Comparative Analysis of (-)-Strigolactone GR24 and Its Synthetic Analogs in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivity of strigolactone analogs is critical for applications ranging from agricultural biotechnology to potential therapeutic interventions. This guide provides a comparative study of (-)-Strigolactone GR24, a widely used synthetic strigolactone, and its synthetic analogs, supported by quantitative data and detailed experimental protocols.

This compound serves as a vital tool in unraveling the complex roles of strigolactones in plant growth and development. Strigolactones are a class of plant hormones that regulate various physiological processes, including seed germination, shoot branching, and root architecture.[1][2] Furthermore, they play a crucial role in the symbiotic interactions between plants and soil microbes.[3] The synthetic nature and commercial availability of GR24 have made it a standard for studying these effects.[4] However, the development of novel synthetic analogs with modified structures offers the potential for enhanced stability, specificity, and efficacy. This guide presents a comparative overview of the biological activities of GR24 and several of its key analogs.

Comparative Bioactivity of GR24 and Synthetic Analogs

The biological potency of strigolactone analogs is often evaluated through various bioassays, primarily focusing on their ability to stimulate seed germination of parasitic plants, inhibit shoot branching, and modulate root system architecture. The following table summarizes the quantitative bioactivity of this compound and selected synthetic analogs.

CompoundBioassaySpeciesActivity MetricValueReference
(-)-GR24 Seed GerminationOrobanche cumanaEC505.3 x 10⁻⁸ M[1]
Shoot Branching InhibitionPisum sativum (pea)Active Concentration1 µM[5]
Primary Root LengthArabidopsis thalianaEffective Concentration1.25 - 2.5 µM (increase)[6]
7-bromo-GR24 Seed GerminationOrobanche cumanaEC502.3 x 10⁻⁸ M[1]
7-fluoro-GR24 Seed GerminationOrobanche cumanaEC500.97 x 10⁻⁸ M[1]
IND (Indanone-derived) Cancer Cell Growth InhibitionHuman cancer cell linesIC501.1 µM[7]
Carba-GR24 Seed GerminationStriga hermonthica & Orobanche crenataActivityInactive[5]
Analog 23 (dimethylbutenolide D-ring) Shoot Branching InhibitionPisum sativum (pea)ActivityMore active than GR24[5]

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal are crucial for its biological function. The signaling pathway is initiated by the binding of the strigolactone molecule to an α/β-hydrolase receptor, DWARF14 (D14). This binding event leads to a conformational change in the receptor, allowing it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This interaction results in the ubiquitination and subsequent degradation of SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins, which are transcriptional repressors. The degradation of SMXL proteins relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactones.

Strigolactone_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response GR24 This compound or Analog D14 D14 Receptor (α/β-hydrolase) GR24->D14 Binding & Hydrolysis D14_active Active D14-SL Complex MAX2 MAX2 (F-box protein) D14_active->MAX2 Interaction SCF_complex SCF Complex MAX2->SCF_complex Forms SMXL SMXL Proteins (Repressors) SCF_complex->SMXL Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Target_Genes Target Gene Expression SMXL->Target_Genes Repression Ub Ubiquitin Proteasome->Target_Genes De-repression Physiological_Response Physiological Response (e.g., Branching Inhibition) Target_Genes->Physiological_Response

Strigolactone signaling pathway from perception to physiological response.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of the bioactivities of different strigolactone analogs.

Seed Germination Assay (Parasitic Plants)

This assay is crucial for screening compounds that could be used to induce "suicidal germination" of parasitic weeds.

Materials:

  • Seeds of a parasitic plant (e.g., Striga hermonthica, Orobanche spp.).

  • 9 cm Petri dishes.

  • Glass fiber filter paper.

  • Sterile distilled water.

  • Solutions of (-)-GR24 and synthetic analogs at various concentrations (e.g., 10⁻⁵ M to 10⁻¹⁰ M) in sterile distilled water containing 0.1% acetone.

  • Growth chamber or incubator set at a constant temperature (e.g., 25-30°C).

  • Stereomicroscope.

Procedure:

  • Seed Sterilization: Surface sterilize parasitic plant seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile distilled water.

  • Preconditioning: Place approximately 50-100 sterilized seeds on a moist glass fiber filter paper in a Petri dish. Add 5 mL of sterile distilled water. Seal the Petri dishes with parafilm and incubate in the dark at a constant temperature (e.g., 25°C) for 7-14 days to allow for seed conditioning.

  • Treatment Application: After the preconditioning period, carefully remove excess water from the Petri dishes. Apply 50 µL of the test solution (GR24 or analog at a specific concentration) to the filter paper. For the control, apply 50 µL of sterile distilled water with 0.1% acetone.

  • Incubation: Reseal the Petri dishes and incubate in the dark at the same constant temperature for 24-48 hours.

  • Germination Scoring: Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.

  • Data Analysis: Calculate the germination percentage for each treatment. Plot the germination percentage against the log of the concentration to determine the EC50 value for each compound.

Shoot Branching Assay (Pea or Arabidopsis)

This assay assesses the hormonal activity of strigolactones in inhibiting axillary bud outgrowth.

Materials:

  • Pea (Pisum sativum) or Arabidopsis thaliana plants. For enhanced sensitivity, strigolactone-deficient mutants (e.g., rms1 in pea, max4 in Arabidopsis) can be used.

  • Solutions of (-)-GR24 and synthetic analogs at various concentrations (e.g., 0.1 µM to 10 µM) in a suitable solvent (e.g., acetone or ethanol) with a surfactant (e.g., 0.01% Tween-20).

  • Micropipette.

  • Ruler or calipers.

Procedure:

  • Plant Growth: Grow pea or Arabidopsis plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Treatment Application:

    • Direct Application (Pea): Apply a small volume (e.g., 10 µL) of the test solution directly to the axillary bud at a specific node (e.g., the third node) before its outgrowth.

    • Systemic Application (Arabidopsis): For hydroponically grown plants, add the test compound to the nutrient solution. For soil-grown plants, apply the solution to the soil.

  • Measurement: After a defined period (e.g., 7-14 days), measure the length of the primary shoot and the number and length of all axillary branches.

  • Data Analysis: Compare the number and length of branches in treated plants to control plants (treated with solvent and surfactant only). Calculate the percentage of inhibition of branching for each compound and concentration.

Root System Architecture Assay (Arabidopsis)

This assay evaluates the effect of strigolactones on primary root growth and lateral root formation.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or strigolactone-related mutants).

  • Square Petri dishes (12 cm x 12 cm).

  • Murashige and Skoog (MS) agar medium.

  • Solutions of (-)-GR24 and synthetic analogs at various concentrations (e.g., 0.1 µM to 10 µM) to be incorporated into the MS medium.

  • Growth chamber with vertical plate orientation.

  • Scanner or camera for imaging.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Seed Sterilization and Stratification: Surface sterilize Arabidopsis seeds and stratify them at 4°C for 2-3 days in the dark to synchronize germination.

  • Plating: Sow the sterilized seeds on MS agar plates containing the different concentrations of the test compounds.

  • Growth: Place the plates vertically in a growth chamber under a long-day photoperiod (16-hour light/8-hour dark) at a constant temperature (e.g., 22°C).

  • Imaging: After a specific growth period (e.g., 7-10 days), capture high-resolution images of the plates.

  • Data Measurement: Use image analysis software to measure:

    • Primary root length.

    • Number of emerged lateral roots.

    • Lateral root density (number of lateral roots per unit length of the primary root).

  • Data Analysis: Compare the root parameters of treated seedlings to control seedlings. Analyze the dose-dependent effects of each compound on primary root elongation and lateral root formation.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative study of GR24 and its analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Assays cluster_analysis Data Analysis and Comparison Synthesis Synthesis of GR24 Analogs Seed_Germination Seed Germination Assay Synthesis->Seed_Germination Shoot_Branching Shoot Branching Assay Synthesis->Shoot_Branching Root_Architecture Root Architecture Assay Synthesis->Root_Architecture GR24_Standard (-)-GR24 Standard GR24_Standard->Seed_Germination GR24_Standard->Shoot_Branching GR24_Standard->Root_Architecture Data_Collection Quantitative Data Collection (EC50, % Inhibition, Root Length) Seed_Germination->Data_Collection Shoot_Branching->Data_Collection Root_Architecture->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Comparative_Report Comparative Report Generation SAR_Analysis->Comparative_Report

Workflow for the comparative study of GR24 and its synthetic analogs.

References

Validating the Antioxidant Properties of (-)-Strigolactone GR24 in Planta: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in planta antioxidant properties of (-)-Strigolactone GR24 against other alternatives, supported by experimental data. It is designed to assist researchers in evaluating GR24 for applications in plant biology and potentially inform drug development pathways where antioxidant activity is a key consideration.

Introduction to this compound and its Antioxidant Potential

This compound is a synthetic analog of strigolactones, a class of carotenoid-derived plant hormones that regulate various aspects of plant growth and development.[1][2] Recent studies have highlighted the significant role of GR24 in helping plants mitigate abiotic stress, in part through the enhancement of their antioxidant defense systems.[3][4][5] Under conditions of environmental stress, such as drought or salinity, plants experience an increase in reactive oxygen species (ROS), which can cause cellular damage. GR24 has been shown to bolster the plant's capacity to neutralize these harmful molecules, thereby protecting cellular integrity and maintaining physiological processes.[3][6] This guide will delve into the quantitative evidence of GR24's antioxidant effects and compare them with other known inducers of antioxidant responses in plants.

Comparative Analysis of Antioxidant Performance

The antioxidant efficacy of this compound has been evaluated in various plant species, often in comparison to or in combination with other phytohormones known to modulate stress responses, such as Salicylic Acid (SA) and Abscisic Acid (ABA). The following table summarizes key quantitative data from comparative studies.

Plant Species Stress Condition Treatment Parameter Measured Result Reference
Peppermint (Mentha piperita L.)Pollution StressGR24Ascorbate Peroxidase (APX) ActivityIncreased activity compared to control[7]
Salicylic Acid (SA)Ascorbate Peroxidase (APX) ActivityIncreased activity compared to control[7]
GR24 + SAAscorbate Peroxidase (APX) ActivitySynergistic increase in activity[7]
GR24Catalase (CAT) ActivityHigher activity compared to SA-treated plants[7]
Salicylic Acid (SA)Catalase (CAT) ActivityIncreased activity compared to control[7]
GR24 + SACatalase (CAT) ActivitySynergistic increase in activity[7]
Common Bean (Phaseolus vulgaris L.)Salt StressGR24 (10 µM)Superoxide Dismutase (SOD) ActivityIncreased activity[4]
Salicylic Acid (SA)Superoxide Dismutase (SOD) ActivityIncreased activity[4]
GR24 + SASuperoxide Dismutase (SOD) ActivityFurther enhanced activity[4]
GR24 (10 µM)Catalase (CAT) ActivityIncreased activity[4]
Salicylic Acid (SA)Catalase (CAT) ActivityIncreased activity[4]
GR24 + SACatalase (CAT) ActivityFurther enhanced activity[4]
GR24 (10 µM)Ascorbate Peroxidase (APX) ActivityIncreased activity[4]
Salicylic Acid (SA)Ascorbate Peroxidase (APX) ActivityIncreased activity[4]
GR24 + SAAscorbate Peroxidase (APX) ActivityFurther enhanced activity[4]
Tomato (Solanum lycopersicum)Drought StressGR24 (0.015 mM)Lipid Peroxidation (TBARS)Reduced lipid peroxidation[8]
Salicylic Acid (SA) (0.1 mM)Lipid Peroxidation (TBARS)Reduced lipid peroxidation[8]
GR24 + SALipid Peroxidation (TBARS)Additive effect in reducing lipid peroxidation[8]
Winter Wheat (Triticum aestivum L.)Drought StressGR24 (10 µM)Hydrogen Peroxide (H2O2) ContentSignificantly lower H2O2 content[5]
GR24 (10 µM)Catalase (CAT) ActivitySignificantly enhanced activity[5]
GR24 (10 µM)Peroxidase (POD) ActivitySignificantly enhanced activity[5]
GR24 (10 µM)Superoxide Dismutase (SOD) ActivitySignificantly enhanced activity[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

GR24_Signaling_Pathway cluster_perception Signal Perception cluster_complex SCF Complex Formation cluster_degradation Target Protein Degradation cluster_response Cellular Response GR24 (-)-Strigolactone GR24 D14 D14 (α/β-hydrolase receptor) GR24->D14 binds to MAX2 MAX2 (F-box protein) D14->MAX2 interacts with SCF_complex SCF(MAX2) Complex MAX2->SCF_complex forms SMXL SMXL Proteins (Repressors) SCF_complex->SMXL targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome degraded by Gene_Expression Target Gene Expression SMXL->Gene_Expression represses Degradation Degradation Proteasome->Degradation Degradation->Gene_Expression de-repression Antioxidant_Response Enhanced Antioxidant Response Gene_Expression->Antioxidant_Response leads to

GR24 Signaling Pathway leading to downstream responses.

Experimental_Workflow cluster_plant_prep Plant Preparation and Treatment cluster_assays In Planta Antioxidant Assays cluster_analysis Data Analysis and Comparison Plant_Growth Plant Growth (e.g., Arabidopsis, Tomato) Stress_Induction Induce Abiotic Stress (e.g., Drought, Salinity) Plant_Growth->Stress_Induction Treatment Apply Treatments - Control - this compound - Alternative (e.g., SA) Stress_Induction->Treatment Histochemical Histochemical Staining Treatment->Histochemical Biochemical Biochemical Assays Treatment->Biochemical Gene_Expression Gene Expression Analysis Treatment->Gene_Expression DAB DAB Staining (H2O2 detection) Histochemical->DAB NBT NBT Staining (O2- detection) Histochemical->NBT Data_Quantification Quantification of Staining, Enzyme Activity, and Gene Expression DAB->Data_Quantification NBT->Data_Quantification Enzyme_Activity Antioxidant Enzyme Activity (SOD, CAT, POD, APX) Biochemical->Enzyme_Activity MDA_Assay MDA Assay (Lipid Peroxidation) Biochemical->MDA_Assay Enzyme_Activity->Data_Quantification MDA_Assay->Data_Quantification qRT_PCR qRT-PCR for Antioxidant Enzyme Genes Gene_Expression->qRT_PCR qRT_PCR->Data_Quantification Comparison Comparative Analysis of GR24 vs. Alternatives Data_Quantification->Comparison

Experimental workflow for validating antioxidant properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific plant species and experimental conditions.

In Situ Detection of Hydrogen Peroxide (H₂O₂) by DAB Staining

This protocol is adapted from established methods for detecting H₂O₂ in plant leaves.[3][5][7]

Materials:

  • 3,3'-Diaminobenzidine (DAB)

  • 0.2 M HCl

  • Tween 20 (0.05% v/v)

  • 200 mM Na₂HPO₄

  • Bleaching solution (ethanol:acetic acid:glycerol = 3:1:1)

  • 12-well microtiter plates

  • Vacuum desiccator

  • Laboratory shaker

  • Water bath

Procedure:

  • Preparation of DAB Staining Solution (1 mg/mL): Dissolve 50 mg of DAB in 45 mL of sterile water. Adjust the pH to 3.0 with 0.2 M HCl to aid dissolution. Add 25 µL of Tween 20 and 2.5 mL of 200 mM Na₂HPO₄. The final solution should be made fresh and protected from light.[3][7]

  • Sample Collection: Excise leaves from control and treated plants and place them in the wells of a 12-well plate.

  • Infiltration: Add 2 mL of DAB staining solution to each well, ensuring the leaves are fully submerged. Place the plate in a vacuum desiccator and apply a gentle vacuum for 5 minutes to facilitate infiltration.[7]

  • Incubation: Cover the plate with aluminum foil and incubate on a laboratory shaker at 80-100 rpm for 4-5 hours.[3][7]

  • Destaining: Replace the DAB solution with the bleaching solution. Place the plate in a boiling water bath (approximately 90-95°C) for 15 minutes to remove chlorophyll.[3][7]

  • Visualization: After boiling, replace the bleaching solution with a fresh aliquot and let it stand for 30 minutes. The presence of H₂O₂ is indicated by a reddish-brown precipitate.[8]

In Situ Detection of Superoxide Radicals (O₂⁻) by NBT Staining

This protocol is based on the ability of Nitroblue Tetrazolium (NBT) to form a dark blue formazan precipitate upon reaction with superoxide radicals.[9][10]

Materials:

  • Nitroblue Tetrazolium (NBT)

  • 10 mM Tris-HCl buffer (pH 7.4)

  • 95% Ethanol

  • 30% Glycerol

Procedure:

  • Preparation of NBT Staining Solution: Dissolve 50 mg of NBT in 100 mL of 10 mM Tris-HCl buffer (pH 7.4). Store the solution at 4°C in the dark and use within one week.[9]

  • Sample Collection and Staining: Immerse freshly collected plant tissues (e.g., leaves, root tips) in the NBT staining solution. Incubate at room temperature, protected from light, for 2-6 hours, or until a dark blue color develops in the positive controls.[9]

  • Destaining: Transfer the stained tissues to 95% ethanol and incubate at 40°C for 3-16 hours to remove chlorophyll. The ethanol may need to be replaced several times.[9]

  • Preservation and Visualization: After destaining, rinse the tissues with pure water and immerse them in 30% glycerol for preservation and photography.[10]

Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Enzyme Gene Expression

This protocol outlines the general steps for quantifying the transcript levels of genes encoding antioxidant enzymes.[11][12][13]

Materials:

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for antioxidant enzymes (e.g., SOD, CAT, APX) and a reference gene (e.g., Actin, Tubulin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Harvest plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qRT-PCR: Set up the qRT-PCR reactions containing the cDNA template, SYBR Green master mix, and gene-specific primers. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCT method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.[13]

Conclusion

The evidence presented in this guide demonstrates that this compound is a potent inducer of the antioxidant defense system in plants, particularly under abiotic stress conditions. Quantitative comparisons with other phytohormones, such as salicylic acid, reveal that GR24 can elicit a comparable or even more robust antioxidant response, as measured by the activity of key antioxidant enzymes. The synergistic effects observed when GR24 is applied in combination with SA suggest complex and potentially interacting signaling pathways. The provided protocols and diagrams offer a framework for researchers to further investigate the antioxidant properties of GR24 and its potential applications in enhancing plant resilience and exploring novel therapeutic strategies.

References

Comparative Transcriptomics of Plant Responses to (-)-Strigolactone GR24 and Other Hormones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the synthetic strigolactone analog, (-)-Strigolactone GR24, with other key plant hormones. Supported by experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a valuable resource for understanding the intricate hormonal crosstalk that governs plant development and response to stimuli.

Introduction

Plant hormones are crucial signaling molecules that regulate a vast array of physiological and developmental processes. Strigolactones (SLs), a relatively new class of phytohormones, have emerged as key regulators of shoot branching, root architecture, and symbiotic interactions. The synthetic SL analog, GR24, is widely used to study SL responses. Understanding how the transcriptomic landscape is altered by GR24 in comparison to other classical hormones such as auxin, cytokinin, gibberellin (GA), abscisic acid (ABA), and ethylene (ET) is fundamental to unraveling the complex hormonal signaling networks in plants. This guide presents a comparative analysis of the transcriptomic responses to these hormones, providing quantitative data, experimental methodologies, and visual representations of their signaling pathways.

Data Presentation: Comparative Transcriptomic Analysis

The following tables summarize the number of differentially expressed genes (DEGs) in response to GR24 and other hormones from various transcriptomic studies. These data provide a quantitative overview of the extent of transcriptional reprogramming induced by each hormone.

Hormone Treatment Plant Species Tissue Time Point Upregulated DEGs Downregulated DEGs Total DEGs Citation
GR24 Ratoon RiceAxillary Bud6 hNot specifiedNot specified742[1]
12 hNot specifiedNot specified2,877[1]
IAA (Auxin) TomatoShootsNot specifiedNot specifiedNot specified2,326[2]
GR24 TomatoShootsNot specifiedNot specifiedNot specified260[2]
IAA + GR24 TomatoShootsNot specifiedNot specifiedNot specified1,379[2]
GR24 MelonAdventitious RootsNot specifiedNot specifiedNot specified2,742[3]
GR24 + IAA MelonAdventitious RootsNot specifiedNot specifiedNot specified3,352[3]
ABA ArabidopsisSeedlingsVarious14 (Commonly upregulated across 5 ABA-related stresses)8 (Commonly downregulated across 5 ABA-related stresses)22 (Commonly regulated)[4][5][6][7][8]
Cytokinin (BAP) ArabidopsisSeedlings15 min71Not specified>71[9]
2 h>100s>100s>200[9]
Gibberellin (GA) ArabidopsisSeedlingsNot specified92.3% of light reaction genesMost carbon fixation genesNot specified[10]
Ethylene (Ethephon) ChrysanthemumSeedlingsNot specifiedNot specifiedNot specifiedNot specified[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for plant hormone treatment and subsequent RNA-sequencing analysis, based on common practices in the cited literature.

Plant Growth and Hormone Treatment
  • Plant Material and Growth Conditions: Arabidopsis thaliana (or other selected plant species) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Hormone Treatment: For hormone treatments, seedlings of a specific age (e.g., 10-day-old) are transferred to liquid MS medium supplemented with the respective hormone at a predetermined concentration (e.g., 1 µM GR24, 1 µM IAA, 1 µM kinetin for cytokinin, 10 µM GA, 10 µM ABA, or 100 µM ACC for ethylene precursor). Control seedlings are treated with a mock solution (e.g., solvent used for hormone stock).

  • Sample Collection: Whole seedlings or specific tissues (e.g., roots, shoots) are harvested at various time points after treatment (e.g., 1h, 3h, 6h, 12h), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[7][12][13]

RNA-Sequencing and Data Analysis
  • RNA Extraction and Library Preparation: Total RNA is extracted from the collected samples using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. mRNA is then purified and fragmented, followed by cDNA synthesis and library construction using a kit such as the NEBNext Ultra RNA Library Prep Kit for Illumina.

  • Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq, HiSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality. Adapters and low-quality reads are trimmed.

    • Mapping: The cleaned reads are mapped to the reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.

    • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between hormone-treated and control samples is performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered as differentially expressed genes (DEGs).

    • Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify over-represented biological processes and metabolic pathways.[7][14][15]

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of GR24 and other major plant hormones.

This compound Signaling Pathway

GR24_Signaling_Pathway GR24 GR24 D14 D14/KAI2 (Receptor) GR24->D14 MAX2 MAX2/D3 (F-box protein) D14->MAX2 Interacts with SCF_complex SCF Complex MAX2->SCF_complex SMXLs SMXLs/D53 (Repressor) Proteasome 26S Proteasome SMXLs->Proteasome Gene_Expression Target Gene Expression SMXLs->Gene_Expression Represses SCF_complex->SMXLs Ubiquitinates Proteasome->Gene_Expression Leads to Derepression

GR24 Signaling Pathway
Auxin Signaling Pathway

Auxin_Signaling_Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Part of Aux_IAA Aux/IAA (Repressor) Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses SCF_TIR1_AFB->Aux_IAA Proteasome->ARF Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Auxin Signaling Pathway
Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway Cytokinin Cytokinin AHK AHK (Receptor) Cytokinin->AHK AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates ARR_A Type-A ARR (Repressor) ARR_B->ARR_A Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Activates ARR_A->AHP Negative Feedback

Cytokinin Signaling Pathway
Gibberellin (GA) Signaling Pathway

GA_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 (Receptor) GA->GID1 DELLA DELLA (Repressor) GID1->DELLA Interacts with SCF_SLY1_GID2 SCF-SLY1/GID2 Complex DELLA->SCF_SLY1_GID2 Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factor) DELLA->PIFs Represses SCF_SLY1_GID2->DELLA Proteasome->PIFs Gene_Expression GA-Responsive Gene Expression PIFs->Gene_Expression Activates

Gibberellin (GA) Signaling Pathway
Abscisic Acid (ABA) Signaling Pathway

ABA_Signaling_Pathway ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR (Receptor) ABA->PYR_PYL_RCAR PP2C PP2C (Phosphatase) PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 ABF ABF/AREB (Transcription Factor) SnRK2->ABF Phosphorylates (Activates) Gene_Expression ABA-Responsive Gene Expression ABF->Gene_Expression

Abscisic Acid (ABA) Signaling Pathway
Ethylene (ET) Signaling Pathway

Ethylene_Signaling_Pathway ETR1 ETR1/ERS1 (Receptor) CTR1 CTR1 (Kinase) ETR1->CTR1 Activates (in absence of ET) EIN2 EIN2 CTR1->EIN2 Phosphorylates (Inactivates) EIN2_C EIN2 C-terminus (Processed) EIN2->EIN2_C Cleavage EIN3_EIL1 EIN3/EIL1 (Transcription Factor) EIN2_C->EIN3_EIL1 Stabilizes Gene_Expression Ethylene-Responsive Gene Expression EIN3_EIL1->Gene_Expression Ethylene Ethylene (ET) Ethylene->ETR1 Binds and Inactivates

Ethylene (ET) Signaling Pathway
Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow Plant_Growth Plant Growth (e.g., Arabidopsis seedlings) Hormone_Treatment Hormone Treatment (GR24, Auxin, Cytokinin, etc.) Plant_Growth->Hormone_Treatment Sample_Collection Sample Collection (Time course) Hormone_Treatment->Sample_Collection RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Mapping, DEG analysis) Sequencing->Data_Analysis Comparison Comparative Analysis (Venn diagrams, Pathway analysis) Data_Analysis->Comparison

Experimental Workflow

Conclusion

This guide provides a comparative overview of the transcriptomic responses of plants to this compound and other major phytohormones. The presented data highlights the extensive and often overlapping transcriptional networks regulated by these signaling molecules. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for researchers investigating hormonal crosstalk. Further comparative transcriptomic studies, particularly those directly comparing GR24 with gibberellins, abscisic acid, and ethylene under identical conditions, will be invaluable in further dissecting the intricate web of plant hormone signaling.

References

Safety Operating Guide

Navigating the Disposal of (-)-Strigolactone GR24: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Information

Before proceeding with disposal, it is imperative to be familiar with the handling and storage requirements for (-)-Strigolactone GR24. The following table summarizes key safety and storage information.

ParameterInformationSource(s)
Storage Temperature Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.[2][3]
Storage Conditions Store in a dry, dark, and well-ventilated place. Keep the container tightly closed and away from incompatible materials.[4]
Handling Precautions Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[4]
Known Hazards While some safety data sheets indicate no available data for specific pictograms or hazard statements, it is prudent to treat the compound as potentially hazardous. Avoid contact with skin and eyes.[4]
Chemical Class Belongs to the class of sesquiterpene lactones. Lactones are susceptible to hydrolysis, particularly in non-neutral aqueous solutions.[3][5]

Operational Plan for Disposal

The disposal of this compound should be approached as a hazardous chemical waste process. The following step-by-step procedure ensures that the disposal is handled safely and in compliance with institutional and regulatory standards.

Step 1: Initial Assessment and Consultation

  • Review Institutional Policies: Before initiating any disposal procedure, consult your institution's Environmental Health & Safety (EHS) guidelines for chemical waste management.

  • Contact EHS Officer: Inform your designated EHS officer about the intent to dispose of this compound. Provide them with the Safety Data Sheet (SDS) if available, and inquire about specific collection and disposal procedures.

  • Waste Classification: In consultation with the EHS department, classify the waste. Based on its chemical structure (a lactone) and the lack of comprehensive hazard data, it should be treated as a hazardous chemical waste.

Step 2: Preparing the Waste for Collection

  • Solid Waste:

    • Collect any unused or expired this compound solid compound in its original container or a clearly labeled, compatible chemical waste container.

    • Contaminated materials such as personal protective equipment (gloves, lab coats), weigh boats, and absorbent paper should be collected in a dedicated, sealed plastic bag or container labeled as "this compound Contaminated Debris."

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, do not dispose of it down the drain.

    • Collect the solution in a designated, leak-proof, and chemically resistant waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.

    • Once cleaned, the container can be disposed of according to your institution's guidelines for empty chemical containers. Often, this involves defacing the label and placing it in a designated glass or plastic recycling bin.

Step 3: Labeling and Storage Prior to Disposal

  • Proper Labeling: Ensure all waste containers are accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The associated hazards (e.g., "Irritant," "Handle with Care")

    • The accumulation start date

    • The laboratory or principal investigator's name and contact information

  • Secure Storage: Store the labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Arranging for Professional Disposal

  • Schedule a Pickup: Follow your institution's procedure to schedule a hazardous waste pickup with the EHS department or their contracted waste disposal service.[6]

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ehs_consult Consult Institutional EHS for specific guidelines. start->ehs_consult assess Assess Waste Type solid Solid Waste (Pure compound, contaminated debris) assess->solid Solid liquid Liquid Waste (Solutions, rinsate) assess->liquid Liquid containerize_solid Containerize in a labeled, sealed waste container. solid->containerize_solid containerize_liquid Containerize in a labeled, leak-proof waste container. liquid->containerize_liquid store Store in designated Satellite Accumulation Area. containerize_solid->store containerize_liquid->store ehs_consult->assess pickup Arrange for pickup by EHS or licensed disposal service. store->pickup end End: Proper Disposal pickup->end

References

Personal protective equipment for handling (-)-Strigolactone GR24

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for (-)-Strigolactone GR24, tailored for researchers, scientists, and drug development professionals. The following procedural information is designed to ensure the safe and effective use of GR24 in a laboratory setting.

Hazard Identification and Safety Precautions

This compound is a synthetic analog of strigolactones and should be handled with care in a laboratory environment. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin and serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

Table 1: GHS Hazard and Precautionary Statements for this compound

CodeStatement
Hazard Statements
H302Harmful if swallowed.[1][2]
H312Harmful in contact with skin.[1][2]
H332Harmful if inhaled.[1][2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Precautionary Statements
P270Do not eat, drink or smoke when using this product.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working with the solid form or if there is a risk of generating aerosols.

All handling of GR24 should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 2: Storage Conditions for this compound

ConditionTemperatureDurationAdditional Notes
Long-term Storage -20°C≥ 4 yearsStore in a tightly sealed container under an inert gas like nitrogen.[2]
Short-term Storage Room TemperatureFor shipment and brief periodsAvoid prolonged exposure to ambient temperatures.
Stock Solution (-80°C) -80°CUp to 6 monthsStore in a sealed container, protected from moisture and light.[3]
Stock Solution (-20°C) -20°CUp to 1 monthStore in a sealed container, protected from moisture and light.[3]

GR24 is soluble in several organic solvents.[4]

Table 3: Solubility of this compound

Solvent
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol
Methanol
Acetone

Experimental Protocol: Preparation of a 1 mM GR24 Stock Solution and Working Solutions

This protocol provides a step-by-step guide for preparing a stock solution of GR24 and subsequent working solutions for use in plant biology experiments, adapted from established laboratory procedures.

Materials:

  • This compound (solid)

  • Acetone (analytical grade)

  • Ethanol (100%, analytical grade)

  • MilliQ water

  • 8% PEG 1450 in 50% Ethanol (optional, for specific applications)

  • Microcentrifuge tubes or glass vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Ice bucket

Procedure:

Part 1: Preparation of 1 mM GR24 Stock Solution

  • Calculate the required mass of GR24: The molecular weight of GR24 is 298.29 g/mol . To prepare a 1 mM stock solution, you will need 0.2983 mg of GR24 per 1 mL of solvent.

  • Weigh the GR24: In a chemical fume hood, carefully weigh the desired amount of solid GR24. Due to the small quantities, it is advisable to weigh a larger amount (e.g., 2.983 mg) and dissolve it in a larger volume (e.g., 10 mL) to ensure accuracy.

  • Dissolve in Acetone: Add the weighed GR24 to a labeled glass vial. Add the calculated volume of acetone to the vial.

  • Ensure complete dissolution: Vortex the solution until the GR24 is completely dissolved.

  • Storage: Store the 1 mM stock solution at -20°C in a tightly sealed, light-protected container.

Part 2: Preparation of Working Solutions (Example for 1 µM final concentration)

This example is for preparing a 1000 µL working solution for direct application to plant buds.[3]

  • Prepare on ice: Conduct all dilutions on ice to minimize degradation.[3]

  • Combine solvents: In a sterile microcentrifuge tube, combine the following, in order:

    • 375 µL of 100% Ethanol

    • 374 µL of MilliQ Water

    • 250 µL of 8% PEG 1450 (in 50% Ethanol)

  • Add GR24 stock solution: Add 1 µL of the 1 mM GR24 stock solution to the solvent mixture.

  • Mix gently: Vortex the solution gently to ensure it is homogenous.

  • Use immediately or store briefly: Use the working solution immediately for your experiment. If necessary, it can be stored at -20°C for a short period before use.[3] A control solution should be prepared using 1 µL of pure acetone instead of the GR24 stock solution.[3]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused solid GR24, contaminated gloves, pipette tips, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused stock and working solutions in a labeled hazardous waste container suitable for flammable organic solvents. Do not pour GR24 solutions down the drain.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

Signaling Pathway and Experimental Workflow

This compound is known to be perceived by two distinct receptors in plants like Arabidopsis, leading to downstream signaling. The racemic mixture of GR24 contains two enantiomers that activate the DWARF14 (D14) receptor in the strigolactone signaling pathway and the KARRIKIN INSENSITIVE 2 (KAI2) receptor in a related signaling pathway. Both pathways converge on the F-box protein MAX2, which leads to the degradation of SMXL family proteins and subsequent regulation of gene expression.

GR24_Signaling_Pathway This compound Dual Signaling Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Downstream Response GR24 This compound D14 D14 Receptor GR24->D14 KAI2 KAI2 Receptor GR24->KAI2 MAX2 MAX2 (F-box protein) D14->MAX2 KAI2->MAX2 SCF_complex SCF Complex Assembly MAX2->SCF_complex part of SMXL SMXL Proteins (Repressors) SCF_complex->SMXL targets Degradation Proteasomal Degradation SMXL->Degradation leads to Gene_Expression Gene Expression Degradation->Gene_Expression allows Developmental_Responses Developmental Responses (e.g., Shoot Branching Inhibition, Root System Architecture) Gene_Expression->Developmental_Responses

Caption: Dual signaling pathway of this compound via D14 and KAI2 receptors.

The experimental workflow for handling and preparing GR24 solutions follows a logical progression from safe handling of the solid compound to the preparation of stock and working solutions for biological assays.

GR24_Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Solid_GR24 Solid this compound Weighing Weighing in Fume Hood (with full PPE) Solid_GR24->Weighing Dissolving Dissolving in Acetone Weighing->Dissolving Stock_Solution 1 mM Stock Solution (Store at -20°C) Dissolving->Stock_Solution Dilution Dilution on Ice Stock_Solution->Dilution Working_Solution Working Solution (e.g., 1 µM) Dilution->Working_Solution Application Application to Biological System (e.g., Plant Seedlings) Working_Solution->Application Waste_Collection Collect Contaminated Waste (Solid and Liquid) Application->Waste_Collection Hazardous_Waste Label as Hazardous Waste Waste_Collection->Hazardous_Waste Disposal_Procedure Dispose via Institutional Protocol Hazardous_Waste->Disposal_Procedure

References

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